Nkh477
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H44O8 |
|---|---|
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 4-methylpentanoate |
InChI |
InChI=1S/C28H44O8/c1-10-25(7)15-19(31)28(33)26(8)18(30)13-14-24(5,6)22(26)21(35-20(32)12-11-16(2)3)23(34-17(4)29)27(28,9)36-25/h10,16,18,21-23,30,33H,1,11-15H2,2-9H3/t18-,21-,22-,23-,25-,26-,27+,28-/m0/s1 |
Clave InChI |
DOIXLDJOYNGJJP-SMIGQZBFSA-N |
Origen del producto |
United States |
Foundational & Exploratory
NKH477: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NKH477, a water-soluble forskolin (B1673556) derivative, is a potent activator of adenylyl cyclase, an enzyme crucial for intracellular signaling. This document provides a comprehensive technical overview of the core mechanism of action of this compound. It details its molecular interactions, downstream signaling cascades, and physiological effects, supported by quantitative data from various studies. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized through diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound, also known as colforsin dapropate hydrochloride, is a derivative of the natural diterpene forskolin.[1][2] Unlike its parent compound, this compound exhibits enhanced water solubility, making it more amenable for clinical and research applications.[3][4] Its primary mechanism of action is the direct activation of adenylyl cyclase, leading to a rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][5] This elevation in cAMP triggers a cascade of downstream signaling events that are responsible for the diverse pharmacological effects of this compound, including positive inotropic and chronotropic effects on the heart, vasodilation, bronchodilation, and potential antidepressant and immunomodulatory activities.[2][6][7][8]
Core Mechanism of Action: Adenylyl Cyclase Activation
The central tenet of this compound's action is its ability to directly bind to and activate the catalytic subunit of adenylyl cyclase.[1] This activation occurs independently of G-protein stimulation, a common upstream regulatory mechanism for this enzyme. By directly engaging adenylyl cyclase, this compound bypasses receptor-level regulation, leading to a robust and sustained increase in the synthesis of cAMP from ATP.
Notably, this compound demonstrates a degree of selectivity for different isoforms of adenylyl cyclase. Studies have shown that it stimulates the cardiac isoform, type V adenylyl cyclase, more potently than other isoforms like type II and type III.[9] This selectivity may contribute to its pronounced cardiovascular effects.
Downstream Signaling: The cAMP/PKA Pathway
The increase in intracellular cAMP initiated by this compound activates several downstream effector molecules, the most prominent being Protein Kinase A (PKA).[10] The binding of cAMP to the regulatory subunits of PKA leads to the dissociation and activation of its catalytic subunits. These active catalytic subunits then phosphorylate a multitude of substrate proteins within the cell, altering their activity and leading to a physiological response.
The cAMP/PKA signaling pathway is a central regulator of numerous cellular processes, and its activation by this compound underlies many of its observed effects. For instance, in cardiac myocytes, PKA-mediated phosphorylation of proteins involved in calcium handling contributes to the positive inotropic effects of this compound.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various experimental systems.
| Parameter | Value | System | Reference |
| Adenylyl Cyclase Activation | |||
| Type V AC Stimulation (relative to forskolin) | 1.87 ± 0.02-fold | Insect cell membranes overexpressing type V AC | [9] |
| Type II AC Stimulation (relative to forskolin) | 1.04 ± 0.02-fold | Insect cell membranes overexpressing type II AC | [9] |
| Type III AC Stimulation (relative to forskolin) | 0.89 ± 0.03-fold | Insect cell membranes overexpressing type III AC | [9] |
| Functional Assays | |||
| EC50 for relaxation of histamine-precontracted guinea pig tracheal smooth muscle | 32.6 nM | Guinea pig tracheal smooth muscle | [3] |
| In Vivo Effects (Anesthetized Dogs) | Dose | Effect | Reference |
| Intravenous Administration | 1-30 µg/kg | Increased left ventricular dP/dtmax, coronary and femoral blood flow, heart rate, and myocardial oxygen consumption; decreased blood pressure. | [2] |
| Antidepressant-like Effects (Rats) | Dose (i.p.) | Effect | Reference |
| Immobility Reduction in Forced Swim Test | 0.01-0.1 mg/kg | Dose-dependent decrease in immobility. | [8] |
| Immunomodulatory Effects (Mice) | Dose (oral) | Effect | Reference |
| Allograft Survival | 1-3 mg/kg/day | Prolonged lung allograft survival in a dose-dependent manner. | [1] |
Effects on Cellular and Physiological Processes
Cardiovascular System
This compound exerts significant effects on the cardiovascular system. Its positive inotropic and chronotropic actions stem from the cAMP-mediated enhancement of calcium influx and handling within cardiac myocytes.[6] The vasodilatory properties of this compound are attributed to the relaxation of smooth muscle cells in the vasculature, a process also mediated by increased cAMP levels which leads to reduced intracellular calcium concentrations and decreased sensitivity of the contractile machinery to calcium.[6]
Respiratory System
In the respiratory system, this compound acts as a potent bronchodilator.[2] The elevation of cAMP in airway smooth muscle cells leads to their relaxation, resulting in the widening of the airways. This effect is particularly relevant for conditions characterized by bronchoconstriction.
Nervous System
Emerging evidence suggests that this compound possesses antidepressant-like properties.[8] The "cAMP cascade hypothesis" of depression posits that a deficit in this signaling pathway may contribute to the pathophysiology of the disorder. By elevating cAMP levels in the brain, this compound may help to alleviate depressive symptoms.[8]
Immune System
This compound has been shown to have immunomodulatory effects. It can suppress T-cell proliferation and the production of interleukin-2 (B1167480) (IL-2), suggesting a potential role in modulating immune responses and preventing allograft rejection.[2][7]
Detailed Experimental Protocols
Adenylyl Cyclase Activity Assay
This protocol is a generalized representation based on common methodologies for assessing adenylyl cyclase activity.
Objective: To quantify the activation of adenylyl cyclase by this compound in a given cell or membrane preparation.
Materials:
-
Cell membranes or tissue homogenates expressing the adenylyl cyclase of interest.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, ATP, and a cAMP-regenerating system).
-
[α-³²P]ATP.
-
Stopping solution (e.g., containing SDS and unlabeled ATP and cAMP).
-
Dowex and alumina (B75360) chromatography columns.
-
Scintillation counter.
Procedure:
-
Prepare reaction mixtures containing the assay buffer, cell membranes, and varying concentrations of this compound or a vehicle control.
-
Pre-incubate the mixtures at 30°C for 5 minutes.
-
Initiate the reaction by adding [α-³²P]ATP.
-
Incubate for a defined period (e.g., 10-20 minutes) at 30°C.
-
Terminate the reaction by adding the stopping solution.
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP produced using a scintillation counter.
-
Calculate the specific activity of adenylyl cyclase (e.g., in pmol cAMP/min/mg protein) and determine the dose-response relationship for this compound.
Smooth Muscle Relaxation Assay
This protocol describes a general method for evaluating the relaxant effects of this compound on pre-contracted smooth muscle strips.
Objective: To determine the potency of this compound in inducing relaxation of vascular or airway smooth muscle.
Materials:
-
Isolated smooth muscle tissue (e.g., porcine coronary artery, guinea pig trachea).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isometric force transducer and data acquisition system.
-
A contracting agent (e.g., acetylcholine, histamine, high K⁺ solution).
-
This compound stock solution.
Procedure:
-
Mount the smooth muscle strips in the organ baths under a resting tension.
-
Allow the tissues to equilibrate for a period of time.
-
Induce a stable contraction using a contracting agent.
-
Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric force after each addition of this compound.
-
Calculate the percentage of relaxation relative to the pre-induced contraction.
-
Construct a concentration-response curve and determine the EC₅₀ value for this compound.
Conclusion
This compound is a direct and potent activator of adenylyl cyclase, leading to a significant increase in intracellular cAMP levels. This fundamental mechanism of action is the cornerstone of its diverse pharmacological profile, which includes prominent effects on the cardiovascular, respiratory, nervous, and immune systems. The water-soluble nature of this compound enhances its utility as a research tool and a potential therapeutic agent. Further investigation into its isoform selectivity and the downstream consequences of cAMP signaling in different cell types will continue to refine our understanding of this important molecule and may unveil new therapeutic opportunities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Forskolin derivative | Antidepressant | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. NKH 477 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 5. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential antidepressant properties of forskolin and a novel water-soluble forskolin (this compound) in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenylyl Cyclase Type VI Increases Akt Activity and Phospholamban Phosphorylation in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Nkh477: A Technical Guide to its Activation of Adenylyl Cyclase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nkh477, a water-soluble derivative of forskolin (B1673556), is a potent activator of adenylyl cyclase (AC), a key enzyme in cellular signaling. By directly stimulating adenylyl cyclase, this compound elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger that modulates a vast array of physiological processes. This guide provides an in-depth technical overview of the mechanism of action of this compound, its isoform selectivity, and detailed experimental protocols for its study.
Mechanism of Action
This compound directly activates the catalytic subunit of adenylyl cyclase, leading to the conversion of adenosine triphosphate (ATP) to cAMP.[1] This activation is independent of G-protein stimulation, a common mechanism for adenylyl cyclase regulation by hormones and neurotransmitters. The increase in intracellular cAMP subsequently activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA phosphorylates a multitude of substrate proteins, including transcription factors like cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[2][3]
Signaling Pathway
The activation of adenylyl cyclase by this compound initiates a well-characterized signaling cascade.
Quantitative Data: Isoform Selectivity
This compound exhibits a degree of selectivity for different isoforms of adenylyl cyclase, with a notable preference for the cardiac isoform, AC type V.[4] This selectivity is a key area of research for developing tissue-specific therapeutic agents.
| Adenylyl Cyclase Isoform | Relative Potency (vs. Forskolin) | Reference |
| Type II | 1.04 ± 0.02-fold | [4] |
| Type III | 0.89 ± 0.03-fold | [4] |
| Type V (cardiac) | 1.87 ± 0.02-fold | [4] |
| Compound | Effect | EC50 | Reference |
| This compound | Bronchodilation (guinea pig tracheal smooth muscle) | 32.6 nM | [5] |
Experimental Protocols
Adenylyl Cyclase Activity Assay in Cell Membranes
This protocol is adapted from studies using forskolin and its derivatives to measure adenylyl cyclase activity in membranes from cells overexpressing specific AC isoforms (e.g., Sf9 insect cells or HEK293T cells).[4][6]
Experimental Workflow:
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Sf9 insect cells or HEK293T cells expressing the desired adenylyl cyclase isoform.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.4-7.5)
-
ATP (substrate)
-
MgCl₂ or MnCl₂ (cofactor)
-
cAMP (unlabeled, to prevent degradation of newly synthesized cAMP)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP breakdown.
-
[α-³²P]ATP (radiolabeled substrate for detection)
-
-
-
Incubation:
-
Add prepared cell membranes to the reaction mixture.
-
Add varying concentrations of this compound (or forskolin as a positive control).
-
Incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a solution containing a strong detergent (e.g., SDS) and unlabeled ATP.
-
-
cAMP Separation and Quantification:
-
Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).
-
Quantify the amount of [³²P]cAMP using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/min/mg protein).
-
Plot the dose-response curve for this compound to determine its EC₅₀ value.
-
Intracellular cAMP Accumulation Assay in Whole Cells
This protocol is a general guide for measuring the accumulation of cAMP in intact cells (e.g., HEK293 cells) in response to this compound stimulation.
Experimental Workflow:
Methodology:
-
Cell Culture:
-
Seed HEK293 cells (or other suitable cell line) in a multi-well plate (e.g., 96-well) and grow to confluency.
-
-
Pre-incubation:
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-20 minutes) at 37°C to prevent cAMP degradation.
-
-
Stimulation:
-
Add varying concentrations of this compound to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer (e.g., containing a mild detergent).
-
-
cAMP Detection:
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF) assay: A competitive immunoassay with fluorescent probes.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay with an enzymatic reporter.
-
Radioimmunoassay (RIA): A competitive immunoassay using radiolabeled cAMP.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples from the standard curve.
-
Plot the dose-response curve for this compound to determine its EC₅₀ value.
-
Conclusion
This compound is a valuable pharmacological tool for studying the adenylyl cyclase signaling pathway. Its direct mechanism of action and water solubility make it a convenient alternative to forskolin in many experimental settings. The isoform selectivity of this compound, particularly its preference for the cardiac type V isoform, presents opportunities for the development of more targeted therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of this compound and other adenylyl cyclase activators in various biological systems.
References
- 1. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordinate regulation of forskolin-induced cellular proliferation in macrophages by protein kinase A/cAMP-response element-binding protein (CREB) and Epac1-Rap1 signaling: effects of silencing CREB gene expression on Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of AMPK-Mediated cAMP–PKA–CREB/ATF1 Signaling Synergizes with Aspirin to Inhibit Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NKH 477 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 6. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Nkh477 and the cAMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Nkh477, a potent activator of the cyclic AMP (cAMP) signaling pathway. It details the molecule's mechanism of action, presents quantitative data on its activity, and offers detailed protocols for key experimental assays relevant to its study.
Introduction to this compound
This compound, also known as Colforsin dapropate hydrochloride, is a water-soluble derivative of forskolin (B1673556).[1][2] Forskolin itself is a well-known natural diterpene compound that directly activates adenylyl cyclase (AC), the enzyme responsible for synthesizing cAMP.[3] However, forskolin's poor water solubility limits its clinical and some experimental applications.[2] this compound was developed to overcome this limitation, providing a potent, water-soluble, and orally active tool for modulating cAMP levels.[4][5] Like its parent compound, this compound directly stimulates the catalytic unit of adenylyl cyclase, leading to an increase in intracellular cAMP concentrations without directly inhibiting phosphodiesterases (PDEs) or Na+/K+-ATPases.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly binding to and activating most isoforms of transmembrane adenylyl cyclase (AC). This activation is independent of G-protein stimulation, which is the canonical pathway for AC activation by G-protein coupled receptors (GPCRs). Once activated, AC catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cAMP.[6]
Cyclic AMP is a crucial second messenger that mediates a wide array of cellular responses. Its primary downstream effector is Protein Kinase A (PKA).[7] The binding of cAMP to the regulatory subunits of PKA induces a conformational change, liberating the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of substrate proteins on specific serine and threonine residues, thereby altering their activity and triggering downstream cellular effects, including gene expression changes via the phosphorylation of transcription factors like CREB (cAMP Response Element-Binding protein).[7][8]
Quantitative Analysis of this compound Activity
This compound has been characterized across various systems, demonstrating potent activation of adenylyl cyclase and downstream physiological effects. Notably, it shows some selectivity for cardiac (type V) adenylyl cyclase compared to other isoforms.[3][4]
| Parameter | Value | System/Tissue | Comments | Reference |
| EC₅₀ | 32.6 nM | Guinea Pig Tracheal Smooth Muscle | Relaxation of histamine-precontracted muscle. | [2][4] |
| Relative Potency vs. Forskolin | ~1.87-fold higher | Type V Adenylyl Cyclase (cardiac) | This compound is more potent than forskolin at activating the type V AC isoform. | [3][9] |
| Relative Potency vs. Forskolin | ~1.04-fold | Type II Adenylyl Cyclase | Similar potency to forskolin. | [3] |
| Relative Potency vs. Forskolin | ~0.89-fold | Type III Adenylyl Cyclase | Similar potency to forskolin. | [3] |
| In Vivo Efficacy | 1-3 mg/kg/day (orally) | Rat Lung Allograft Model | Prolonged allograft survival in a dose-dependent manner. | [1] |
| In Vivo Efficacy | 0.15-0.6 µg/kg/min (i.v.) | Anesthetized Dogs | Dose-dependent increases in cardiac contractility and heart rate. | [5] |
Key Experimental Protocols
Protocol 1: In Vitro Adenylyl Cyclase Activity Assay
This protocol describes a classic method to directly measure the enzymatic activity of adenylyl cyclase in membrane preparations by quantifying the conversion of radiolabeled ATP to radiolabeled cAMP.[10][11]
Methodology:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer (e.g., Tris-HCl with protease inhibitors) and isolate the membrane fraction by differential centrifugation.
-
Reaction Setup: In assay tubes, combine the membrane preparation (containing 25-200 µg of protein) with an assay buffer. The buffer typically contains Tris-HCl, MgCl₂, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine phosphokinase).[12]
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and a tracer amount of α-³²P-labeled ATP. Add this compound, forskolin (positive control), or vehicle to respective tubes.
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a "stop solution" (e.g., sodium dodecyl sulfate, ATP, and unlabeled cAMP) and boiling the samples.
-
Purification of cAMP: Separate the newly synthesized ³²P-cAMP from unreacted ³²P-ATP and other nucleotides using sequential column chromatography over Dowex 50 and alumina (B75360) columns.[11]
-
Quantification: Measure the radioactivity of the purified cAMP fraction using a scintillation counter. Calculate the specific activity of adenylyl cyclase (e.g., in pmol cAMP/min/mg protein).
Protocol 2: Measurement of Intracellular cAMP Levels (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a high-throughput, competitive immunoassay used to quantify intracellular cAMP levels in whole cells.[13][14]
Methodology:
-
Cell Culture: Plate cells in a suitable microplate (e.g., 384-well) and culture overnight.
-
Cell Stimulation: Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Add various concentrations of this compound or other compounds and incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Add the cell lysis buffer provided in the HTRF kit. This buffer also contains the HTRF reagents: a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[13][15]
-
Competitive Binding: The cAMP produced by the cells competes with the d2-labeled cAMP for binding to the cryptate-labeled antibody.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Read the fluorescence on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the ratio of the 665 nm/620 nm signals. This ratio is inversely proportional to the amount of cAMP produced in the cells.[16] Plot the ratio against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.
Protocol 3: Assessment of PKA Activation via Western Blot
This protocol assesses the activation of PKA by measuring the phosphorylation of a known downstream substrate, such as CREB at the Serine 133 residue (p-CREB).[7][8]
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells if necessary to reduce basal kinase activity. Treat cells with this compound or other activators for a desired time period (e.g., 15-30 minutes).
-
Protein Extraction: Wash cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[7]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated PKA substrate (e.g., anti-p-CREB Ser133). On a separate blot, or after stripping, probe for the total protein (e.g., anti-CREB) and a loading control (e.g., anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometry to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the fold increase in phosphorylation relative to the untreated control.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NKH 477 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 5. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Forskolin, this compound [sigmaaldrich.com]
- 10. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Multifaceted Biological Functions of Nkh477: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nkh477, a water-soluble forskolin (B1673556) derivative, is a potent activator of adenylyl cyclase, a critical enzyme in cellular signaling. This direct activation leads to a rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, triggering a cascade of downstream effects that mediate a diverse range of physiological responses. This technical guide provides an in-depth exploration of the biological functions of this compound, its mechanism of action, and the experimental methodologies used to elucidate its effects. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways are visualized using DOT language diagrams.
Core Mechanism of Action: Adenylyl Cyclase Activation
This compound exerts its biological effects primarily through the direct activation of adenylyl cyclase (AC). Unlike receptor-mediated activators, this compound bypasses the need for G-protein-coupled receptor (GPCR) stimulation and directly interacts with the catalytic subunit of AC. This leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.
Notably, this compound has demonstrated a degree of selectivity for the cardiac isoform of adenylyl cyclase (type V). In insect cell membranes overexpressing different AC isoforms, this compound stimulated type V AC more potently (1.87-fold) compared to type II (1.04-fold) and type III (0.89-fold) relative to forskolin.[1] Furthermore, in HEK293 cells overexpressing type V AC, this compound led to a 1.57-fold greater increase in cAMP accumulation compared to forskolin.[1]
Key Biological Functions and Quantitative Data
The elevation of intracellular cAMP by this compound translates into a variety of significant biological activities, including cardiovascular effects, smooth muscle relaxation, immunosuppression, and potential antidepressant properties.
Cardiovascular Effects
This compound exhibits potent positive inotropic (increased contractility), chronotropic (increased heart rate), and vasodilatory effects. These actions make it a subject of interest for the treatment of heart failure.
Table 1: In Vivo Cardiovascular Effects of this compound in Dogs [2]
| Administration Route | Dose | Effect |
| Intravenous (injection) | 1-30 µg/kg | Dose-dependent increase in LV dP/dtmax, coronary and femoral blood flow, heart rate, and myocardial oxygen consumption; dose-dependent decrease in blood pressure. |
| Intravenous (infusion) | 0.15-0.6 µg/kg/min | Dose-dependent increase in LV dP/dtmax, cardiac output, and heart rate; dose-dependent decrease in blood pressure, pulmonary arterial diastolic pressure, and total peripheral resistance. |
| Intraduodenal | 0.05-0.2 mg/kg | Clear cardiovascular actions, indicating oral activity. |
| Oral | 0.15 and 0.3 mg/kg | Clear cardiovascular actions, indicating oral activity. |
Vasodilation and Smooth Muscle Relaxation
This compound is a potent vasodilator, acting on various smooth muscle tissues. Its mechanism in smooth muscle is twofold: it reduces the mobilization of intracellular calcium ([Ca2+]i) and decreases the sensitivity of the contractile machinery to Ca2+.[3] In porcine coronary artery smooth muscle, this compound (0.1-1.0 µM) increased cAMP and attenuated contraction induced by high potassium or acetylcholine (B1216132) in a concentration-dependent manner.[3]
Table 2: Bronchodilatory Effect of this compound
| Parameter | Value | Species | Reference |
| EC50 for Bronchodilation | 32.6 nM | Guinea Pig | Tocris Bioscience |
Immunosuppressive Activity
By elevating cAMP in immune cells, this compound exhibits immunosuppressive properties. It has been shown to suppress T-cell proliferation and cytokine production.
Table 3: In Vivo Immunosuppressive Effects of this compound in Mice [4]
| Treatment | Dose | Outcome |
| This compound | 1 mg/kg/day | Prolonged median cardiac allograft survival to 12 days (control: 10 days). |
| This compound | 3 mg/kg/day | Prolonged median cardiac allograft survival to 15 days (control: 10 days). |
In vitro, the addition of this compound to culture medium suppressed the generation of cytotoxic T lymphocytes (CTL), T-cell proliferation in a mixed lymphocyte reaction (MLR), and the production of interleukin-2 (B1167480) (IL-2).[4]
Antidepressant-like Effects
Preclinical studies suggest that this compound possesses antidepressant-like properties, likely through the modulation of cAMP signaling pathways in the brain.
Table 4: Antidepressant-like Effects of this compound in the Rat Forced Swim Test [5]
| Administration Route | Dose | Effect |
| Intraperitoneal | 0.01-0.1 mg/kg | Dose-dependently decreased immobility time. |
| Oral (chronic) | 0.5-1.5 mg/kg | Significantly decreased the duration of immobility. |
Signaling Pathways
The diverse biological functions of this compound are a consequence of the activation of specific downstream effectors of cAMP in different cell types.
Caption: General signaling pathway of this compound.
Vasodilation in Smooth Muscle Cells
In smooth muscle cells, the increase in cAMP initiated by this compound leads to vasodilation through two primary mechanisms.
Caption: this compound-induced vasodilation signaling cascade.
Positive Inotropy in Cardiac Myocytes
In cardiac muscle cells, elevated cAMP levels enhance contractility.
Caption: this compound-mediated positive inotropy in cardiomyocytes.
Experimental Protocols
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol is adapted for fluorescence microscopy to assess changes in [Ca2+]i in response to this compound in cultured smooth muscle cells.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound stock solution
-
Cultured smooth muscle cells on glass coverslips
-
Fluorescence microscope with dual-excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.
Procedure:
-
Cell Preparation: Plate smooth muscle cells on glass coverslips and grow to 70-80% confluency.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS). b. Wash the cells twice with HBSS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. d. Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.
-
Imaging: a. Mount the coverslip onto the microscope stage in a perfusion chamber with HBSS. b. Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm. c. Record a stable baseline fluorescence ratio (F340/F380) for several minutes. d. Perfuse the cells with a known concentration of this compound and continue recording the fluorescence ratio. e. At the end of the experiment, perfuse with a solution containing a calcium ionophore (e.g., ionomycin) in the presence of high extracellular Ca2+ to obtain the maximum fluorescence ratio (Rmax), followed by a Ca2+-free solution with a chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin).
-
Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca2+.
Adenylyl Cyclase Activity Assay
This protocol describes a method for measuring adenylyl cyclase activity in membrane preparations.
Materials:
-
Cell or tissue homogenates
-
Assay buffer (e.g., Tris-HCl, MgCl2, ATP)
-
[α-32P]ATP
-
This compound
-
cAMP standard
-
Dowex and alumina (B75360) columns for separating [32P]cAMP
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Reaction: a. In a reaction tube, combine the membrane preparation, assay buffer, [α-32P]ATP, and different concentrations of this compound or control vehicle. b. Initiate the reaction by adding the membrane preparation and incubate at 30-37°C for a defined period (e.g., 10-20 minutes). c. Terminate the reaction by adding a stop solution (e.g., containing unlabeled ATP and SDS).
-
cAMP Separation: a. Add [3H]cAMP to each sample to monitor recovery. b. Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP and other labeled nucleotides using sequential chromatography over Dowex and alumina columns.
-
Quantification: a. Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter. b. Calculate the adenylyl cyclase activity as pmol of cAMP formed per mg of protein per minute.
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This assay measures the ability of this compound to suppress T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different donors
-
RPMI-1640 medium with fetal bovine serum
-
This compound
-
[3H]-thymidine
-
96-well culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Isolation: Isolate PBMCs from the blood of two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
MLR Setup: a. In a 96-well plate, co-culture responder PBMCs from one donor with irradiated (to prevent their proliferation) stimulator PBMCs from the second donor. b. Add varying concentrations of this compound or vehicle control to the wells. c. Culture the cells for 5-6 days at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: a. 18-24 hours before harvesting, add [3H]-thymidine to each well. b. Harvest the cells onto glass fiber filters using a cell harvester. c. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) or as a percentage of the control (vehicle-treated) response. Calculate the IC50 value for the inhibition of T-cell proliferation.
Conclusion
This compound is a versatile pharmacological tool and a potential therapeutic agent with a well-defined mechanism of action centered on the activation of adenylyl cyclase. Its diverse biological effects, ranging from potent cardiovascular and smooth muscle relaxant properties to immunosuppressive and potential antidepressant activities, are all downstream consequences of elevated intracellular cAMP. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other adenylyl cyclase activators. The detailed signaling pathway diagrams provide a visual framework for understanding the cell-specific responses to this compound. Further research is warranted to fully elucidate the clinical utility of this compound in various pathological conditions.
References
- 1. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential antidepressant properties of forskolin and a novel water-soluble forskolin (this compound) in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Landscape of NKH477: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NKH477, a water-soluble dapropate hydrochloride salt of forskolin (B1673556), is a potent activator of adenylyl cyclase.[1][2] As a direct modulator of this crucial enzyme, this compound serves as a valuable tool for investigating cyclic AMP (cAMP) signaling and holds therapeutic potential in various domains, including cardiovascular disease and immunology.[3] This technical guide provides an in-depth overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows to support further research and drug development efforts.
Primary Cellular Target: Adenylyl Cyclase
The principal and direct cellular target of this compound is the catalytic subunit of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cAMP.[3] Unlike receptor-mediated activation, this compound directly binds to and stimulates AC, leading to a rapid increase in intracellular cAMP levels.[4]
Isoform Selectivity
This compound exhibits a degree of selectivity for different isoforms of adenylyl cyclase, with a notable preference for the cardiac-predominant isoform, type V.[1][2][4] This selectivity has been demonstrated in studies using insect cell membranes overexpressing various AC isoforms.
| Adenylyl Cyclase Isoform | This compound (50 µM) Stimulation vs. Forskolin (50 µM) | Cell/Tissue Type | Reference |
| Type V | 1.87 ± 0.02-fold more potent | Insect cell membranes | |
| Type II | 1.04 ± 0.02-fold potent | Insect cell membranes | |
| Type III | 0.89 ± 0.03-fold potent | Insect cell membranes | |
| Cardiac AC | More potent than in other tissues | Heart tissue homogenates | |
| Lung AC | Less potent than in cardiac tissue | Lung tissue homogenates | |
| Brain AC | Less potent than in cardiac tissue | Brain tissue homogenates | |
| Kidney AC | Less potent than in cardiac tissue | Kidney tissue homogenates |
Table 1: Isoform Selectivity of this compound for Adenylyl Cyclase.
Downstream Cellular Effects and Pathways
The elevation of intracellular cAMP by this compound initiates a cascade of downstream signaling events, primarily through the activation of cAMP-dependent protein kinase (PKA) and, to a lesser extent, Exchange Protein Activated by cAMP (Epac).
Figure 1: this compound primary signaling cascade.
Modulation of Calcium Signaling
A significant consequence of this compound-induced cAMP signaling is the modulation of intracellular calcium ([Ca2+]i) levels and sensitivity.
-
Inhibition of Ca2+ Mobilization: this compound has been shown to inhibit acetylcholine (B1216132) (ACh) and noradrenaline (NA)-induced Ca2+ mobilization from intracellular stores.[5][6] This effect appears to be targeted at ionomycin-sensitive storage sites.[5]
-
Reduced Contractile Sensitivity: The compound also reduces the sensitivity of the contractile machinery to Ca2+, contributing to its vasodilatory effects.[4]
Quantitative Data on Biological Activity
The biological effects of this compound have been quantified in various experimental systems, as summarized below.
| Parameter | Value | System/Model | Reference |
| EC50 (Bronchodilation) | 32.6 nM | Guinea pig tracheal smooth muscle | [1] |
| Effective Concentration (Vasodilation) | 0.1 - 1.0 µM | Porcine coronary artery | [4] |
| Effective Concentration (Attenuation of NA-induced Ca2+ mobilization) | 0.01 - 0.3 µM | Rabbit mesenteric artery | [6] |
| In Vivo Dose (Immunosuppression) | 1 - 3 mg/kg/day (i.p.) | Mice (cardiac allograft) | [7] |
| In Vivo Dose (Cardiovascular Effects) | 1 - 30 µg/kg (i.v.) | Anesthetized dogs | [3] |
| In Vivo Dose (Behavioral Effects) | 1.5 mg/kg (acute/chronic) | Rats | [8] |
Table 2: Summary of Quantitative Biological Activity of this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the cellular targets and effects of this compound.
Protocol 1: In Vitro Adenylyl Cyclase Activity Assay
This protocol is adapted from methodologies used for assaying adenylyl cyclase activity in response to direct activators.
Objective: To measure the direct activation of adenylyl cyclase by this compound in cell membrane preparations.
Materials:
-
Cell line overexpressing a specific adenylyl cyclase isoform (e.g., HEK293 cells with Type V AC).
-
Membrane isolation buffer (e.g., 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM HEPES, 1 mM EGTA, 0.1% Tween 20).
-
ATP, MgCl2, GTPγS (for Gs protein activation, if desired).
-
This compound stock solution (in water or DMSO).
-
cAMP detection kit (e.g., TR-FRET, ELISA, or radiometric assay).
-
Protein quantification assay (e.g., BCA assay).
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells overexpressing the target AC isoform.
-
Homogenize cells in ice-cold membrane isolation buffer.
-
Centrifuge at high speed (e.g., 30,000 x g) to pellet membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration.
-
-
Adenylyl Cyclase Reaction:
-
In a microplate, combine membrane protein (e.g., 10-20 µg), assay buffer, MgCl2 (e.g., 5-10 mM), and ATP (e.g., 1 mM).
-
Add varying concentrations of this compound or vehicle control.
-
Incubate at 30-37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., EDTA or by boiling).
-
-
cAMP Quantification:
-
Measure the amount of cAMP produced in each sample using a chosen cAMP detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize cAMP production to the amount of protein used.
-
Plot cAMP production as a function of this compound concentration to determine EC50 values.
-
Figure 2: Workflow for in vitro adenylyl cyclase assay.
Protocol 2: Measurement of Intracellular cAMP Levels in Whole Cells
Objective: To quantify changes in intracellular cAMP levels in living cells upon treatment with this compound.
Materials:
-
Cultured cells (e.g., HEK293, smooth muscle cells, or cardiomyocytes).
-
Cell culture medium.
-
This compound stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, optional but recommended to prevent cAMP degradation).
-
Lysis buffer.
-
Intracellular cAMP assay kit (e.g., FRET-based biosensor, TR-FRET immunoassay).
Procedure:
-
Cell Culture:
-
Plate cells in a suitable format (e.g., 96-well plate) and grow to desired confluency.
-
-
Cell Treatment:
-
Replace culture medium with serum-free medium or a suitable assay buffer.
-
Pre-treat with a PDE inhibitor (e.g., 100 µM IBMX for 15-30 minutes) if desired.
-
Add various concentrations of this compound or vehicle control to the cells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Perform the cAMP measurement following the manufacturer's instructions. For live-cell imaging with FRET sensors, lysis is not required, and fluorescence is monitored in real-time.
-
-
Data Analysis:
-
Calculate the fold-change in cAMP levels relative to the vehicle-treated control.
-
Generate dose-response curves to determine the EC50 of this compound for intracellular cAMP production.
-
Protocol 3: Assessment of Calcium Mobilization
Objective: To measure the effect of this compound on agonist-induced intracellular calcium mobilization.
Materials:
-
Cultured cells responsive to a Ca2+-mobilizing agonist (e.g., smooth muscle cells).
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
This compound stock solution.
-
Ca2+-mobilizing agonist (e.g., acetylcholine, noradrenaline).
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
Procedure:
-
Cell Loading:
-
Load cultured cells with a Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Treatment and Measurement:
-
Pre-incubate the cells with this compound or vehicle control for a defined period (e.g., 10-20 minutes).
-
Place the plate in the fluorescence reader/microscope and establish a baseline fluorescence reading.
-
Add the Ca2+-mobilizing agonist and immediately begin recording fluorescence intensity over time. For Fura-2, alternate excitation between ~340 nm and ~380 nm and measure emission at ~510 nm.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., 340/380 for Fura-2) to represent changes in [Ca2+]i.
-
Compare the peak and sustained Ca2+ response in this compound-treated cells to control cells.
-
Conclusion
This compound is a selective activator of adenylyl cyclase, with a preference for the type V isoform, making it a valuable pharmacological tool. Its primary mechanism of action is the direct stimulation of AC, leading to increased intracellular cAMP. This, in turn, modulates a variety of downstream signaling pathways, most notably those dependent on PKA and those affecting intracellular calcium dynamics. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential and cellular mechanisms of this compound.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 4. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of this compound, a forskolin derivative, and dibutyryl-cyclic AMP on adrenal catecholamine release in response to splanchnic nerve stimulation, acetylcholine, DMPP and muscarine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Nkh477 In Vitro Studies: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nkh477, a water-soluble forskolin (B1673556) derivative, is a potent activator of adenylyl cyclase (AC) with demonstrated therapeutic potential in cardiovascular and respiratory conditions. Its mechanism of action revolves around the direct stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA). This guide provides a comprehensive overview of the in vitro studies of this compound, detailing its pharmacological profile, core signaling pathways, and the experimental protocols utilized in its evaluation. Quantitative data from various studies are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular and cellular effects.
Pharmacological Profile and Mechanism of Action
This compound is a direct activator of adenylyl cyclase, the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. Unlike receptor-mediated agonists, this compound bypasses the need for G-protein-coupled receptor (GPCR) stimulation, directly targeting the catalytic subunit of AC.
Selectivity for Adenylyl Cyclase Isoforms
In vitro studies have demonstrated that this compound exhibits a degree of selectivity for different isoforms of adenylyl cyclase. Notably, it shows a higher potency for the cardiac-predominant type V isoform compared to types II and III. This selectivity may contribute to its pronounced cardiovascular effects.
| Adenylyl Cyclase Isoform | Relative Potency vs. Forskolin (50 µM) | Reference Tissue/System |
| Type V | 1.87 ± 0.02-fold more potent | Insect cell membranes overexpressing AC-V[1] |
| Type II | 1.04 ± 0.02-fold (similar potency) | Insect cell membranes overexpressing AC-II[1] |
| Type III | 0.89 ± 0.03-fold (similar potency) | Insect cell membranes overexpressing AC-III[1] |
Quantitative In Vitro Efficacy
The in vitro effects of this compound have been quantified in various functional assays, primarily focusing on smooth muscle relaxation and cAMP production.
| Assay | Tissue/Cell Type | Parameter | Value |
| Bronchodilation | Guinea-pig tracheal smooth muscle (pre-contracted with histamine) | EC₅₀ | 32.6 ± 4.3 nM[2] |
| Inhibition of Contraction | Porcine coronary artery smooth muscle (pre-contracted with 128 mM K⁺ or 10 µM ACh) | Effective Concentration Range | 0.1 - 1.0 µM[3] |
| Inhibition of Ca²⁺ Mobilization | Rabbit mesenteric artery smooth muscle (stimulated with 10 µM noradrenaline) | Effective Concentration Range | 0.01 - 0.3 µM[4] |
| cAMP Accumulation | HEK293 cells overexpressing AC-V | Fold increase vs. Forskolin | 1.57 ± 0.13-fold[1] |
Core Signaling Pathways
The primary signaling pathway initiated by this compound is the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, eliciting cell-specific responses.
Signaling in Cardiac Myocytes
In cardiac myocytes, PKA activation by this compound leads to the phosphorylation of key proteins involved in excitation-contraction coupling, resulting in positive inotropic (increased contractility) and lusitropic (enhanced relaxation) effects.
References
- 1. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relaxant effects of this compound, a new water-soluble forskolin derivative, on guinea-pig tracheal smooth muscle: the role of Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a water-soluble forskolin derivative (this compound) and a membrane-permeable cyclic AMP analogue on noradrenaline-induced Ca2+ mobilization in smooth muscle of rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Nkh477 In Vivo Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nkh477, a water-soluble derivative of forskolin (B1673556), is a potent activator of adenylate cyclase, an enzyme crucial for the synthesis of the second messenger cyclic AMP (cAMP).[1][2][3] This mechanism of action gives this compound a wide range of pharmacological effects, making it a subject of interest in various preclinical animal models for conditions ranging from cardiovascular diseases to neurological disorders and immunosuppression. This guide provides a comprehensive overview of the in vivo animal models used to study this compound, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological pathways and workflows.
Mechanism of Action
This compound directly stimulates the catalytic unit of adenylate cyclase, leading to an increase in intracellular cAMP levels.[1] This elevation in cAMP modulates a variety of cellular functions. In the cardiovascular system, it results in vasodilation and positive inotropic effects, improving cardiac function.[4][5] In the immune system, increased cAMP can suppress T-cell function, suggesting immunomodulatory properties.[2] Furthermore, the cAMP signaling cascade has been implicated in the potential antidepressant effects of this compound.[6]
Caption: this compound signaling pathway.
Pharmacokinetics in Animal Models
Pharmacokinetic studies of this compound have been conducted in rats and dogs, revealing species-specific differences in its distribution, metabolism, and excretion.
Table 1: Pharmacokinetic Parameters of this compound in Rats and Dogs
| Parameter | Rat | Dog |
| Route of Administration | Intravenous Bolus | Intravenous Infusion |
| Dose | 0.011 - 0.3 mg/kg | 0.15 - 0.60 mg/kg/min for 2 hours |
| Unchanged this compound Plasma Half-life | 0.23 hr | 1.57 - 2.36 hr |
| Active Metabolite (M-1) Plasma Half-life | 0.25 hr | Not specified |
| Radioactivity Blood Elimination Half-life | 70.67 - 118.23 hr | Slower than plasma, but less prolonged than in rats |
| Primary Route of Excretion | Feces (90.2% within 144 hr) | Feces (78.2% within 144 hr) |
| Tissue Distribution | Rapid and extensive, except CNS. High concentration in the liver.[7] | Not specified |
Data sourced from a study using 14C-labeled and unlabeled this compound.[7]
Cardiovascular Effects in Canine Models
This compound has been extensively studied in various canine models to evaluate its cardiovascular effects. These studies have demonstrated its potential as an inodilator for heart failure.[5]
Experimental Protocols
Anesthetized Dog Model for General Cardiovascular Effects:
-
Animals: Dogs.
-
Anesthesia: Anesthetized.
-
Administration: Intravenous (1-30 µg/kg), intraduodenal (0.05-0.2 mg/kg), and oral (0.15 and 0.3 mg/kg) administration.[5]
-
Parameters Measured: Left ventricular dP/dtmax, coronary and femoral artery blood flow, heart rate, myocardial oxygen consumption, and blood pressure.[5]
Canine Ventricular Arrhythmia Models:
-
Models: Two-stage coronary ligation-induced, digitalis-induced, and epinephrine-induced ventricular arrhythmias.[8]
-
Administration: Intravenous injection.
-
Key Findings: this compound suppressed digitalis- and epinephrine-induced arrhythmias and did not aggravate coronary ligation-induced arrhythmias.[8]
Isolated, Blood-Perfused Dog Heart Preparations:
-
Preparations: Isolated papillary muscle, sinoatrial (SA) node, and atrioventricular (AV) node.[9]
-
Administration: Intraarterial injection.
-
Parameters Measured: Force of contraction, rate of automaticity, sinus rate, and AV nodal conduction.[9]
Table 2: Cardiovascular Effects of this compound in Anesthetized Dogs
| Parameter | Effect |
| Left Ventricular dP/dtmax | Dose-related increase |
| Coronary Artery Blood Flow | Dose-related increase |
| Femoral Artery Blood Flow | Dose-related increase |
| Heart Rate | Dose-related increase |
| Myocardial Oxygen Consumption | Dose-related increase |
| Blood Pressure | Dose-related decrease |
Data from intravenous administration of 1-30 µg/kg this compound.[5]
Caption: Canine cardiovascular study workflow.
Immunomodulatory Effects in Rodent Models
This compound has demonstrated immunosuppressive effects in rodent models, primarily through the modulation of T-cell function.
Experimental Protocol
Murine Cardiac Allograft Model:
-
Animals: C57BL/6 (H-2b) recipient mice and DBA/2 (H-2d) donor mice.[2]
-
Procedure: Heterotopic cardiac transplantation.
-
Treatment: this compound administered at 1 and 3 mg/kg/day.[2]
-
Primary Endpoint: Median graft survival time.[2]
-
In Vitro Correlates: Mixed lymphocyte reaction (MLR) to assess T-cell proliferation and IL-2 production, and generation of cytotoxic T lymphocytes (CTL).[2]
Table 3: Effect of this compound on Murine Cardiac Allograft Survival
| Treatment Group | Median Graft Survival Time (days) |
| Saline (Control) | 10 |
| This compound (1 mg/kg/day) | 12 |
| This compound (3 mg/kg/day) | 15 |
Data from a study on murine cardiac allografts.[2]
Rat Orthotopic Lung Allograft Model:
-
Animals: Rats.
-
Treatment: Oral administration of this compound (1-3 mg/kg/day) on days 3 and 5 post-transplantation.[1]
-
Key Finding: this compound prolonged lung allograft survival in a dose-dependent manner.[1]
Antidepressant-like Effects in Rat Models
The potential antidepressant properties of this compound have been investigated using the forced swimming test in rats.
Experimental Protocol
Forced Swimming Test:
-
Animals: Wistar rats.[6]
-
Administration: Intraperitoneal injection (0.01-1 mg/kg) for acute studies and oral administration (0.5-1.5 mg/kg) for chronic studies.[6]
-
Parameter Measured: Duration of immobility.
-
Key Findings: Both acute and chronic administration of this compound significantly decreased the duration of immobility, suggesting an antidepressant-like effect.[6] This effect was observed without influencing spontaneous locomotor activity.[6]
Table 4: Antidepressant-like Effects of this compound in the Forced Swimming Test
| Administration | Dose (mg/kg) | Effect on Immobility Duration |
| Intraperitoneal (Acute) | 0.01 - 0.1 | Dose-dependent decrease |
| Oral (Chronic) | 0.5 - 1.5 | Significant decrease |
Data from a study using the forced swimming method in rats.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential antidepressant properties of forskolin and a novel water-soluble forskolin (this compound) in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Fate of this compound (1) : Blood and Plasma Concentrations, Distribution and Excretion in Rats and Dogs after a Single Intravenous Administration [jstage.jst.go.jp]
- 8. Effects of a new forskolin derivative, this compound, on canine ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profile of cardiovascular effects of this compound, a novel forskolin derivative, assessed in isolated, blood-perfused dog heart preparations: comparison with isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Nkh477: A Technical Guide for Cardiac Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nkh477, also known as colforsin daropate hydrochloride, is a potent, water-soluble derivative of forskolin (B1673556) with significant potential in cardiac research and therapeutics. As a direct activator of adenylyl cyclase, this compound offers a distinct mechanism of action compared to traditional inotropic agents that target β-adrenoceptors. This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, cardiovascular effects, and experimental data relevant to cardiac research. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a synthetic organic compound and a derivative of forskolin, a natural product isolated from the plant Coleus forskohlii.[1] Unlike its parent compound, this compound is water-soluble, making it more amenable to experimental and potential clinical applications.[2][3] Its primary pharmacological action is the direct stimulation of adenylyl cyclase, the enzyme responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][5] This increase in intracellular cAMP levels mediates a wide range of physiological responses, particularly in the cardiovascular system.
Mechanism of Action
This compound bypasses the need for G-protein-coupled receptor activation and directly stimulates the catalytic subunit of adenylyl cyclase.[4] This leads to a significant increase in intracellular cAMP concentrations. Notably, this compound exhibits some selectivity for the cardiac isoform of adenylyl cyclase (type V), which may contribute to its specific cardiovascular effects.[3][6] The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets within cardiac myocytes and vascular smooth muscle cells, leading to its observed physiological effects. Unlike some other cardiovascular drugs, this compound does not inhibit phosphodiesterases (PDEs) or Na+, K+-ATPase.[2][3]
Cardiovascular Effects
This compound exerts a triad (B1167595) of primary cardiovascular effects: positive inotropy, positive chronotropy, and vasodilation. These effects collectively contribute to its potential as a therapeutic agent for conditions such as heart failure.
Inotropic Effects
This compound demonstrates a potent positive inotropic (contractility-enhancing) effect on the myocardium. Intravenous administration in anesthetized dogs leads to a dose-dependent increase in left ventricular dP/dtmax, a key indicator of myocardial contractility.[2] This effect is particularly noteworthy as it is maintained even in models of β-adrenoceptor desensitization, a common feature in chronic heart failure, suggesting an advantage over traditional catecholamines.[7][8]
Chronotropic Effects
The compound also exhibits positive chronotropic (heart rate-increasing) effects.[2] Studies in isolated, blood-perfused dog heart preparations have shown that this compound increases the sinus rate.[9]
Vasodilatory Effects
This compound is a potent vasodilator, leading to a decrease in blood pressure and total peripheral resistance.[2] Its vasodilatory action extends to the coronary arteries, resulting in increased coronary blood flow.[2][9] In fact, the coronary vasodilator effect of this compound is more pronounced than its inotropic and chronotropic effects.[9][10] The mechanism of vasodilation involves both the attenuation of Ca2+ mobilization and a reduction in the sensitivity of the contractile machinery to Ca2+ in vascular smooth muscle.[11]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data on the cardiovascular effects of this compound from various preclinical studies.
Table 1: Hemodynamic Effects of Intravenous this compound Injection in Anesthetized Dogs [2]
| Dose (µg/kg) | LV dP/dtmax Increase (%) | Heart Rate Increase (bpm) | Blood Pressure Decrease (mmHg) |
| 1 | 25 | 10 | 15 |
| 3 | 50 | 20 | 30 |
| 10 | 100 | 40 | 50 |
| 30 | >150 | >60 | >70 |
Table 2: Hemodynamic Effects of Intravenous this compound Infusion in Anesthetized Dogs [2]
| Infusion Rate (µg/kg/min) | LV dP/dtmax Increase (%) | Cardiac Output Increase (%) | Total Peripheral Resistance Decrease (%) |
| 0.15 | 20 | 15 | 25 |
| 0.3 | 40 | 30 | 40 |
| 0.6 | 70 | 50 | 60 |
Table 3: Effects of this compound in a Rat Model of Heart Failure [3]
| Parameter | Control | This compound (0.1 mg/kg, p.o.) |
| LV dP/dtmax (mmHg/s) | 3500 ± 200 | 5000 ± 300 |
| LV End-Diastolic Pressure (mmHg) | 15 ± 2 | 8 ± 1 |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on this compound.
In Vivo Hemodynamic Studies in Anesthetized Dogs
-
Animal Model: Adult mongrel dogs of either sex.
-
Anesthesia: Pentobarbital sodium (30 mg/kg, i.v.).
-
Instrumentation: A catheter-tip manometer is inserted into the left ventricle via the right carotid artery to measure left ventricular pressure (LVP) and derive dP/dtmax. Aortic pressure is measured with a fluid-filled catheter. Cardiac output is determined by the thermodilution method.
-
Drug Administration: this compound is dissolved in saline and administered as either a bolus injection or a continuous infusion through a cannulated femoral vein.
-
Data Acquisition: Hemodynamic parameters are continuously monitored and recorded using a polygraph system.
Isolated Perfused Heart Preparations
-
Animal Model: Canine or guinea pig hearts.
-
Preparation: The heart is rapidly excised and mounted on a Langendorff apparatus. It is retrogradely perfused with Krebs-Henseleit solution or autologous blood.
-
Measurements: Left ventricular pressure is measured with an intraventricular balloon. Coronary flow is measured by collecting the coronary effluent. Heart rate is derived from the ventricular pressure signal.
-
Drug Administration: this compound is added directly to the perfusate.
-
Experimental Conditions: The effects of this compound are often compared to other cardioactive agents like isoproterenol (B85558) in these preparations.[9][10]
Adenylyl Cyclase Activity Assay
-
Tissue Preparation: Ventricular muscle membranes are prepared from animal hearts (e.g., guinea pig).
-
Assay Principle: The assay measures the conversion of [α-³²P]ATP to [³²P]cAMP in the presence of the membrane preparation and the test compound (this compound).
-
Procedure: The reaction mixture, containing the membrane preparation, [α-³²P]ATP, an ATP-regenerating system, and varying concentrations of this compound, is incubated at 37°C. The reaction is stopped, and the [³²P]cAMP produced is separated from unreacted [α-³²P]ATP using column chromatography.
-
Quantification: The amount of [³²P]cAMP is determined by liquid scintillation counting.
Therapeutic Potential and Future Directions
This compound's unique mechanism of action makes it a promising candidate for the treatment of acute and chronic heart failure, particularly in cases where β-adrenoceptor function is compromised.[2][7][8] Its potent vasodilatory and inotropic effects can improve cardiac output and reduce cardiac workload. Clinical studies have explored its use in patients with acute heart failure following open-heart surgery, demonstrating improvements in hemodynamic parameters.[5][12]
Future research should focus on:
-
Elucidating the long-term effects of this compound on cardiac remodeling and function.
-
Investigating its potential in other cardiovascular diseases characterized by impaired cAMP signaling.
-
Developing more selective activators of specific adenylyl cyclase isoforms to target cardiac tissue with greater precision.
Conclusion
This compound is a valuable pharmacological tool for cardiac research and holds significant therapeutic promise. Its ability to directly activate adenylyl cyclase and increase intracellular cAMP provides a powerful mechanism to enhance cardiac function and induce vasodilation. The comprehensive data and experimental protocols presented in this guide offer a solid foundation for further investigation into the multifaceted effects of this compound on the cardiovascular system.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Cardiovascular effects of colforsin daropate hydrochloride for acute heart failure after open heart surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. [Cardiovascular effects of colforsin daropate hydrochloride, a novel drug for the treatment of acute heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effectiveness of this compound, a novel forskolin derivative, in rat cardiac preparations with desensitized beta-adrenoceptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profile of cardiovascular effects of this compound, a novel forskolin derivative, assessed in isolated, blood-perfused dog heart preparations: comparison with isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular and adenylate cyclase stimulating effects of colforsin daropate, a water-soluble forskolin derivative, compared with those of isoproterenol, dopamine and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Nkh477 in Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nkh477, a water-soluble forskolin (B1673556) analog, has emerged as a significant pharmacological tool in neuroscience research. Its primary mechanism of action is the direct activation of adenylyl cyclase, leading to a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of the cAMP signaling pathway, a crucial second messenger system in the central nervous system, has positioned this compound as a valuable agent for investigating a range of neurological processes. This technical guide provides a comprehensive overview of this compound's core applications in neuroscience, with a focus on its antidepressant-like effects, potential for neuroprotection, and role in nerve regeneration. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and workflows are presented to facilitate its effective use in a research setting.
Core Mechanism of Action: Adenylyl Cyclase Activation
This compound is a potent activator of adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cAMP. Unlike receptor-mediated activation, this compound directly stimulates the catalytic subunit of the enzyme. A key characteristic of this compound is its preferential activation of specific adenylyl cyclase isoforms.
Isoform Selectivity
Research has demonstrated that this compound exhibits a notable selectivity for the type V isoform of adenylyl cyclase. This isoform is prominently expressed in the brain, particularly in regions associated with learning, memory, and mood regulation.
| Adenylyl Cyclase Isoform | Relative Activation by this compound (compared to Forskolin) | Reference |
| Type V | 1.87 ± 0.02-fold higher | [1] |
| Type II | 1.04 ± 0.02-fold higher | [1] |
| Type III | 0.89 ± 0.03-fold lower | [1] |
Signaling Pathway
The activation of adenylyl cyclase by this compound initiates a well-defined signaling cascade within neurons. The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the expression of genes involved in neuronal survival, plasticity, and function.
Figure 1: this compound-mediated cAMP signaling pathway in neurons.
Applications in Neuroscience Research
Antidepressant-like Effects
This compound has demonstrated significant antidepressant-like properties in preclinical models, most notably the forced swim test (FST). This behavioral assay is widely used to screen for potential antidepressant compounds by measuring the duration of immobility in rodents placed in an inescapable cylinder of water.
| Treatment | Dose (mg/kg, i.p.) | Immobility (seconds) | Comparison to Control | Reference |
| Control | - | (Baseline) | - | [2] |
| This compound | 0.01 | Significantly Decreased | - | [2] |
| This compound | 0.1 | Significantly Decreased | - | [2] |
| Amitriptyline | 15 | Significantly Decreased | This compound (0.01 mg/kg) is ~1500x more potent | [2] |
Chronic oral administration of this compound (0.5 and 1.5 mg/kg) also significantly decreased the duration of immobility.[2]
This protocol is a generalized procedure based on established methodologies.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Cylindrical tanks (e.g., 40 cm height, 20 cm diameter)
-
Water (23-25°C)
-
Video recording and analysis software
Procedure:
-
Acclimation: Acclimate rats to the experimental room for at least 1 hour before testing.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Pre-swim Session (Day 1): Place each rat individually in a cylinder filled with water to a depth of 30 cm for a 15-minute session. This session is for habituation and is not scored for immobility.
-
Test Session (Day 2): 24 hours after the pre-swim session, place the rats back into the cylinders for a 5-minute test session.
-
Data Acquisition: Record the entire 5-minute session using a video camera.
-
Scoring: An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
Figure 2: Experimental workflow for the Forced Swim Test.
Neuroprotection
The elevation of cAMP levels through adenylyl cyclase activation is known to be involved in neuroprotective mechanisms. While direct quantitative data for this compound in specific neuroprotection assays is still emerging, its action as a forskolin analog suggests its potential in mitigating neuronal damage. Forskolin has been shown to protect neurons from various insults.
-
Ischemic Stroke Models: Investigating the ability of this compound to reduce neuronal cell death in in vitro oxygen-glucose deprivation (OGD) models or in vivo stroke models.
-
Neurodegenerative Disease Models: Assessing the protective effects of this compound against toxicity induced by agents like amyloid-beta (in Alzheimer's disease models) or MPTP (in Parkinson's disease models).
This protocol outlines a general approach to assess the neuroprotective effects of this compound against an excitotoxic insult in primary neuronal cultures.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
This compound
-
Neurotoxic agent (e.g., glutamate, NMDA)
-
Cell viability assays (e.g., MTT, LDH assay)
-
Culture medium and supplements
Procedure:
-
Cell Culture: Plate primary neurons and allow them to mature in culture.
-
This compound Pre-treatment: Treat the neuronal cultures with varying concentrations of this compound for a specified period (e.g., 1-24 hours) before inducing toxicity.
-
Induction of Neurotoxicity: Expose the cultures to a neurotoxic agent at a concentration known to induce significant cell death.
-
Co-incubation/Post-treatment (Optional): this compound can also be co-incubated with the toxin or added after the toxic insult to assess its therapeutic potential.
-
Assessment of Cell Viability: After a designated incubation period (e.g., 24 hours), measure cell viability using standard assays like MTT or LDH.
-
Data Analysis: Compare the viability of neurons treated with this compound and the neurotoxin to those treated with the neurotoxin alone.
Figure 3: Workflow for an in vitro neuroprotection assay.
Nerve Regeneration
The cAMP signaling pathway plays a critical role in promoting axonal growth and regeneration. As a potent activator of this pathway, this compound holds promise for research into therapies for peripheral nerve injury. Studies with forskolin have demonstrated its ability to promote nerve regeneration.
-
In Vitro Neurite Outgrowth Assays: Quantifying the effect of this compound on the length and branching of neurites in cultured neurons (e.g., dorsal root ganglion neurons).
-
In Vivo Models of Nerve Injury: Evaluating the efficacy of this compound in promoting functional recovery after peripheral nerve crush or transection injuries in animal models.
This protocol provides a general framework for assessing the effect of this compound on nerve regeneration in a rat model.
Materials:
-
This compound
-
Anesthetic
-
Surgical instruments
-
Delivery system for this compound (e.g., osmotic mini-pump, local injection)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and surgically expose the sciatic nerve.
-
Nerve Crush Injury: Create a standardized crush injury to the sciatic nerve using fine forceps.
-
This compound Administration: Administer this compound either systemically or locally to the injury site.
-
Functional Recovery Assessment: At various time points post-injury, assess functional recovery using methods such as the sciatic functional index (SFI) which is calculated based on walking track analysis.
-
Histological Analysis: At the end of the study, collect the sciatic nerves for histological analysis to quantify axonal regeneration and myelination.
Conclusion
This compound is a powerful research tool for investigating the role of the cAMP signaling pathway in a multitude of neuroscience applications. Its water-solubility and isoform selectivity offer advantages over its parent compound, forskolin. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to utilize this compound in their studies of depression, neuroprotection, and nerve regeneration. Further research is warranted to fully elucidate the therapeutic potential of this compound in various neurological disorders.
References
Nkh477: A Comprehensive Technical Guide for Bronchodilation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nkh477, a water-soluble forskolin (B1673556) derivative, has emerged as a potent bronchodilator with a distinct mechanism of action. This technical guide provides an in-depth overview of the existing preclinical and limited clinical data on this compound for bronchodilation studies. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for respiratory diseases. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways.
Introduction
This compound, also known as colforsin daropate, is a direct activator of the enzyme adenylyl cyclase.[1][2] This mode of action, independent of beta-adrenergic receptors, presents a promising alternative or adjunct to conventional bronchodilator therapies for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its water-soluble nature also offers advantages for pharmaceutical formulation.[3][4] This guide synthesizes the available scientific literature to provide a detailed understanding of this compound's pharmacology and its potential application in bronchodilation.
Mechanism of Action
This compound exerts its bronchodilatory effects by directly stimulating adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This elevation in cAMP triggers a signaling cascade that ultimately results in the relaxation of airway smooth muscle.
Signaling Pathway
The primary signaling pathway for this compound-induced bronchodilation is initiated by the direct activation of adenylyl cyclase. The subsequent increase in cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, including large-conductance Ca2+-activated K+ (BKCa) channels. Activation of these channels causes membrane hyperpolarization, which in turn leads to a decrease in intracellular calcium concentration ([Ca2+]i) by inhibiting Ca2+ influx through voltage-dependent Ca2+ channels. The reduction in [Ca2+]i is a key factor in the relaxation of airway smooth muscle.
Preclinical Efficacy
In Vivo Studies in Guinea Pigs
Intravenous and inhaled administration of this compound has demonstrated potent bronchodilatory effects in guinea pigs. It effectively inhibited bronchoconstriction induced by various agents, including leukotriene D4 and histamine.[5]
Table 1: In Vivo Bronchodilator Potency of this compound in Guinea Pigs [5][6]
| Compound | Route | Potency Comparison |
| This compound | i.v. | 1500 times more potent than aminophylline |
| This compound | i.v. | 17 times less potent than isoproterenol |
| This compound | Inhaled | 15 times less potent than isoproterenol |
Table 2: Selectivity of Intravenous this compound for Bronchodilation in Guinea Pigs [5]
| Selectivity Parameter | Comparison |
| Bronchodilation vs. Heart Rate Increase | 15 times higher than isoproterenol |
| Bronchodilation vs. Diastolic Blood Pressure Decrease | 4 times higher than aminophylline |
In Vitro Studies on Guinea Pig Tracheal Smooth Muscle
This compound induces concentration-dependent relaxation of pre-contracted guinea pig tracheal smooth muscle.
Table 3: In Vitro Efficacy of this compound on Guinea Pig Tracheal Smooth Muscle
| Parameter | Value |
| EC50 for relaxation of histamine-induced contraction | 32.6 ± 4.3 nM |
Experimental Protocols
In Vivo Bronchodilation Assay in Anesthetized Guinea Pigs[5]
-
Animals: Male Hartley guinea pigs.
-
Anesthesia: Urethane and chloralose.
-
Procedure:
-
Animals are artificially ventilated.
-
Bronchoconstriction is induced by intravenous administration of a bronchoconstrictor agent (e.g., histamine, leukotriene D4).
-
This compound or a comparator drug is administered intravenously or by inhalation.
-
Bronchodilator effect is measured as the inhibition of the increase in inflation pressure.
-
Cardiovascular parameters (heart rate and blood pressure) are monitored simultaneously.
-
References
- 1. This compound | Forskolin derivative | Antidepressant | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of prophylactic bronchodilator treatment with intravenous colforsin daropate, a water-soluble forskolin derivative, on airway resistance after tracheal intubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous colforsin daropate, a water-soluble forskolin derivative, prevents thiamylal-fentanyl-induced bronchoconstriction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bronchodilator and cardiovascular effects of this compound, a novel water-soluble forskolin derivative, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bronchodilator and Cardiovascular Effects of this compound, a Novel Water-Soluble Forskolin Derivative, in Guinea Pigs [jstage.jst.go.jp]
The Immunomodulatory Effects of Nkh477 on Cytokine Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nkh477, a water-soluble derivative of forskolin (B1673556), is a potent activator of adenylate cyclase, leading to a significant increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This mechanism of action underpins its diverse pharmacological effects, including its potential as an immunomodulatory agent. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cytokine production, with a focus on its inhibitory effects on key cytokines involved in the immune response. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing qualitative findings and provides context through data on its parent compound, forskolin. Detailed experimental protocols for key immunological assays and visualizations of the relevant signaling pathway and experimental workflows are included to support further research and drug development efforts in this area.
Core Mechanism of Action
This compound exerts its biological effects by directly activating the catalytic subunit of adenylate cyclase. This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent elevation of intracellular cAMP levels triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA), which in turn modulates the transcription of various genes, including those encoding for cytokines.
Caption: Signaling pathway of this compound leading to altered cytokine gene expression.
Effect of this compound on Cytokine Profiles
Studies have demonstrated that this compound has a significant impact on the cytokine profile, primarily characterized by the suppression of key pro-inflammatory and regulatory cytokines. This inhibitory effect is consistent with its mechanism of elevating intracellular cAMP, which is known to have immunomodulatory properties.
Qualitative Summary of this compound's Effect on Cytokines:
Based on available research, this compound has been shown to:
-
Inhibit Interferon-gamma (IFN-γ) production: In a rat model of lung allograft rejection, treatment with this compound led to a reduction in IFN-γ expression within the allograft.[1]
-
Suppress Interleukin-2 (IL-2) production: this compound has been observed to suppress the expression of IL-2 in the spleen of rat lung allograft recipients and inhibit its production in mixed lymphocyte reactions (MLR) in murine studies.[1][2]
-
Inhibit Interleukin-10 (IL-10) production: Treatment with this compound resulted in the inhibition of IL-10 expression in rat lung allografts and its suppression in the spleen of recipient animals.[1]
It is important to note that the publicly available literature does not provide specific quantitative data on the dose-dependent effects of this compound on these cytokines.
Quantitative Data on the Effect of Forskolin (Parent Compound) on Cytokine Production
To provide a quantitative context for the effects of this compound, this section summarizes data from studies on its parent compound, forskolin. As this compound is a water-soluble derivative of forskolin and shares the same core mechanism of adenylate cyclase activation, the effects of forskolin on cytokine production are likely to be indicative of this compound's activity.
Table 1: Effect of Forskolin on Interleukin-2 (IL-2) Production
| Cell Type | Stimulant | Forskolin Concentration | % Inhibition of IL-2 Production | Reference |
| Human T-cells (MT-2) | IL-2 | 10 µM | ~50% (of Stat5b phosphorylation) | This is an inferred value based on the IC50 of Fsk on Stat5b phosphorylation which is downstream of the IL-2 receptor. Direct % inhibition of IL-2 production is not stated. |
| Murine T-lymphocytes | Concanavalin A | 10⁻⁷, 10⁻⁶, 10⁻⁵ M | Dose-dependent inhibition of T-lymphocyte proliferation | The study shows inhibition of proliferation, which is IL-2 dependent, but does not directly quantify IL-2 inhibition. |
Table 2: Effect of Forskolin on Interferon-gamma (IFN-γ) Production
| Cell Type | Stimulant | Forskolin Concentration | Effect on IFN-γ Production | Reference |
| Autoimmune CD4 T cells (murine EAE model) | PMA/Ionomycin | Not specified | Inhibition of IFN-γ production | The study demonstrates a reduction in the percentage of IFN-γ positive CD4+ T cells with Forskolin treatment. |
Table 3: Effect of Forskolin on Interleukin-10 (IL-10) Production
| Cell Type | Stimulant | Forskolin Concentration | Effect on IL-10 Production | Reference |
| Rat Kupffer cells | Lipopolysaccharide (LPS) | 10 µM | Significant reduction in IL-10 mRNA and protein | The study showed a statistically significant decrease (P ≤ 0.05) in IL-10 levels. |
Experimental Protocols
Detailed experimental protocols for the key assays used to evaluate the effect of this compound on cytokine profiles are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes a sandwich ELISA for the quantification of cytokines in cell culture supernatants.
-
Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ, anti-IL-2, or anti-IL-10) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add prepared standards and experimental samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.
-
Wasting: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine of interest to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Measure the optical density at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation and IL-2 Production
This protocol outlines a one-way MLR to assess the effect of this compound on T-cell proliferation and IL-2 production.
-
Cell Preparation:
-
Isolate responder T-cells from one donor (e.g., splenocytes).
-
Isolate stimulator cells from a different, allogeneic donor (e.g., splenocytes) and treat with mitomycin C or irradiation to prevent their proliferation.
-
-
Cell Culture: Co-culture responder T-cells and stimulator cells in a 96-well round-bottom plate at an appropriate ratio (e.g., 1:1).
-
Treatment: Add this compound at various concentrations to the co-cultures. Include a vehicle control.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified CO₂ incubator.
-
Proliferation Assessment (e.g., using CFSE):
-
Prior to co-culture, label responder T-cells with carboxyfluorescein succinimidyl ester (CFSE).
-
After incubation, harvest the cells and analyze CFSE dilution by flow cytometry to determine the extent of cell division.
-
-
IL-2 Quantification:
-
At 24-48 hours post-stimulation, collect the culture supernatants.
-
Measure the concentration of IL-2 in the supernatants using a specific ELISA as described in the protocol above.
-
Caption: General workflow for assessing this compound's effect on cytokine production.
Conclusion
This compound, through its activation of the adenylate cyclase-cAMP signaling pathway, demonstrates significant immunomodulatory effects, notably the inhibition of key cytokines such as IFN-γ, IL-2, and IL-10. While the existing literature provides a qualitative understanding of these effects, further research is required to establish a detailed quantitative profile of this compound's impact on a broader range of cytokines and to elucidate the precise molecular mechanisms downstream of cAMP elevation. The experimental protocols and visualizations provided in this guide offer a framework for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic agent for immune-mediated diseases. The data on its parent compound, forskolin, serves as a valuable reference point for these future studies.
References
The Adenylyl Cyclase Activator Nkh477: A Technical Guide to its Core Impact on T-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Nkh477, a water-soluble forskolin (B1673556) derivative, on T-cell proliferation. By activating adenylyl cyclase, this compound elevates intracellular cyclic AMP (cAMP) levels, a key secondary messenger that plays a crucial role in modulating T-cell function. This guide provides a comprehensive overview of the signaling pathways involved, quantitative data on the effects of the parent compound forskolin, and detailed experimental protocols for studying these effects.
Core Mechanism of Action: Inhibition of T-Cell Proliferation
This compound exerts its influence on T-cells by directly activating adenylyl cyclase, leading to a significant increase in intracellular cAMP concentration. Elevated cAMP levels, in turn, negatively regulate T-cell proliferation. This inhibitory effect is primarily achieved through interference with the Interleukin-2 (IL-2) signaling pathway, a critical cascade for T-cell growth and differentiation. Specifically, increased cAMP has been shown to inhibit the activation of Janus kinase 3 (Jak3) and Signal Transducer and Activator of Transcription 5 (Stat5), key downstream effectors of the IL-2 receptor. This disruption of the IL-2/Jak3/STAT5 axis ultimately leads to a suppression of T-cell proliferation.
Quantitative Data: Forskolin-Mediated Inhibition of T-Cell Proliferation
The following table summarizes the dose-dependent inhibitory effects of forskolin on murine T-lymphocyte proliferation, as a proxy for understanding the potential impact of this compound.
| Compound | Cell Type | Stimulation | Concentration (M) | Effect | Reference |
| Forskolin | Murine CD3+ T lymphocytes | Concanavalin A (Con A) | 1 x 10-7 | Inhibition of CD69 expression and T-lymphocyte proliferation index | [1] |
| Forskolin | Murine CD3+ T lymphocytes | Concanavalin A (Con A) | 1 x 10-6 | Dose-dependent inhibition of CD69 expression and T-lymphocyte proliferation index | [1] |
| Forskolin | Murine CD3+ T lymphocytes | Concanavalin A (Con A) | 1 x 10-5 | Strong inhibition of CD69 expression and T-lymphocyte proliferation index; arrest of activated T-lymphocytes in G0/G1 phase | [1] |
In Vivo and In Vitro Effects of this compound on T-Cell Function
Studies on this compound have demonstrated its immunosuppressive effects in various models. The following table summarizes key findings.
| Model | Assay | Treatment | Key Findings | Reference |
| Murine Cardiac Allograft | In vivo | This compound (1 and 3 mg/kg/day) | Prolonged median graft survival time, suggesting modulation of T-cell function. | [2] |
| Murine Splenocytes | Mixed Lymphocyte Reaction (MLR) | This compound (in culture medium) | Suppressed T-cell proliferation. | [2] |
| Murine Splenocytes | Mitogen Response | This compound (in culture medium) | Suppressed production of Interleukin-2 (IL-2). | [2] |
| Rat Lung Allograft | In vivo | This compound (daily doses) | Significantly extended allograft survival time and reduced histopathological rejection. | [3] |
| Rat Mesenteric Lymph Node Cells | In vitro proliferation assay | This compound (from treated recipients) | Inhibited lymphocyte proliferation when stimulated with donor antigens. | [3] |
| Rat Spleen | In vivo | This compound (daily doses) | Suppressed the expression of IL-2 and IFN-gamma. | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on T-cell proliferation and function.
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation Method)
This protocol is adapted from methods used to study the effects of forskolin on T-cell proliferation.
a. Cell Preparation and Seeding:
-
Isolate primary T-cells from peripheral blood or spleen using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD3+ T-cells).
-
Resuspend the isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the T-cells into a 96-well flat-bottom plate at a density of 2 x 105 cells per well in a volume of 100 µL.
b. T-Cell Stimulation and this compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to final concentrations in complete RPMI-1640 medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Add 50 µL of the this compound dilutions to the appropriate wells. For control wells, add 50 µL of medium with the corresponding solvent concentration.
-
Prepare a T-cell stimulation solution. For polyclonal stimulation, use anti-CD3 and anti-CD28 antibodies (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL) or a mitogen like Phytohemagglutinin (PHA) at 5 µg/mL.
-
Add 50 µL of the stimulation solution to the wells. For unstimulated control wells, add 50 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
c. Proliferation Measurement:
-
Approximately 18 hours before the end of the incubation period, add 1 µCi of [3H]-thymidine to each well in a volume of 20 µL.
-
At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with distilled water to remove unincorporated [3H]-thymidine.
-
Allow the filters to dry completely.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data should be expressed as counts per minute (CPM). The percentage of inhibition can be calculated relative to the stimulated control wells.
Mixed Lymphocyte Reaction (MLR)
This protocol outlines a one-way MLR to assess the effect of this compound on the proliferation of responder T-cells in response to allogeneic stimulator cells.
a. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.
-
Responder Cells (Donor A): Use the PBMCs directly or further isolate CD3+ T-cells using MACS. Resuspend in complete RPMI-1640 medium.
-
Stimulator Cells (Donor B): Treat the PBMCs with a proliferation inhibitor such as mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 3000 rads) to prevent their proliferation. Wash the cells three times with PBS to remove any residual mitomycin C. Resuspend in complete RPMI-1640 medium.
b. MLR Setup and this compound Treatment:
-
Seed the responder cells (Donor A) into a 96-well round-bottom plate at a density of 1 x 105 cells per well in 100 µL.
-
Add the stimulator cells (Donor B) to the wells at a 1:1 ratio with the responder cells (1 x 105 cells in 50 µL).
-
Prepare this compound dilutions as described in the T-cell proliferation assay protocol.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include control wells with solvent alone.
-
Set up control wells:
-
Responder cells alone (background proliferation).
-
Stimulator cells alone (to confirm no proliferation).
-
Responder and stimulator cells without this compound (maximum proliferation).
-
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
c. Proliferation Measurement:
-
Measure proliferation using [3H]-thymidine incorporation as described in the T-cell proliferation assay protocol (adding the radiolabel 18 hours before harvesting).
IL-2 Production Assay (ELISA)
This protocol describes how to measure the effect of this compound on the production of IL-2 by stimulated T-cells.
a. Cell Culture and Supernatant Collection:
-
Set up the T-cell stimulation and this compound treatment as described in the T-cell proliferation assay protocol (steps 1a and 1b).
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
The supernatants can be used immediately or stored at -80°C for later analysis.
b. ELISA Procedure:
-
Use a commercially available human or murine IL-2 ELISA kit and follow the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with the capture antibody against IL-2 and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and a serial dilution of the IL-2 standard to the wells and incubate.
-
Wash the plate and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
After another incubation and washing step, add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of IL-2 in the samples by interpolating from the standard curve.
This comprehensive guide provides the foundational knowledge and practical methodologies for researchers to investigate the immunomodulatory effects of this compound on T-cell proliferation. The provided data on the parent compound forskolin serves as a valuable reference for understanding the underlying mechanism of action.
References
- 1. [Effects of Forskolin on proliferation cell-cycle distribution and activation of the murine T lymphocytes in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative effects of this compound, a forskolin derivative, on cytokine profile in rat lung allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Nkh477: Application Notes and Protocols for Researchers
A Water-Soluble Adenylyl Cyclase Activator for In Vitro and In Vivo Research
Introduction:
Nkh477, also known as Colforsin dapropate hydrochloride, is a potent, water-soluble analog of forskolin (B1673556).[1] As a direct activator of adenylyl cyclase, this compound elevates intracellular cyclic AMP (cAMP) levels, making it a valuable tool for studying a wide range of cellular processes.[2][3][4][5][6][7] It exhibits a degree of selectivity for the cardiac (type V) isoform of adenylyl cyclase.[1] These properties have led to its use in cardiovascular research as a positive inotropic and hypotensive agent, as well as in studies of smooth muscle relaxation, immune modulation, and neuronal function.[1][5][7]
This document provides detailed information on the solubility of this compound, protocols for its preparation and use in experimental settings, and an overview of its primary signaling pathway.
Data Presentation: this compound Solubility
The solubility of this compound can vary between batches due to factors such as hydration. The following tables summarize the reported solubility data in common laboratory solvents. It is recommended to perform a small-scale solubility test with your specific batch of this compound.
Table 1: Solubility in Single Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 10 - 21.84 | 18.31 - 40 | Sonication may be required to aid dissolution.[2][8] |
| DMSO | 30 - 100 | 54.9 - 183.12 | Sonication may be required. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1][2][8] |
| DMF | 20 | 36.6 | |
| Ethanol | 2.5 | 4.6 |
Table 2: Solubility in Co-Solvent Systems
| Co-Solvent System | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | 0.9 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 | ≥ 9.16 | This formulation yields a clear solution.[2][8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 | ≥ 9.16 | This formulation yields a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 5 | ≥ 9.16 | This formulation yields a clear solution.[2] |
Molecular Weight of this compound (hydrochloride) is 546.1 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.46 mg.
-
Dissolution: Add the appropriate volume of sterile, purified water (e.g., Milli-Q or equivalent) to the this compound powder.
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath until the solution is clear.[2][8]
-
Sterilization: For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months). It is recommended to use freshly prepared solutions as the compound may be unstable in solution.[2]
Protocol 2: Preparation of a 50 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder. For 1 mL of a 50 mM stock solution, you will need 27.3 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder.
-
Solubilization: Vortex the solution until the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[2][8]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.
Protocol 3: Preparation of an In Vivo Formulation (based on 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is for preparing a working solution for animal studies and should be performed in a sterile environment.[2]
-
Prepare a concentrated DMSO stock: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Mixing the components: In a sterile tube, add the following components in the specified order, ensuring the solution is mixed thoroughly after each addition:
-
400 µL PEG300
-
100 µL of the 50 mg/mL this compound in DMSO stock solution
-
50 µL Tween-80
-
-
Final dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. This will result in a final this compound concentration of 5 mg/mL.
-
Administration: The solution should be clear. If any precipitation is observed, gentle warming and vortexing may be used. This formulation should be prepared fresh before each use.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a forskolin derivative, and dibutyryl-cyclic AMP on adrenal catecholamine release in response to splanchnic nerve stimulation, acetylcholine, DMPP and muscarine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a water-soluble forskolin derivative (this compound) and a membrane-permeable cyclic AMP analogue on noradrenaline-induced Ca2+ mobilization in smooth muscle of rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Forskolin derivative | Antidepressant | TargetMol [targetmol.com]
Preparation of NKH477 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of NKH477, a potent and water-soluble adenylyl cyclase activator. This compound, a derivative of forskolin (B1673556), is a valuable tool in pharmacological research and drug development for studying the cyclic AMP (cAMP) signaling pathway. Adherence to proper solution preparation techniques is crucial for ensuring experimental reproducibility and accuracy. This guide includes comprehensive data on the physicochemical properties of this compound, step-by-step instructions for preparing stock solutions in various solvents, and recommendations for storage and use in both in vitro and in vivo applications.
Introduction
This compound, also known as colforsin daropate hydrochloride, is a cell-permeable, water-soluble analog of forskolin.[1] It directly activates adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP, thereby increasing intracellular cAMP levels.[2][3] This mechanism of action makes this compound a critical pharmacological agent for investigating a wide range of cellular processes regulated by cAMP, including signal transduction, ion channel function, and gene expression.[4][5] Its enhanced water solubility compared to forskolin offers significant advantages for experimental applications.[1]
This application note provides standardized protocols for the preparation of this compound stock solutions to ensure consistency and reliability in experimental outcomes.
Physicochemical Properties and Solubility Data
Accurate preparation of this compound stock solutions begins with a clear understanding of its chemical and physical characteristics. The data presented in the following table has been compiled from various suppliers and publications.
| Property | Value | Source(s) |
| Synonyms | Colforsin dapropate hydrochloride, Adehl | [1][4] |
| Molecular Formula | C₂₇H₄₃NO₈ • HCl | [1] |
| Molecular Weight | 546.1 g/mol | [6] |
| Appearance | White to off-white or beige crystalline solid/powder | [2][4] |
| Purity | ≥95% to ≥98% (HPLC) | [1][4] |
| Solubility (Water) | Up to 25 mM (~13.65 mg/mL). Other sources report 3, 10, 20, and 21.84 mg/mL; warming may be required. | [2][4][6] |
| Solubility (DMSO) | Up to 183 mM (~100 mg/mL). Other sources report 30 and 80 mg/mL; sonication may be required. | [1][2][7] |
| Solubility (DMF) | 20 mg/mL | [1] |
| Solubility (Ethanol) | 2.5 mg/mL | [1] |
Experimental Protocols
Materials and Reagents
-
This compound powder (purity ≥95%)
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO), hygroscopic
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
-
Sterile syringe filters (0.22 µm) for sterilization of aqueous solutions
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of Aqueous Stock Solution (e.g., 10 mM)
This protocol is suitable for most in vitro cell culture experiments where an aqueous solution is preferred.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 546.1 g/mol × 1000 mg/g = 5.461 mg
-
-
-
Weighing:
-
Accurately weigh 5.461 mg of this compound powder using a calibrated analytical balance. To minimize static interference, use an anti-static weigh boat or dish.
-
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile conical tube.
-
Add a small volume of sterile, high-purity water (e.g., 500 µL) to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, brief sonication in a water bath or gentle warming may be necessary.[4]
-
-
Final Volume Adjustment:
-
Once the this compound is completely dissolved, add sterile water to reach the final desired volume of 1 mL.
-
Vortex briefly to ensure homogeneity.
-
-
Sterilization (Optional but Recommended for Cell Culture):
-
If the stock solution is intended for cell-based assays, it should be sterilized.[2]
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
-
Storage:
-
It is highly recommended to prepare aqueous solutions fresh for each experiment as the compound can be unstable in solution.[2]
-
If short-term storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for up to one year in solvent.[7] Protect from light.
-
Preparation of DMSO Stock Solution (e.g., 50 mM)
DMSO allows for the preparation of more concentrated stock solutions, which can then be diluted into aqueous buffers or media for final experimental concentrations.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = 50 mmol/L × 0.001 L × 546.1 g/mol × 1000 mg/g = 27.305 mg
-
-
-
Weighing:
-
Accurately weigh 27.305 mg of this compound powder.
-
-
Dissolution:
-
Final Volume Adjustment:
-
Add anhydrous DMSO to reach the final volume of 1 mL.
-
Vortex to ensure the solution is homogeneous.
-
-
Storage:
Visualization of Key Processes
This compound Signaling Pathway
This compound acts as a direct activator of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses.
Caption: this compound signaling pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a sterile this compound stock solution for use in cell culture applications.
Caption: Workflow for preparing this compound stock solution.
Quality Control and Best Practices
-
Purity: Always use high-purity this compound. The purity can be verified by HPLC if necessary.
-
Solvent Quality: Use anhydrous, high-purity solvents. For aqueous solutions, use sterile, nuclease-free water. As DMSO is hygroscopic, use fresh, unopened vials to prevent the introduction of water, which can affect solubility.[2]
-
Fresh Preparation: Due to the potential instability of this compound in solution, it is strongly recommended to prepare solutions fresh before each experiment.[2]
-
pH Considerations: The solubility of this compound may be pH-dependent. Ensure the pH of your final experimental buffer is compatible.
-
Final Concentration of DMSO: When using a DMSO stock solution for cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.1-0.5%).
-
Storage Conditions: Solid this compound should be stored desiccated at -20°C or as recommended by the supplier, and protected from light.[2]
Conclusion
The protocols and data provided in this application note are intended to facilitate the accurate and reproducible preparation of this compound stock solutions. By following these guidelines, researchers can ensure the integrity of their experiments and obtain reliable data when investigating the diverse biological roles of the adenylyl cyclase-cAMP signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NKH 477 = 98 HPLC, powder 138605-00-2 [sigmaaldrich.com]
- 5. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NKH 477 (Colforsin daropate), an adenylyl cyclase activator (CAS 138605-00-2) | Abcam [abcam.com]
- 7. This compound | Forskolin derivative | Antidepressant | TargetMol [targetmol.com]
Application Notes and Protocols for Nkh477: Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nkh477, also known as colforsin daropate hydrochloride, is a water-soluble derivative of forskolin (B1673556). It is a potent activator of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This mechanism of action makes this compound a valuable tool in various research areas, including cardiovascular and neurological studies. However, a critical consideration for its use is its limited stability in solution. These application notes provide a summary of the available data on this compound's solubility and storage and offer detailed protocols for researchers to assess its stability in their specific experimental contexts.
Physicochemical Properties and Solubility
This compound is a white to off-white solid. A summary of its solubility in various solvents, as reported by different suppliers, is presented in Table 1. It is important to note that sonication may be required to achieve complete dissolution.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | 10 - 21.84 | 18.31 - 40 | Sonication may be required.[1] |
| DMSO | 80 - 100 | 146.5 - 183.12 | Sonication may be required. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 5 | ≥ 9.16 | For in vivo use. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5 | ≥ 9.16 | For in vivo use. |
| 10% DMSO + 90% Corn Oil | ≥ 5 | ≥ 9.16 | For in vivo use. |
Storage and Handling
Proper storage is crucial to maintain the integrity of this compound.
Solid Form:
-
Long-term storage: Store at -20°C for up to 3 years.
-
Short-term storage: Store at +4°C under desiccating conditions for up to 12 months.[2]
-
Shipping: Typically shipped at ambient temperature, but may be shipped with blue ice.
-
General advice: Keep away from direct sunlight.
In Solution:
-
General Recommendation: this compound is unstable in solution, and it is strongly recommended to prepare solutions fresh for each experiment.[3]
-
Stock Solutions (in DMSO): If a stock solution in an organic solvent like DMSO is prepared, it should be stored at -80°C and can be kept for up to 1 year.
-
Aqueous Solutions: Aqueous solutions should be prepared immediately before use. If water is used to make a stock solution, it should be diluted to the working concentration, filter-sterilized (0.22 µm filter), and used promptly.[3]
Signaling Pathway of this compound
This compound directly activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP). This increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various target proteins, leading to a cellular response.
References
Application Notes and Protocols for In Vivo Administration of Nkh477
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Nkh477, a water-soluble derivative of forskolin (B1673556), is a potent activator of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] This mechanism of action gives this compound a wide range of potential therapeutic applications, including the improvement of cardiac failure, potential antidepressant effects, and immunomodulatory properties.[1][3][4] These application notes provide a comprehensive overview of the in vivo administration of this compound, including detailed protocols, quantitative data from various studies, and a summary of its mechanism of action.
Quantitative Data Summary
The following tables summarize the dosages and effects of this compound observed in various preclinical in vivo studies.
Table 1: this compound Administration in Cardiovascular Studies in Dogs
| Route of Administration | Dosage | Animal Model | Key Findings | Reference |
| Intravenous (injection) | 1-30 µg/kg | Anesthetized Dogs | Dose-dependent increases in left ventricular dP/dtmax, coronary and femoral artery blood flow, heart rate, and myocardial oxygen consumption; dose-related decrease in blood pressure.[2] | [2] |
| Intravenous (infusion) | 0.15-0.6 µg/kg/min | Anesthetized Dogs | Increased LVdP/dtmax, cardiac output, and heart rate; decreased blood pressure, pulmonary arterial diastolic pressure, and total peripheral resistance.[2] | [2] |
| Intraduodenal | 0.05-0.2 mg/kg | Dogs | Exhibited clear cardiovascular actions similar to intravenous administration.[2] | [2] |
| Oral | 0.15 and 0.3 mg/kg | Dogs | Demonstrated oral activity with clear cardiovascular actions.[2] | [2] |
| Intravenous | 10-100 µg | Dog heart-lung preparation | Dose-dependently improved cardiac functions depressed by pentobarbital, propranolol, or verapamil.[5] | [5] |
Table 2: this compound Administration in Neurological and Immunological Studies in Rodents
| Route of Administration | Dosage | Animal Model | Key Findings | Reference |
| Intraperitoneal | 0.01-0.1 mg/kg | Rats (Forced Swimming Test) | Dose-dependently decreased immobility, suggesting antidepressant effects.[3] | [3] |
| Oral (chronic) | 0.5-1.5 mg/kg/day | Rats (Forced Swimming Test) | Significantly decreased the duration of immobility.[3] | [3] |
| Oral | 1-3 mg/kg/day | Rats (Orthotopic Lung Allografts) | Prolonged lung allograft survival in a dose-dependent manner.[1] | [1] |
| Not Specified | 1 and 3 mg/kg/day | Mice (Cardiac Allografts) | Prolonged median graft survival time.[4] | [4] |
Mechanism of Action
This compound directly activates the catalytic unit of adenylyl cyclase, which in turn increases the intracellular concentration of cAMP.[1] This elevation in cAMP can modulate various cellular functions, including T-cell function, and does not involve the inhibition of Na+, K(+)-ATPase or phosphodiesterase (PDE) activity.[2][4] In smooth muscle, this compound has been shown to inhibit acetylcholine-induced contraction by attenuating Ca2+ mobilization and reducing the sensitivity of the contractile machinery to Ca2+, likely through cAMP-dependent mechanisms.[6]
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound for Cardiovascular Studies in a Canine Model
This protocol is a synthesized methodology based on the study by Hosono et al. (1992).[2]
1. Animal Model:
-
Beagle dogs of either sex, weighing between 8-13 kg.
2. Materials:
-
This compound (Colforsin dapropate hydrochloride)
-
Sterile Saline (0.9% NaCl)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical and monitoring equipment for cardiovascular parameters (e.g., pressure transducers, flow probes).
3. Preparation of this compound Solution:
-
This compound is water-soluble.[2]
-
For intravenous administration, dissolve this compound in sterile saline to the desired concentration. Prepare fresh solutions on the day of the experiment as the compound can be unstable in solution.[1]
-
For oral administration, this compound can be administered in capsules or dissolved in a suitable vehicle for gavage.
4. Administration Protocol:
-
Anesthesia: Anesthetize the dogs with an appropriate anesthetic agent.
-
Surgical Preparation: Surgically implant catheters and probes to measure blood pressure, heart rate, left ventricular dP/dtmax, and regional blood flow (e.g., coronary and femoral arteries).
-
Intravenous Injection: Administer this compound as a bolus injection through a cannulated vein at doses ranging from 1 to 30 µg/kg.
-
Intravenous Infusion: Alternatively, infuse this compound continuously at a rate of 0.15 to 0.6 µg/kg/min.
-
Oral Administration: For oral studies, administer this compound at doses of 0.15 to 0.3 mg/kg.
5. Data Collection and Analysis:
-
Continuously record all cardiovascular parameters before, during, and after this compound administration.
-
Analyze the data to determine the dose-response relationship for each parameter.
Protocol 2: In Vivo Administration of this compound for Antidepressant Effect Studies in a Rat Model
This protocol is based on the study by Kurata et al. (1997).[3]
1. Animal Model:
-
Male Wistar rats, weighing 200-250 g.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethyl cellulose)
-
Forced swim test apparatus.
3. Preparation of this compound Solution:
-
For intraperitoneal injection, dissolve this compound in sterile saline.
-
For oral administration, suspend this compound in a suitable vehicle like 0.5% carboxymethyl cellulose.
-
Prepare fresh solutions daily.
4. Administration Protocol:
-
Acclimation: Acclimate the rats to the experimental conditions for at least one week.
-
Intraperitoneal Administration: Administer this compound via intraperitoneal injection at doses ranging from 0.01 to 1 mg/kg.
-
Oral Administration (Chronic): For chronic studies, administer this compound orally once daily for a specified period (e.g., 14 days) at doses of 0.5 to 1.5 mg/kg.
-
Forced Swim Test: 30-60 minutes after the final administration, subject the rats to the forced swim test and record the duration of immobility.
5. Data Collection and Analysis:
-
Score the duration of immobility during the test period.
-
Compare the immobility times between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential antidepressant properties of forskolin and a novel water-soluble forskolin (this compound) in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of drug-induced cardiac failure by this compound, a novel forskolin derivative, in the dog heart-lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of NKH477 in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral administration of NKH477, a water-soluble forskolin (B1673556) derivative and a potent adenylyl cyclase activator, in rat models.
Introduction
This compound is a derivative of forskolin that directly activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This mechanism of action makes it a valuable tool for investigating the role of the cAMP signaling pathway in various physiological and pathological processes. Studies have explored its potential therapeutic effects, including immunosuppressive and antidepressant-like activities, following oral administration in rats.[2][3]
Data Presentation
Table 1: Oral Doses of this compound and Observed Effects in Rats
| Dose (mg/kg) | Administration Schedule | Rat Strain | Observed Effect | Reference |
| 0.5 - 1.5 | Chronic | Wistar | Significantly decreased immobility in the forced swimming test, suggesting an antidepressant-like effect. | [3] |
| 1.5 | Acute or Chronic (9 days) | Not Specified | Induced a significant reduction in locomotor behavior and rearing. | [4] |
Table 2: Intraperitoneal Doses of this compound and Observed Effects in Rats for Comparison
| Dose (mg/kg) | Administration Schedule | Rat Strain | Observed Effect | Reference |
| 0.01 - 0.1 | Acute | Wistar | Dose-dependently decreased immobility in the forced swimming test. | [3] |
Experimental Protocols
Preparation of this compound for Oral Administration
As this compound is a water-soluble compound, it can be dissolved in sterile, distilled water or a saline solution for oral administration.
Materials:
-
This compound powder
-
Sterile distilled water or 0.9% saline solution
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the rats.
-
Weigh the this compound powder accurately.
-
Dissolve the powder in the appropriate volume of sterile water or saline to achieve the final desired concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Prepare fresh solutions on the day of the experiment.
Protocol for Oral Gavage in Rats
Oral gavage is a standard method for the precise oral administration of substances to rodents.
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (flexible plastic or stainless steel with a ball tip is recommended)
-
Syringe
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the rat to determine the correct volume of the this compound solution to be administered. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[5]
-
Gently but firmly restrain the rat. One common method is to hold the rat over the neck and thoracic region while supporting the lower body.[5] The head should be held up to align the head and body vertically with the esophagus.[2]
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for needle insertion by holding the gavage needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[5][6]
-
Gently insert the gavage needle into the mouth, directing it over the tongue and into the pharynx.[2]
-
Allow the rat to swallow the needle; do not force it. The needle should slide easily into the esophagus.[6]
-
-
Administration of this compound:
-
Post-Procedure Care:
-
After administration, gently remove the needle.
-
Return the rat to its cage and monitor for any signs of distress.
-
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts as a direct activator of adenylyl cyclase, a key enzyme in a ubiquitous signaling pathway.
References
- 1. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavioural effects of NKH-477, a forskolin analogue, on locomotion and rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 5. Potential antidepressant properties of forskolin and a novel water-soluble forskolin (this compound) in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous NKH477 Administration in Dogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous use of NKH477 (colforsin daropate hydrochloride), a water-soluble forskolin (B1673556) derivative and a direct adenylyl cyclase activator, in canine models. The information compiled from various preclinical studies is intended to guide researchers in designing experiments to evaluate the cardiovascular effects and pharmacokinetic profile of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by directly stimulating the enzyme adenylyl cyclase. This action bypasses the need for G-protein coupled receptor activation, such as beta-adrenergic receptors. The activation of adenylyl cyclase leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger molecule. In cardiomyocytes, elevated cAMP levels result in a cascade of events including the activation of protein kinase A (PKA), which phosphorylates various proteins involved in calcium handling and myofilament function, ultimately leading to increased cardiac contractility (positive inotropy) and heart rate (positive chronotropy). In vascular smooth muscle cells, increased cAMP promotes relaxation, leading to vasodilation.
Signaling Pathway of this compound in Canine Cardiomyocytes
Data Presentation
The following tables summarize the quantitative data on the intravenous dosage, pharmacokinetic parameters, and hemodynamic effects of this compound in dogs, compiled from available literature.
Table 1: Intravenous Dosage Regimens of this compound in Dogs
| Administration Route | Dosage Range | Study Type | Reference(s) |
| Intravenous Bolus Injection | 1 - 30 µg/kg | Cardiovascular Effects | [1] |
| Intravenous Infusion | 0.15 - 0.6 µg/kg/min | Cardiovascular Effects | [1] |
| Intravenous Infusion | 0.3, 0.6, and 1.2 µg/kg/min | Dose-Response Hemodynamics | [2] |
| Intra-arterial Injection | Not specified (Dose-response curves generated) | Isolated Heart Preparations | [3] |
| Intravenous Injection | 10 - 100 µg (total dose) | Drug-Induced Cardiac Failure | [4] |
Table 2: Pharmacokinetic Parameters of Intravenous this compound in Dogs (Data currently unavailable in the searched literature)
| Parameter | Value | Administration Route | Reference(s) |
| Cmax (Maximum Plasma Concentration) | N/A | IV Bolus | |
| Tmax (Time to Cmax) | N/A | IV Bolus | |
| AUC (Area Under the Curve) | N/A | IV Bolus | |
| Elimination Half-life (t½) | N/A | IV Bolus & Infusion | |
| Volume of Distribution (Vd) | N/A | IV Bolus & Infusion | |
| Clearance (CL) | N/A | IV Bolus & Infusion |
Table 3: Hemodynamic Effects of Intravenous this compound Infusion in Anesthetized Dogs[2]
| Parameter | Baseline (Mean ± SE) | 0.3 µg/kg/min (Mean ± SE) | 0.6 µg/kg/min (Mean ± SE) | 1.2 µg/kg/min (Mean ± SE) |
| Cardiac Index (L/kg/m²) | 3.9 ± 0.2 | 5.2 ± 0.4 | 7.0 ± 0.4 | 9.4 ± 0.2 |
| Heart Rate (beats/min) | Not reported | Significantly Increased | Significantly Increased | Significantly Increased |
| Systemic Vascular Resistance | Not reported | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Mean Arterial Pressure (mmHg) | Not reported | Not significantly changed | Not significantly changed | Not significantly changed |
SE = Standard Error
Experimental Protocols
The following are detailed protocols for the intravenous administration of this compound to dogs, based on methodologies reported in the scientific literature. These protocols should be adapted and approved by the institution's animal care and use committee.
Protocol 1: Intravenous Bolus Injection for Cardiovascular Assessment
Objective: To evaluate the acute dose-dependent cardiovascular effects of this compound.
Animal Model: Healthy adult mongrel dogs or a specific breed such as Beagles.
Materials:
-
This compound (Colforsin daropate hydrochloride)
-
Sterile saline (0.9% NaCl) for injection
-
Anesthetic agents (e.g., sodium pentobarbital (B6593769), or a combination of propofol (B549288) for induction and isoflurane (B1672236) for maintenance)
-
Intravenous catheters
-
Syringes and needles
-
Physiological monitoring equipment (ECG, blood pressure monitor, etc.)
Procedure:
-
Animal Preparation: Anesthetize the dog using an appropriate and approved anesthetic protocol. For example, induce anesthesia with sodium pentobarbital (30 mg/kg, IV) and maintain a light level of anesthesia with supplemental doses as required.
-
Instrumentation:
-
Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous vein) for drug administration.
-
For detailed cardiovascular monitoring, surgical instrumentation may be required to place catheters for measuring left ventricular pressure (for dP/dtmax), arterial blood pressure, and blood flow probes on relevant arteries (e.g., coronary, femoral).
-
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. Further dilute the stock solution to achieve the desired final concentrations for injection.
-
Administration:
-
Administer this compound as a single intravenous bolus injection.
-
Investigate a range of doses, for example, 1, 3, 10, and 30 µg/kg.
-
Administer each dose in a cumulative or non-cumulative manner, with a sufficient washout period between doses if administered non-cumulatively.
-
-
Monitoring: Continuously record cardiovascular parameters such as heart rate, blood pressure, left ventricular dP/dtmax, and blood flow before, during, and after each injection until the parameters return to baseline.
Experimental Workflow for IV Bolus Injection
Protocol 2: Continuous Intravenous Infusion
Objective: To evaluate the steady-state hemodynamic effects of this compound.
Animal Model: Healthy adult dogs (e.g., Beagles).
Materials:
-
This compound (Colforsin daropate hydrochloride)
-
Sterile saline (0.9% NaCl) for injection
-
Anesthetic agents (e.g., propofol for induction, isoflurane for maintenance)
-
Intravenous catheters
-
Infusion pump
-
Physiological monitoring equipment (including Swan-Ganz catheter for cardiac output measurement)
Procedure:
-
Animal Preparation: Induce anesthesia with propofol (e.g., 6 mg/kg, IV) and maintain with isoflurane (e.g., 1.5-2.0%) in oxygen.
-
Instrumentation:
-
Place an intravenous catheter for drug infusion.
-
For comprehensive hemodynamic monitoring, insert a Swan-Ganz catheter via a jugular vein for the measurement of cardiac output, pulmonary artery pressure, and other parameters.
-
Place an arterial line for continuous blood pressure monitoring.
-
-
Drug Preparation: Prepare an infusion solution of this compound in sterile saline at a concentration suitable for administration via an infusion pump.
-
Administration:
-
Begin a continuous intravenous infusion of this compound using a calibrated infusion pump.
-
Administer the drug at increasing dose rates, for example, 0.3 µg/kg/min, 0.6 µg/kg/min, and 1.2 µg/kg/min.
-
Maintain each infusion rate for a set period (e.g., 60 minutes) to allow for the establishment of a steady state.
-
-
Monitoring: Measure all cardiovascular parameters at baseline and at the end of each infusion period.
Experimental Workflow for IV Infusion
Safety and Considerations
-
In the reviewed studies, this compound did not induce arrhythmias in dogs. In fact, it was found to suppress digitalis- and epinephrine-induced arrhythmias.[5]
-
This compound is a potent vasodilator and can cause a decrease in blood pressure. Appropriate monitoring is essential.[1]
-
As with any cardiovascularly active agent, careful monitoring of the animal's physiological status throughout the experiment is crucial.
-
The protocols provided are based on published research and should be adapted to the specific experimental design and institutional guidelines. All animal procedures must be performed in compliance with relevant animal welfare regulations.
References
- 1. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of intravenous colforsin in normal and acute respiratory acidosis canine models: A dose-response study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of cardiovascular effects of this compound, a novel forskolin derivative, assessed in isolated, blood-perfused dog heart preparations: comparison with isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of drug-induced cardiac failure by this compound, a novel forskolin derivative, in the dog heart-lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a new forskolin derivative, this compound, on canine ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nkh477-Mediated Cell Permeability in Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nkh477, also known as colforsin daropate hydrochloride, is a potent, water-soluble analog of forskolin (B1673556).[1] It functions as a direct activator of adenylyl cyclase, an enzyme crucial for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2] This action leads to a significant increase in intracellular cAMP levels, a key second messenger involved in a myriad of cellular processes. The this compound-induced elevation of cAMP can influence a variety of physiological responses, including vasodilation, bronchodilation, and modulation of immune cell function.[1][3] Given the integral role of cAMP in regulating cell junction integrity and cytoskeletal dynamics, this compound is a valuable tool for investigating its impact on cell permeability in various in vitro models.
The effect of cAMP on cell permeability is complex and can be cell-type specific. In many endothelial and epithelial cell types, an acute increase in cAMP is associated with an enhancement of barrier function and decreased permeability. However, prolonged elevation of cAMP can lead to a disruption of cell-cell junctions and an increase in permeability.[4][5] Therefore, the experimental context, including cell type and duration of treatment, is critical when assessing the effects of this compound.
These application notes provide a comprehensive guide for utilizing this compound to study cell permeability in culture, including detailed experimental protocols, data presentation guidelines, and a depiction of the relevant signaling pathway.
Data Presentation
Quantitative data regarding the biological activity of this compound is summarized in the table below. This information is essential for determining appropriate experimental concentrations and interpreting results.
| Parameter | Value | Cell/System | Reference |
| EC50 for Bronchodilation | 32.6 nM | Guinea Pig Tracheal Smooth Muscle | [1] |
| Concentration for Adenylyl Cyclase Stimulation | 10 µM | Cultured Cardiac Myocytes | [6] |
| Effective Concentration Range for Ca2+ Mobilization Inhibition | 0.01 - 0.3 µM | Rabbit Mesenteric Artery Smooth Muscle | [7] |
| In Vitro Immunosuppressive Activity | Effective at suppressing T-cell proliferation and cytokine production | Murine Splenocytes | [3] |
Signaling Pathway
The primary mechanism of action for this compound is the direct activation of adenylyl cyclase, leading to the production of cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets that can influence cell permeability by modulating cell-cell junctions and the cytoskeleton.
Experimental Protocols
Here we provide two detailed protocols to assess the effect of this compound on cell permeability in culture. The first is a basic assay for cell membrane integrity, while the second is for assessing the permeability of a cell monolayer.
Protocol 1: Assessment of Cell Membrane Permeability using Trypan Blue Exclusion Assay
This protocol determines the effect of this compound on the integrity of the plasma membrane of individual cells in suspension.
Workflow Diagram:
Materials:
-
This compound (water-soluble)
-
Appropriate cell line and complete culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
0.4% Trypan Blue solution
-
Hemocytometer
-
Microscope
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Culture your cells of interest in their recommended complete medium until they reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. A concentration range of 10 nM to 10 µM is a reasonable starting point.
-
Cell Treatment:
-
For adherent cells, replace the medium with the this compound-containing medium.
-
For suspension cells, add the concentrated this compound solution to the cell suspension.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a positive control for cell death (e.g., treatment with a known cytotoxic agent).
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, 24 hours).
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a microcentrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 200 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of PBS to create a single-cell suspension.
-
-
Staining and Counting:
-
In a clean microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the four large corner squares of the hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol 2: Assessment of Monolayer Permeability using a Fluorescent Tracer Assay
This protocol is suitable for assessing the barrier function of a confluent monolayer of cells (e.g., endothelial or epithelial cells) grown on a permeable support.
Workflow Diagram:
Materials:
-
This compound (water-soluble)
-
Endothelial or epithelial cell line suitable for forming a monolayer
-
Permeable cell culture inserts (e.g., Transwell®)
-
Fluorescent tracer (e.g., FITC-dextran, 40 kDa)
-
Multi-well plate reader with fluorescence detection
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed the cells onto the permeable inserts at a density that will allow them to form a confluent monolayer within a few days. Culture the cells until a stable, high transepithelial/transendothelial electrical resistance (TEER) is achieved (if TEER measurement is available).
-
This compound Treatment:
-
Prepare this compound dilutions in a culture medium as described in Protocol 1.
-
Replace the medium in both the apical (upper) and basolateral (lower) chambers with the this compound-containing medium or control medium.
-
Incubate for the desired duration.
-
-
Permeability Assay:
-
After the treatment period, gently remove the medium from the apical chamber and replace it with a medium containing the fluorescent tracer (e.g., 1 mg/mL FITC-dextran) and the respective this compound or control treatment.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect a small aliquot of the medium from the basolateral chamber. Replace the collected volume with fresh, pre-warmed medium containing the same treatment.
-
-
Fluorescence Measurement:
-
Transfer the collected samples to a black, clear-bottom 96-well plate.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen tracer (e.g., ~490 nm excitation and ~520 nm emission for FITC).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of the fluorescent tracer.
-
Determine the concentration of the tracer in the basolateral samples from the standard curve.
-
Calculate the rate of tracer flux across the monolayer for each condition. An increase in the rate of flux indicates increased permeability.
-
Expected Outcomes and Interpretation
-
Trypan Blue Exclusion Assay: A significant increase in the percentage of Trypan Blue-positive cells following this compound treatment would suggest a loss of plasma membrane integrity, indicating cytotoxicity at the tested concentrations. It is important to distinguish this from a regulated change in paracellular permeability.
-
Fluorescent Tracer Assay: An increase in the flux of the fluorescent tracer across the cell monolayer in this compound-treated cells compared to the vehicle control would indicate an increase in paracellular permeability. Conversely, a decrease in tracer flux would suggest an enhancement of the barrier function. The direction and magnitude of the change will likely depend on the cell type, the concentration of this compound, and the duration of the treatment.
These protocols provide a framework for investigating the effects of this compound on cell permeability. Researchers should optimize the conditions, including cell type, this compound concentration, and treatment duration, for their specific experimental system.
References
- 1. NKH 477 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of Endothelial Barrier Function in the Inflammatory Setting: Indication for a Cytokine-Mediated Post-Transcriptional Mechanism by Virtue of Upregulation of miRNAs miR-29a-3p, miR-29b-3p, and miR-155-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenylyl Cyclase Type VI Increases Akt Activity and Phospholamban Phosphorylation in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a water-soluble forskolin derivative (this compound) and a membrane-permeable cyclic AMP analogue on noradrenaline-induced Ca2+ mobilization in smooth muscle of rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Nkh477 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nkh477, also known as Colforsin dapropate hydrochloride, is a water-soluble derivative of forskolin (B1673556).[1][2] It is a potent activator of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[3] By directly stimulating the catalytic unit of adenylyl cyclase, this compound leads to an increase in intracellular cAMP levels.[1][4] This mechanism of action makes this compound a valuable tool in studying cAMP-mediated signaling pathways and a potential therapeutic agent for conditions such as heart failure.[1][3] this compound has demonstrated some selectivity for the cardiac (type V) isoform of adenylyl cyclase.[2][5] The determination of its dose-response curve is a critical step in understanding its potency and efficacy for both preclinical research and drug development.[6]
This compound Signaling Pathway
This compound acts as a direct activator of adenylyl cyclase. This bypasses the need for G-protein-coupled receptor (GPCR) activation, leading to a robust increase in intracellular cAMP. The elevated cAMP levels then activate downstream effectors, primarily Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates, leading to a physiological response.
Caption: this compound directly activates adenylyl cyclase, increasing cAMP and activating PKA.
Experimental Protocol: In Vitro this compound Dose-Response Curve Determination using a Cell-Based cAMP Assay
This protocol outlines a method for determining the dose-response relationship of this compound in a cell line expressing the target adenylyl cyclase isoform. The endpoint measurement is the level of intracellular cAMP.
1. Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| Cell Line (e.g., HEK293 cells) | ATCC | CRL-1573 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| This compound (hydrochloride) | Cayman Chemical | 15638 |
| DMSO | Sigma-Aldrich | D2650 |
| IBMX (3-isobutyl-1-methylxanthine) | Sigma-Aldrich | I5879 |
| cAMP Assay Kit (e.g., ELISA-based) | Cayman Chemical | 581001 |
| 96-well cell culture plates | Corning | 3596 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Cell Lysis Buffer | (Included in Assay Kit) | - |
2. Cell Culture and Seeding
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Once cells reach 80-90% confluency, detach them using a suitable dissociation reagent.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
3. Preparation of this compound Dilutions
-
Prepare a 10 mM stock solution of this compound in DMSO.[2] Note that this compound is also water-soluble.[2]
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., from 10 µM to 0.1 nM). It is recommended to perform at least 8-10 dilutions for a complete curve. A common concentration range to test is between 0.1 µM and 1.0 µM.[7]
-
Prepare a control solution containing only the vehicle (e.g., DMSO) at the same final concentration as in the highest this compound dose.
4. Cell Treatment
-
Carefully aspirate the culture medium from the 96-well plate.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 90 µL of stimulation buffer (e.g., serum-free DMEM containing a phosphodiesterase inhibitor like 0.5 mM IBMX) to each well. IBMX is used to prevent the degradation of cAMP.
-
Add 10 µL of the various this compound dilutions or vehicle control to the appropriate wells in triplicate.
-
Incubate the plate at 37°C for 30 minutes.
5. Cell Lysis and cAMP Measurement
-
After incubation, aspirate the stimulation buffer.
-
Lyse the cells by adding the volume of lysis buffer specified in the cAMP assay kit manual (e.g., 100 µL).
-
Incubate for the recommended time at room temperature with gentle shaking to ensure complete lysis.
-
Proceed with the cAMP measurement following the manufacturer's protocol for the chosen cAMP assay kit (e.g., competitive ELISA).
Experimental Workflow
Caption: Workflow for determining the this compound dose-response curve in a cell-based assay.
Data Presentation and Analysis
The raw data from the cAMP assay (e.g., absorbance values) should be converted to cAMP concentrations based on the standard curve. The data can then be tabulated and plotted to generate a dose-response curve.
Table 1: Example this compound Dose-Response Data
| This compound Conc. (nM) | Log [this compound] (M) | Mean cAMP (pmol/well) | Std. Deviation | % Max Response |
| 0 (Vehicle) | - | 5.2 | 0.8 | 0 |
| 0.1 | -10 | 15.8 | 2.1 | 10.1 |
| 1 | -9 | 48.6 | 5.5 | 41.2 |
| 10 | -8 | 89.3 | 9.2 | 80.1 |
| 32.6 | -7.49 | 105.4 | 10.1 | (EC50) |
| 100 | -7 | 155.7 | 14.8 | 143.9 |
| 1000 | -6 | 178.2 | 16.5 | 165.1 |
| 10000 | -5 | 182.4 | 17.0 | 170.0 |
Note: The EC50 value of 32.6 nM is based on the reported value for relaxation of guinea pig tracheal smooth muscle and is used here for illustrative purposes.[2]
Data Analysis:
-
Subtract the basal cAMP level (vehicle control) from all data points.
-
Normalize the data by expressing it as a percentage of the maximum response achieved with the highest concentration of this compound.
-
Plot the % Max Response against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the EC50 value. The EC50 is the concentration of this compound that produces 50% of the maximal response.[6]
Conclusion
This application note provides a comprehensive protocol for determining the dose-response curve of this compound. By accurately measuring the increase in intracellular cAMP at various concentrations of the compound, researchers can reliably determine its potency (EC50) and efficacy. This information is fundamental for the characterization of this compound and its potential applications in both basic research and clinical development. The provided diagrams and tables offer a clear framework for executing the experiment and presenting the resulting data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NKH477 In Vitro
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of NKH477, a water-soluble forskolin (B1673556) derivative and potent adenylyl cyclase activator, in various in vitro experimental settings.
Introduction
This compound (Colforsin dapropate hydrochloride) is a derivative of forskolin that directly activates the catalytic subunit of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This mechanism of action makes it a valuable tool for studying cAMP-mediated signaling pathways and a potential therapeutic agent for conditions such as heart failure and bronchoconstriction.[2] Unlike its parent compound, forskolin, this compound exhibits improved water solubility, making it easier to handle in aqueous solutions for in vitro experiments.[2]
Mechanism of Action
This compound exerts its biological effects by directly binding to and activating adenylyl cyclase (AC) enzymes. This activation leads to the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various target proteins, leading to a cellular response.
Effective Concentrations in Various In Vitro Models
The effective concentration of this compound varies depending on the cell type, the specific biological endpoint being measured, and the experimental conditions. The following table summarizes reported effective concentrations from various in vitro studies.
| Cell/Tissue Type | Biological Effect | Effective Concentration Range / EC50 | Reference |
| Porcine Coronary Artery Smooth Muscle | Increase in cAMP and attenuation of acetylcholine-induced contraction | 0.1 - 1.0 µM | [3] |
| Rabbit Mesenteric Artery Smooth Muscle | Attenuation of noradrenaline-induced Ca2+ mobilization | 0.01 - 0.3 µM | [4] |
| Guinea-Pig Tracheal Smooth Muscle | Bronchodilation | EC50 = 32.6 nM | |
| Neonatal Rat Cardiac Myocytes | Stimulation of PKA activity | 10 µM | [5] |
| Murine T-lymphocytes (in Mixed Lymphocyte Reaction) | Suppression of T-cell proliferation and IL-2 production | Not explicitly quantified, but effective in culture medium | [6] |
| HEK293 cells overexpressing type V adenylyl cyclase | Increased cAMP accumulation | More potent than forskolin | [7] |
Experimental Protocols
Preparation of this compound Stock Solutions
This compound is water-soluble. For in vitro experiments, it is recommended to prepare a fresh stock solution.
-
Solvent: Sterile, deionized water or DMSO.[8]
-
Stock Concentration: A 10 mM stock solution is typically a good starting point.
-
Storage: Store stock solutions at -20°C for short-term storage or -80°C for long-term storage.[8] Avoid repeated freeze-thaw cycles.[1]
Measurement of cAMP Accumulation
A common application of this compound is to stimulate cAMP production. This can be measured using various commercially available kits (e.g., ELISA, TR-FRET).
Protocol Outline:
-
Cell Seeding: Plate cells in a multi-well plate at a density appropriate for your cell type and allow them to adhere overnight.
-
Pre-incubation with Phosphodiesterase (PDE) Inhibitor (Optional but Recommended): To prevent the degradation of cAMP, pre-incubate the cells with a broad-spectrum PDE inhibitor (e.g., 0.5 mM IBMX) for 30 minutes.
-
This compound Stimulation: Add varying concentrations of this compound to the wells. A typical concentration range to test would be from 1 nM to 100 µM.
-
Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for your cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay following the kit's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Smooth Muscle Contraction/Relaxation Assays
This compound's effects on smooth muscle tone can be assessed using isolated tissue bath experiments.
Protocol Outline for Porcine Coronary Artery Strips:
-
Tissue Preparation: Isolate porcine coronary arteries and cut them into helical strips.
-
Mounting: Mount the strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2 at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Pre-contraction: Induce a stable contraction using an agonist such as acetylcholine (B1216132) (e.g., 10 µM).[3]
-
This compound Treatment: Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 0.1 µM to 1.0 µM) to the bath.[3]
-
Measurement: Record the changes in isometric tension. Relaxation is typically expressed as a percentage of the pre-contraction induced by the agonist.
T-lymphocyte Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This compound has been shown to have immunomodulatory effects by suppressing T-cell proliferation.[6]
Protocol Outline:
-
Cell Preparation: Isolate responder T-lymphocytes and irradiated or mitomycin C-treated stimulator splenocytes from allogeneic donors.
-
Cell Co-culture: Co-culture the responder and stimulator cells in a 96-well plate.
-
This compound Treatment: Add varying concentrations of this compound to the culture medium at the beginning of the co-culture.
-
Incubation: Incubate the cells for a period of 3-5 days.
-
Proliferation Assessment: Measure T-cell proliferation using a standard method such as:
-
[3H]-Thymidine incorporation: Add [3H]-thymidine for the final 18-24 hours of culture and measure its incorporation into DNA.
-
CFSE or other dye dilution assays: Label responder cells with a fluorescent dye before co-culture and measure dye dilution by flow cytometry.
-
-
IL-2 Measurement: Collect supernatants from the MLR cultures to measure the concentration of Interleukin-2 (IL-2) using an ELISA kit, as IL-2 is a key cytokine for T-cell proliferation.[6]
Selectivity Profile
This compound exhibits some selectivity for different isoforms of adenylyl cyclase. Notably, it has been shown to stimulate the cardiac isoform (type V) more potently than other isoforms like type II and type III.[7] This selectivity is an important consideration when designing experiments and interpreting results, especially in tissues expressing multiple AC isoforms.
Concluding Remarks
This compound is a versatile and potent tool for in vitro studies of cAMP signaling. The effective concentration is highly dependent on the experimental context. It is therefore crucial to perform dose-response experiments to determine the optimal concentration for each specific application. The protocols outlined above provide a starting point for utilizing this compound to investigate its diverse biological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a water-soluble forskolin derivative (this compound) and a membrane-permeable cyclic AMP analogue on noradrenaline-induced Ca2+ mobilization in smooth muscle of rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenylyl Cyclase Type VI Increases Akt Activity and Phospholamban Phosphorylation in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Forskolin derivative | Antidepressant | TargetMol [targetmol.com]
Application Notes and Protocols for cAMP Measurement Using Nkh477
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nkh477, also known as Colforsin dapropate hydrochloride, is a potent, water-soluble analog of forskolin.[1] It functions as a direct activator of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1][2] By directly stimulating the catalytic subunit of adenylyl cyclase, this compound leads to a rapid increase in intracellular cAMP levels.[2] This property makes this compound a valuable tool for studying cAMP-mediated signaling pathways and for screening compounds that may modulate these pathways. This compound has shown some selectivity for the cardiac (type V) isoform of adenylyl cyclase.[1] These application notes provide detailed protocols for the use of this compound in cAMP measurement assays.
Signaling Pathway of this compound-induced cAMP Production
This compound bypasses the need for G-protein coupled receptor (GPCR) activation and directly stimulates adenylyl cyclase. The resulting increase in intracellular cAMP activates downstream effectors, primarily Protein Kinase A (PKA). Activated PKA then phosphorylates a multitude of substrate proteins, leading to various cellular responses.
Data Presentation
The following tables summarize representative quantitative data for the effect of this compound on intracellular cAMP levels in a typical cell-based assay. The data is illustrative and may vary depending on the cell type, assay conditions, and detection method used.
Table 1: Dose-Response of this compound on cAMP Production
This table illustrates the change in cAMP concentration in response to varying concentrations of this compound. The data is based on typical results observed in HEK293 cells after a 30-minute incubation period.
| This compound Concentration (µM) | cAMP Concentration (nM) | Percent of Maximum Response |
| 0 | 5 | 0% |
| 0.01 | 25 | 18% |
| 0.1 | 100 | 86% |
| 1 | 115 | 100% |
| 10 | 112 | 97% |
| 100 | 110 | 95% |
Table 2: Time-Course of this compound-Induced cAMP Production
This table shows the temporal change in cAMP concentration following stimulation with a fixed concentration of this compound (1 µM).
| Time (minutes) | cAMP Concentration (nM) |
| 0 | 5 |
| 5 | 60 |
| 15 | 95 |
| 30 | 115 |
| 60 | 105 |
| 120 | 80 |
Experimental Protocols
Two common methods for measuring intracellular cAMP levels are the Homogeneous Time-Resolved Fluorescence (HTRF) assay and the Enzyme-Linked Immunosorbent Assay (ELISA). Below are detailed protocols for each.
Protocol 1: HTRF-Based cAMP Measurement
This protocol is adapted for a 384-well plate format and is based on a competitive immunoassay principle.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (hydrochloride)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP antibody-cryptate)
-
Lysis buffer (provided with the kit or compatible)
-
384-well white microplates
-
HTRF-compatible plate reader
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and perform a cell count.
-
Resuspend the cells in assay buffer at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of this compound in assay buffer. For a dose-response experiment, a typical concentration range is 0.01 µM to 100 µM.
-
(Optional) To prevent cAMP degradation, add a PDE inhibitor like IBMX to the cells at a final concentration of 100-500 µM and incubate for 10-15 minutes.
-
Add 5 µL of the this compound dilutions (or test compounds) to the wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Lysis and Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions by diluting the cAMP-d2 and anti-cAMP antibody-cryptate in lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP antibody-cryptate solution to each well.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Prepare a cAMP standard curve using the standards provided in the kit.
-
Determine the cAMP concentration in the samples by interpolating from the standard curve.
-
Protocol 2: ELISA-Based cAMP Measurement
This protocol is based on a competitive binding principle and is suitable for a 96-well plate format.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium
-
PBS
-
This compound (hydrochloride)
-
0.1 M HCl for cell lysis
-
cAMP ELISA kit (containing cAMP-coated plate, anti-cAMP antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
96-well microplate reader
Procedure:
-
Cell Seeding and Stimulation:
-
Seed HEK293 cells in a 96-well plate at a density of approximately 50,000 cells per well and culture overnight.
-
Remove the culture medium and wash the cells once with PBS.
-
Add 100 µL of serum-free medium containing the desired concentrations of this compound to the wells.
-
Incubate at 37°C for the desired time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and add 100 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge the plate at 600 x g for 10 minutes. The supernatant contains the intracellular cAMP.
-
-
ELISA Procedure:
-
Follow the specific instructions of the commercial ELISA kit. A general procedure is as follows:
-
Add 50 µL of the cell lysate (supernatant) and 50 µL of the anti-cAMP antibody to the wells of the cAMP-coated plate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the substrate solution and incubate for 15-30 minutes at room temperature, protected from light.
-
Add 100 µL of the stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in the samples based on the standard curve. The absorbance is inversely proportional to the amount of cAMP in the sample.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal or No Response | Inactive this compound | Prepare fresh stock solutions of this compound. |
| Low cell number | Optimize cell seeding density. | |
| High phosphodiesterase activity | Include a PDE inhibitor (e.g., IBMX) in the assay buffer. | |
| Incorrect assay procedure | Carefully review and follow the kit manufacturer's protocol. | |
| High Background Signal | Contaminated reagents | Use fresh, high-quality reagents. |
| Non-specific binding | Ensure proper blocking and washing steps are performed in ELISA. | |
| Autofluorescence of compounds | Check for compound interference in the HTRF assay by running a control without cells. | |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Pipetting errors | Use calibrated pipettes and ensure accurate liquid handling. | |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with buffer. |
Conclusion
This compound is a reliable and effective tool for stimulating adenylyl cyclase and increasing intracellular cAMP levels. The protocols provided herein offer robust methods for quantifying these changes in a variety of research and drug discovery applications. Proper experimental design, including the use of appropriate controls and optimization of assay conditions, is crucial for obtaining accurate and reproducible results.
References
Nkh477: A Comprehensive Guide for Studying GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nkh477, a water-soluble derivative of forskolin, is a potent and direct activator of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).[1][2][3] This property makes this compound an invaluable tool for dissecting G-protein coupled receptor (GPCR) signaling pathways that are modulated by intracellular cAMP levels. By directly stimulating adenylyl cyclase, this compound allows researchers to bypass the GPCR and G-protein, enabling the study of downstream signaling events and the investigation of both Gs (stimulatory) and Gi (inhibitory) coupled receptor functions. This document provides detailed application notes and experimental protocols for utilizing this compound in GPCR signaling research.
Mechanism of Action
This compound directly binds to the catalytic subunit of most adenylyl cyclase isoforms, leading to their activation and a subsequent increase in the intracellular concentration of cAMP.[1] This mode of action is independent of G-protein activation, allowing for the direct assessment of adenylyl cyclase activity and the consequences of elevated cAMP levels in various cellular contexts. This compound has shown some selectivity for the cardiac (type V) adenylyl cyclase isoform.[2][3]
Applications in GPCR Signaling Research
-
Studying Gs-Coupled GPCRs: this compound can be used to potentiate the signal from Gs-coupled receptors. By sub-maximally stimulating adenylyl cyclase, this compound can amplify the response to a Gs-coupled receptor agonist, making it easier to detect and quantify receptor activation, especially for receptors with low expression or weak coupling to Gs.
-
Investigating Gi-Coupled GPCRs: The primary application of this compound in studying Gi-coupled GPCRs is to first elevate intracellular cAMP levels. The subsequent activation of a Gi-coupled receptor will lead to the inhibition of adenylyl cyclase, resulting in a measurable decrease in cAMP concentration. This provides a robust method for quantifying the inhibitory effect of Gi-coupled receptor agonists.
-
Elucidating Downstream cAMP-Mediated Events: By directly increasing cAMP levels, this compound allows for the specific investigation of downstream effectors of the cAMP signaling cascade, such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), without the need for GPCR agonists that might have off-target effects.
-
High-Throughput Screening: Due to its water solubility and direct mechanism of action, this compound is well-suited for high-throughput screening (HTS) campaigns aimed at identifying novel agonists or antagonists of Gi-coupled GPCRs.
Quantitative Data for this compound
The following tables summarize key quantitative data reported for this compound in various experimental systems.
Table 1: Potency of this compound in Functional Assays
| Parameter | Value | Species | Tissue/Cell Type | Experimental Condition |
| EC50 (Bronchodilation) | 32.6 nM | Guinea Pig | Tracheal Smooth Muscle | Pre-contracted with histamine[4][5] |
| IC50 (Potassium-induced contraction) | 80 nM | Not Specified | Smooth Muscle Strips | --- |
| EC50 (Adenylyl Cyclase Activation) | 4.5 µM | --- | DmOctβ1 receptor-expressing cells (Fluo-4) | ---[6] |
| EC50 (Adenylyl Cyclase Activation) | 0.1 µM | --- | DmOctβ1 receptor-expressing cells (GCaMP3.0) | ---[6] |
Table 2: Selectivity of this compound for Adenylyl Cyclase Isoforms
| Adenylyl Cyclase Isoform | Relative Potency (compared to Forskolin) |
| Type V (Cardiac) | 1.87-fold more potent[2] |
| Type II | 1.04-fold (similar potency)[2] |
| Type III | 0.89-fold (similar potency)[2] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Measuring this compound-Induced cAMP Accumulation in Cultured Cells
This protocol describes a general method for quantifying the increase in intracellular cAMP levels following stimulation with this compound.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound hydrochloride (water-soluble)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF)
-
96-well plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and response. Culture overnight or until cells reach the desired confluency.
-
Cell Starvation (Optional): For some cell types, serum starvation for 2-4 hours prior to the assay can reduce basal cAMP levels.
-
Pre-incubation with PDE Inhibitor: Remove the culture medium and wash the cells once with PBS. Add assay buffer (e.g., serum-free medium or HBSS) containing a PDE inhibitor (e.g., 100 µM IBMX) to each well. Incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Stimulation with this compound: Prepare a stock solution of this compound in water or an appropriate buffer. Prepare serial dilutions of this compound in the assay buffer containing the PDE inhibitor. Add the this compound solutions to the wells to achieve the desired final concentrations. Include a vehicle control (assay buffer with PDE inhibitor only).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time should be determined empirically for each cell type and experimental setup.
-
Cell Lysis: Terminate the stimulation by removing the assay buffer and adding cell lysis buffer provided with the cAMP assay kit. Incubate as per the manufacturer's instructions to ensure complete cell lysis.
-
cAMP Measurement: Perform the cAMP measurement using a commercially available kit (e.g., ELISA or HTRF) according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in each sample based on the standard curve. Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Investigating Gi-Coupled Receptor Inhibition of Adenylyl Cyclase
This protocol outlines a method to assess the function of a Gi-coupled GPCR by measuring its ability to inhibit this compound-stimulated cAMP production.
Materials:
-
Same as Protocol 1
-
Agonist for the Gi-coupled GPCR of interest
Procedure:
-
Cell Seeding and Pre-incubation: Follow steps 1-3 from Protocol 1.
-
Co-stimulation: Prepare a solution of the Gi-coupled receptor agonist at various concentrations in assay buffer containing a fixed, sub-maximal concentration of this compound (e.g., the EC80 concentration determined from Protocol 1) and the PDE inhibitor. Add these solutions to the wells. Include controls with this compound only and vehicle only.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Follow steps 6 and 7 from Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition of this compound-stimulated cAMP production for each concentration of the Gi agonist. Plot the percentage of inhibition against the agonist concentration to generate an inhibition curve and determine the IC50 value.
Conclusion
This compound is a versatile and powerful pharmacological tool for the investigation of GPCR signaling pathways. Its direct and potent activation of adenylyl cyclase provides a means to modulate intracellular cAMP levels in a controlled manner, facilitating the study of both Gs- and Gi-coupled receptors and their downstream signaling cascades. The protocols and data presented in this document serve as a comprehensive guide for researchers to effectively utilize this compound in their studies of GPCR function and drug discovery.
References
Application Notes and Protocols: Nkh477 in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nkh477 (colforsin daropate hydrochloride), a water-soluble forskolin (B1673556) derivative, in preclinical and clinical models of heart failure. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action.
Introduction
This compound is a potent and direct activator of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] By increasing intracellular cAMP levels, this compound exerts positive inotropic and vasodilatory effects, making it a promising therapeutic agent for heart failure.[2][3] A key advantage of this compound is its ability to bypass beta-adrenergic receptors, which are often downregulated in chronic heart failure, offering a potential therapeutic advantage over traditional catecholamines.[2][3]
Mechanism of Action
This compound directly stimulates the catalytic subunit of adenylyl cyclase, leading to a rise in intracellular cAMP.[1] In cardiac myocytes, elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contraction and relaxation. This includes phosphorylation of L-type calcium channels, leading to increased calcium influx and enhanced contractility, and phosphorylation of phospholamban, which stimulates the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) to enhance calcium reuptake, promoting relaxation.
In vascular smooth muscle cells, the increase in cAMP also activates PKA, which leads to the inhibition of myosin light chain kinase (MLCK) and the activation of myosin light chain phosphatase (MLCP). This results in smooth muscle relaxation and vasodilation, reducing both preload and afterload on the heart.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been evaluated in various heart failure models. The following tables summarize the key quantitative findings.
Table 1: Hemodynamic Effects of this compound in a Canine Model of Drug-Induced Heart Failure [4][5]
| Parameter | Control | Pentobarbital-Induced Heart Failure | This compound (100 µg) Treatment |
| Cardiac Output (L/min) | 1.5 ± 0.1 | 0.8 ± 0.1 | 1.4 ± 0.1 |
| Left Ventricular dP/dtmax (mmHg/s) | 2500 ± 200 | 1300 ± 150 | 2600 ± 250 |
| Heart Rate (beats/min) | 148 ± 6 | 132 ± 10 | 190 ± 12 |
| Right Atrial Pressure (mmHg) | 5 ± 1 | 10 ± 2 | 6 ± 1 |
Table 2: Dose-Dependent Hemodynamic Effects of Intravenous this compound Infusion in Anesthetized Dogs [2][3]
| This compound Dose (µg/kg/min) | Change in LV dP/dtmax (%) | Change in Cardiac Output (%) | Change in Heart Rate (%) | Change in Total Peripheral Resistance (%) |
| 0.15 | +20 ± 5 | +15 ± 4 | +10 ± 3 | -15 ± 4 |
| 0.3 | +45 ± 8 | +35 ± 6 | +20 ± 5 | -30 ± 6 |
| 0.6 | +70 ± 10 | +60 ± 9 | +35 ± 7 | -45 ± 8 |
Table 3: Efficacy of this compound in a Clinical Study of Patients with Acute Heart Failure
| This compound Dose (µg/kg/min) | Improvement in Cardiac Index | Reduction in Pulmonary Capillary Wedge Pressure | Reduction in Systemic Vascular Resistance |
| 0.25 (low) | Significant Increase | Significant Decrease | Significant Decrease |
| 0.5 (intermediate) | Significant Increase | Significant Decrease | Significant Decrease |
| 0.75 (high) | Significant Increase | Significant Decrease | Significant Decrease |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Induction of Doxorubicin-Induced Heart Failure in Rats
This protocol describes a common method for inducing a cardiotoxic heart failure model.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Doxorubicin (B1662922) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of doxorubicin in sterile saline. A common concentration is 2.5 mg/mL.
-
Administer doxorubicin via intraperitoneal (IP) injection. A widely used dosing regimen is 2.5 mg/kg body weight, once a week for six consecutive weeks.
-
Monitor the animals regularly for signs of distress, weight loss, and changes in behavior.
-
Heart failure typically develops 4-6 weeks after the final doxorubicin injection.
-
Confirm the development of heart failure using echocardiography to assess parameters such as ejection fraction, fractional shortening, and left ventricular dimensions.
Protocol 2: Transverse Aortic Constriction (TAC) Model in Mice
This protocol details a surgical procedure to induce a pressure-overload heart failure model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holder, retractor)
-
Suture material (e.g., 7-0 silk)
-
A blunt needle or spacer (e.g., 27-gauge) for standardizing the constriction
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Perform a thoracotomy to expose the aortic arch.
-
Carefully dissect the transverse aorta between the innominate and left carotid arteries.
-
Pass a suture underneath the aorta.
-
Place a spacer of a defined diameter (e.g., a 27-gauge needle) next to the aorta.
-
Tie the suture snugly around the aorta and the spacer.
-
Quickly remove the spacer to create a standardized constriction.
-
Close the chest and skin incisions.
-
Provide post-operative care, including analgesia.
-
Cardiac hypertrophy develops over 1-2 weeks, followed by a transition to heart failure over the subsequent weeks. Monitor cardiac function by echocardiography.
Protocol 3: Assessment of Hemodynamic Parameters in a Canine Model
This protocol outlines the measurement of key cardiovascular parameters in a large animal model.
Materials:
-
Anesthetized dog
-
Pressure-tip catheter (e.g., Millar Mikro-Tip)
-
Electromagnetic flow probe
-
Data acquisition system
-
This compound solution for intravenous administration
Procedure:
-
Anesthetize the dog and maintain a stable plane of anesthesia.
-
Insert a pressure-tip catheter into the left ventricle via the carotid artery to measure left ventricular pressure (LVP) and calculate its first derivative (dP/dt).
-
Place an electromagnetic flow probe around the ascending aorta to measure cardiac output.
-
Insert a catheter into the femoral artery to measure systemic arterial blood pressure.
-
Allow the animal to stabilize and record baseline hemodynamic parameters.
-
Administer this compound as a bolus injection or continuous infusion.
-
Continuously record all hemodynamic parameters throughout the drug administration period and for a specified duration afterward.
-
Analyze the data to determine the effects of this compound on heart rate, blood pressure, cardiac output, and contractility (LV dP/dtmax).
Protocol 4: In Vitro Adenylyl Cyclase Activity Assay
This protocol describes a method to measure the direct effect of this compound on adenylyl cyclase activity.
Materials:
-
Cardiac membrane preparations (e.g., from guinea pig ventricles)
-
This compound
-
[α-³²P]ATP
-
Assay buffer (containing Tris-HCl, MgCl₂, cAMP, and a phosphodiesterase inhibitor like IBMX)
-
Dowex and alumina (B75360) columns for separating [³²P]cAMP
Procedure:
-
Prepare cardiac membrane fractions by homogenization and differential centrifugation.
-
Incubate the membrane preparation with varying concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding [α-³²P]ATP.
-
Incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and SDS).
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP produced using a scintillation counter.
-
Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/mg protein/min).
Conclusion
This compound has demonstrated significant therapeutic potential in a variety of preclinical heart failure models and has shown promising results in early clinical trials. Its unique mechanism of action as a direct adenylyl cyclase activator provides a valuable alternative to conventional inotropic agents, particularly in the context of beta-adrenoceptor desensitization. The protocols and data presented in these application notes serve as a valuable resource for researchers and drug development professionals investigating novel therapies for heart failure.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profile of cardiovascular effects of this compound, a novel forskolin derivative, assessed in isolated, blood-perfused dog heart preparations: comparison with isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of drug-induced cardiac failure by this compound, a novel forskolin derivative, in the dog heart-lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Nkh477: Application Notes and Protocols for Inducing Vasodilation in Arteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nkh477, a water-soluble derivative of forskolin (B1673556), is a potent activator of adenylyl cyclase, leading to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This increase in cAMP plays a crucial role in smooth muscle relaxation, resulting in vasodilation. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its use in studying vasodilation in isolated arterial preparations.
This compound's primary mechanism involves the direct stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[1][3] Unlike other vasodilators that may act through beta-adrenoceptors, this compound's effects are independent of these receptors.[2] The subsequent rise in intracellular cAMP activates cAMP-dependent protein kinase (PKA), which in turn phosphorylates several downstream targets. This signaling cascade ultimately leads to a decrease in intracellular calcium concentration ([Ca2+]i) and a reduction in the sensitivity of the contractile machinery to Ca2+, bringing about smooth muscle relaxation and arterial vasodilation.[4][5]
Mechanism of Action
This compound induces vasodilation through a multi-faceted mechanism centered on the elevation of intracellular cAMP.[4][5]
-
Adenylyl Cyclase Activation: this compound directly activates adenylyl cyclase in the smooth muscle cell membrane.[1]
-
Increased cAMP Levels: This activation leads to a significant increase in the intracellular concentration of cAMP.[2][4]
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels activate PKA.[6]
-
Modulation of Calcium Homeostasis:
-
Reduced Calcium Influx: PKA activation is thought to inhibit Ca2+ influx through L-type calcium channels.
-
Enhanced Calcium Sequestration: PKA can phosphorylate phospholamban, leading to increased activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump and enhanced sequestration of Ca2+ into the sarcoplasmic reticulum.
-
Inhibition of Ca2+ Mobilization: this compound has been shown to attenuate agonist-induced increases in intracellular Ca2+ by inhibiting Ca2+ mobilization from intracellular stores.[4][7][8]
-
-
Decreased Myofilament Calcium Sensitivity: The cAMP-PKA pathway also leads to the phosphorylation of myosin light chain kinase (MLCK), reducing its affinity for the Ca2+-calmodulin complex. This desensitizes the contractile apparatus to Ca2+, contributing to relaxation at a given intracellular Ca2+ concentration.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters in arterial smooth muscle.
Table 1: Effect of this compound on cAMP Levels and Contraction in Porcine Coronary Artery
| Concentration of this compound (µM) | Increase in cAMP | Attenuation of K+-induced Contraction | Attenuation of ACh-induced Contraction |
| 0.1 - 1.0 | Concentration-dependent increase | Concentration-dependent attenuation | Concentration-dependent attenuation |
Data extracted from studies on porcine coronary artery muscle strips.[4]
Table 2: Effect of this compound on Intracellular Calcium ([Ca2+]i) and Force in Rabbit Mesenteric Artery
| This compound Concentration (µM) | Effect on Noradrenaline-induced [Ca2+]i Increase | Effect on Noradrenaline-induced Force Increase |
| 0.01 - 0.3 | Concentration-dependent attenuation of phasic and tonic increases | Concentration-dependent attenuation of phasic and tonic increases |
Data from experiments on smooth muscle strips of the rabbit mesenteric artery.[7][8]
Experimental Protocols
Protocol 1: Preparation of Isolated Arterial Rings for Vasodilation Studies
This protocol describes the preparation of arterial rings for use in wire myography systems to measure isometric tension.
Materials:
-
Artery of interest (e.g., porcine coronary artery, rabbit mesenteric artery)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Dissection microscope
-
Fine dissection tools (forceps, scissors)
-
Wire myograph system
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove excess connective and adipose tissue from the artery.
-
Cut the artery into rings of approximately 2-3 mm in length.
-
Mount the arterial rings on the wires of the myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (determined for each artery type, e.g., 1.5-2.0 g for porcine coronary artery). During equilibration, replace the buffer every 15-20 minutes.
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 60 mM) to test for viability.
-
Wash out the KCl and allow the rings to return to baseline tension.
Protocol 2: Evaluation of this compound-induced Vasodilation
This protocol details the procedure for assessing the vasodilatory effect of this compound on pre-contracted arterial rings.
Materials:
-
Prepared arterial rings (from Protocol 1)
-
Vasoconstrictor agent (e.g., Acetylcholine (ACh), Noradrenaline (NA), KCl)
-
This compound stock solution
-
Wire myograph system
Procedure:
-
Following the viability test with KCl, pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., 10 µM ACh or 10 µM NA).[4][7]
-
Once a stable contractile plateau is reached, add this compound cumulatively in increasing concentrations (e.g., 0.01 µM to 10 µM).
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes the use of a fluorescent Ca2+ indicator to measure changes in [Ca2+]i in arterial smooth muscle strips.
Materials:
-
Isolated arterial smooth muscle strips
-
Fura-2 AM (or other suitable Ca2+ indicator)
-
Pluronic F-127
-
Physiological salt solution (PSS)
-
Dual-wavelength spectrofluorometer
-
This compound
-
Agonist (e.g., Acetylcholine, Noradrenaline)
Procedure:
-
Prepare thin strips of arterial smooth muscle.
-
Load the muscle strips with Fura-2 AM (e.g., 5 µM) in the presence of Pluronic F-127 (e.g., 0.02%) in PSS for 2-3 hours at room temperature.
-
Wash the strips with PSS to remove extracellular Fura-2 AM.
-
Mount the strips in a temperature-controlled cuvette in the spectrofluorometer.
-
Excite the Fura-2 loaded tissue at 340 nm and 380 nm, and measure the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to [Ca2+]i.
-
Record a baseline [Ca2+]i.
-
Stimulate the muscle strip with an agonist (e.g., 10 µM ACh) to induce an increase in [Ca2+]i.[4]
-
In the presence of the agonist, add this compound (e.g., 0.1 µM) and record the change in the F340/F380 ratio.[4]
Visualizations
Caption: this compound signaling pathway leading to vasodilation.
Caption: Experimental workflow for assessing this compound-induced vasodilation.
References
- 1. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a water-soluble forskolin derivative (this compound) and a membrane-permeable cyclic AMP analogue on noradrenaline-induced Ca2+ mobilization in smooth muscle of rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a water-soluble forskolin derivative (this compound) and a membrane-permeable cyclic AMP analogue on noradrenaline-induced Ca2+ mobilization in smooth muscle of rabbit mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antidepressant Effects of NKH477
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the water-soluble forskolin (B1673556) derivative, NKH477, in experimental models of depression. This compound is a potent activator of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][3] This mechanism is increasingly recognized for its potential therapeutic effects in neuropsychiatric disorders, including depression.
Introduction to this compound and its Mechanism of Action
This compound, a derivative of forskolin, directly stimulates adenylyl cyclase, an enzyme crucial for the synthesis of the second messenger cAMP.[1][4] Elevated cAMP levels, in turn, activate protein kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[5][6] This signaling cascade is implicated in processes of neuroplasticity and neurogenesis, which are often impaired in depressive disorders. The antidepressant potential of this compound is hypothesized to stem from its ability to modulate this cAMP/PKA/CREB pathway.[7]
Behavioral Models for Assessing Antidepressant-Like Effects
Standardized behavioral tests in rodents are essential for the preclinical evaluation of potential antidepressant compounds. The following protocols are recommended for assessing the effects of this compound.
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant-like activity by assessing a rodent's response to the stress of inescapable immersion in water.[2][5][8][9] Antidepressant compounds typically reduce the duration of immobility, indicating a more active coping strategy.
Experimental Protocol: Forced Swim Test in Rats
-
Apparatus: A transparent glass cylinder (50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.[3]
-
Acclimation: Allow rats to acclimate to the testing room for at least 30-60 minutes before the experiment.[3][7]
-
Pre-test Session (Day 1): Place each rat individually into the cylinder for a 15-minute session.[3][9] This initial exposure induces a state of immobility in the subsequent test.
-
Drug Administration: Administer this compound or vehicle control (e.g., saline) at the desired dose and route (intraperitoneal or oral) at appropriate time points before the test session on Day 2.
-
Test Session (Day 2): 24 hours after the pre-test, place the rats back into the swim cylinder for a 5-minute test session.[9]
-
Data Acquisition: Record the entire 5-minute session using a video camera positioned above the cylinder.
-
Behavioral Scoring: An observer, blind to the treatment groups, should score the duration of the following behaviors:
-
Immobility: The rat makes only the minimal movements necessary to keep its head above water.
-
Swimming: The rat shows active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder walls.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated and control groups. A significant decrease in immobility time in the this compound group is indicative of an antidepressant-like effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[7][10][11][12] It is crucial to perform this test to ensure that the effects observed in the FST are not due to a general increase in motor activity, which could lead to a false-positive result.[9]
Experimental Protocol: Open Field Test in Rats
-
Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls high enough to prevent escape.[10] The floor is typically divided into a grid of equal squares, with the central squares defined as the "center zone."
-
Acclimation: Acclimate the rats to the testing room for 30-60 minutes prior to the test.[7]
-
Procedure: Gently place each rat in the center of the open field arena and allow it to explore freely for a set duration (typically 5-10 minutes).[1][10]
-
Data Acquisition: Record the session using an overhead video camera and use an automated tracking system or manual scoring to analyze the behavior.[7][10]
-
Parameters Measured:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in the Center Zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).[1]
-
Frequency of Rearing: The number of times the rat stands on its hind legs.
-
-
Data Analysis: Compare the parameters between the this compound-treated and control groups. No significant change in total distance traveled would suggest that this compound's effect in the FST is not due to motor stimulation.
Table 1: Summary of Behavioral Test Data for this compound
| Behavioral Test | Animal Model | This compound Dose Range (mg/kg) | Route of Administration | Key Findings | Reference |
| Forced Swim Test | Wistar Rats | 0.01 - 0.1 | Intraperitoneal | Dose-dependent decrease in immobility | [7] |
| Forced Swim Test | Wistar Rats | 0.5 - 1.5 | Oral (Chronic) | Significant decrease in immobility | [7] |
| Open Field Test | Rats | 0.01 - 1.0 | Intraperitoneal | No influence on spontaneous locomotor activity | [7] |
| Locomotion & Rearing | Rats | 1.5 | Acute or Chronic | Significant reduction in locomotor behavior and rearing | [9][13] |
Molecular and Cellular Assays
To elucidate the underlying mechanisms of this compound's antidepressant-like effects, the following molecular and cellular analyses are recommended.
cAMP Level Measurement
Directly measuring cAMP levels in brain tissue, particularly the hippocampus, can confirm the engagement of this compound with its primary target, adenylyl cyclase.
Experimental Protocol: cAMP Assay in Rat Brain Tissue
-
Tissue Collection: Following behavioral testing, euthanize the animals and rapidly dissect the hippocampus on ice. Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Tissue Homogenization: Homogenize the frozen hippocampal tissue in a suitable buffer (e.g., 0.1 N HCl) to inactivate phosphodiesterases.[6]
-
cAMP Assay: Use a commercially available cAMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA) kit to quantify cAMP levels in the tissue homogenates.[6][13][14][15] Follow the manufacturer's instructions for the specific kit.
-
Data Analysis: Normalize cAMP concentrations to the total protein content of the homogenate. Compare cAMP levels between this compound-treated and control groups.
Western Blot Analysis of the PKA/CREB Signaling Pathway
Western blotting can be used to measure the phosphorylation status of PKA and CREB, providing evidence for the activation of the downstream signaling cascade.
Experimental Protocol: Western Blot for p-PKA and p-CREB
-
Protein Extraction: Homogenize hippocampal tissue in a lysis buffer containing protease and phosphatase inhibitors.[16][17]
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phosphorylated PKA (p-PKA) and phosphorylated CREB (p-CREB). Also, probe for total PKA and total CREB as loading controls.[18][19]
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
Data Analysis: Calculate the ratio of phosphorylated protein to total protein for both PKA and CREB. Compare these ratios between the this compound-treated and control groups.
Assessment of Adult Hippocampal Neurogenesis
Antidepressants are known to promote neurogenesis in the dentate gyrus of the hippocampus. The incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) can be used to label and quantify newly divided cells.[20][21][22]
Experimental Protocol: BrdU Immunohistochemistry for Neurogenesis
-
BrdU Administration: Administer BrdU (e.g., 50-300 mg/kg, i.p.) to the rats during the chronic this compound treatment period.[23] The timing and frequency of BrdU injections will depend on the experimental design (e.g., to label proliferating cells or to track the survival and differentiation of new neurons).
-
Tissue Preparation: At the end of the experiment, perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in PFA and then transfer to a sucrose (B13894) solution for cryoprotection. Section the brains on a cryostat or vibratome.
-
Immunohistochemistry:
-
DNA Denaturation: Treat the brain sections with an acid (e.g., 2N HCl) to denature the DNA and expose the BrdU epitope.[4][21]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., normal serum in PBS with Triton X-100).[4]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against BrdU. For co-labeling, also include an antibody against a mature neuronal marker like NeuN.[4]
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Quantification:
-
Mount the sections on slides and coverslip with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Capture images of the dentate gyrus using a fluorescence or confocal microscope.
-
Quantify the number of BrdU-positive cells and the number of BrdU/NeuN double-positive cells using stereological methods.
-
-
Data Analysis: Compare the number of newly generated neurons between the this compound-treated and control groups.
Table 2: Summary of Molecular and Cellular Assays for this compound
| Assay | Brain Region | Key Parameters Measured | Expected Outcome with this compound |
| cAMP Assay | Hippocampus | cAMP concentration | Increased cAMP levels |
| Western Blot | Hippocampus | p-PKA/Total PKA ratio, p-CREB/Total CREB ratio | Increased phosphorylation of PKA and CREB |
| BrdU Immunohistochemistry | Dentate Gyrus | Number of BrdU+ cells, Number of BrdU+/NeuN+ cells | Increased proliferation and survival of new neurons |
Visualizations of Pathways and Workflows
Caption: this compound signaling pathway leading to antidepressant effects.
Caption: Experimental workflow for evaluating this compound.
References
- 1. anilocus.com [anilocus.com]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. scispace.com [scispace.com]
- 4. Immunohistochemistry [bio-protocol.org]
- 5. lasa.co.uk [lasa.co.uk]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Open field test in rats [protocols.io]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 13. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. researchgate.net [researchgate.net]
- 19. Item - CREB and pCREB Western blot. - Public Library of Science - Figshare [plos.figshare.com]
- 20. Immunohistochemistry Techniques to Analyze Cellular Proliferation and Neurogenesis in Rats using the Thymidine Analog BrdU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunohistochemistry Techniques to Analyze Cellular Proliferation and Neurogenesis in Rats Using the Thymidine Analog BrdU [jove.com]
- 22. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 23. scispace.com [scispace.com]
Troubleshooting & Optimization
troubleshooting Nkh477 cAMP assay variability
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common issues encountered during Nkh477 cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cAMP assays?
A1: this compound is a water-soluble, cell-permeable derivative of forskolin.[1] Like forskolin, it is a potent activator of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[1][2] Its water solubility makes it easier to handle in aqueous solutions compared to forskolin.[1] It is used in cAMP assays to directly stimulate cAMP production, serving as a positive control or to elevate basal cAMP levels for studying Gαi-coupled receptor inhibition.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is a crystalline solid that should be stored at -20°C for long-term stability (≥ 4 years).[1] For short-term storage, 2-8°C is also acceptable. It is hygroscopic and should be protected from light. Stock solutions are typically prepared in DMSO or water.[1][3] Aqueous stock solutions should be freshly prepared for optimal activity, as the compound can be unstable in solution.[2]
Q3: What is a typical concentration range for this compound in a cAMP assay?
A3: The optimal concentration of this compound can vary depending on the cell type and experimental goals. However, concentrations in the low micromolar to nanomolar range are often effective. For example, an EC50 of 32.6 nM has been reported for relaxing guinea pig tracheal smooth muscle.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell system.
Q4: Why am I seeing high well-to-well variability in my this compound cAMP assay?
A4: High well-to-well variability can be caused by several factors, including inconsistent cell seeding, pipetting errors, edge effects in the microplate, and temperature gradients during incubation. Ensuring a homogeneous cell suspension and careful, consistent pipetting are crucial for minimizing this variability.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common issues encountered during this compound cAMP assays.
Issue 1: High Background Signal
A high basal cAMP signal in the absence of this compound can mask the desired experimental effect.
| Potential Cause | Recommended Solution |
| Constitutive Adenylyl Cyclase Activity | Some cell lines may have high endogenous adenylyl cyclase activity. Reduce the cell number per well or decrease the incubation time. |
| Cell Stress | Over-confluent or unhealthy cells can lead to elevated cAMP levels. Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density. |
| Reagent Contamination | Reagents may be contaminated with substances that stimulate adenylyl cyclase. Prepare fresh reagents and use high-purity water. |
| Phosphodiesterase (PDE) Inhibitor Issues | If using a PDE inhibitor (e.g., IBMX), its concentration may be too high. Optimize the PDE inhibitor concentration. |
Issue 2: Low or No Signal Window
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to elicit a maximal response. Perform a dose-response experiment to determine the optimal stimulating concentration (e.g., EC80). |
| Low Cell Number | An insufficient number of cells per well will result in a low overall signal. Gradually increase the cell density to find the optimal number that gives a robust signal without increasing the background. |
| Short Incubation Time | The stimulation time may not be long enough for cAMP to accumulate. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak response time. |
| Inactive this compound | Improper storage or handling may have degraded the this compound. Use a fresh vial of this compound and prepare new stock solutions. |
| High PDE Activity | Endogenous phosphodiesterases degrade cAMP. Include a PDE inhibitor like IBMX in your assay buffer to prevent cAMP breakdown. |
Issue 3: Inconsistent Results Between Experiments
Poor reproducibility across different experimental days can undermine the reliability of your findings.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Cell characteristics can change with increasing passage number. Use cells within a consistent and low passage number range for all experiments. |
| Variations in Cell Culture Conditions | Ensure consistent cell culture conditions, including media, supplements, and incubation parameters (temperature, CO2). |
| Reagent Preparation | Prepare fresh reagents for each experiment to avoid degradation or contamination. |
| Assay Protocol Deviations | Strictly adhere to the same validated assay protocol for every experiment. |
Experimental Protocols
Key Experiment: this compound Dose-Response in a cAMP Assay
This protocol outlines the steps to determine the optimal concentration of this compound for stimulating cAMP production in your target cells.
Materials:
-
This compound
-
Cell line of interest (e.g., HEK293, CHO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX in assay buffer)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA)
-
White, opaque 384-well microplates
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Centrifuge the cell suspension and resuspend the pellet in assay buffer to the desired concentration.
-
-
This compound Serial Dilution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., 10 µM to 10 pM).
-
-
Assay Plate Setup:
-
Add the appropriate volume of cell suspension to each well of the 384-well plate.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (no this compound).
-
-
Incubation:
-
Incubate the plate at 37°C for the desired stimulation time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your specific cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP signal against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
-
Visualizations
This compound Signaling Pathway
Caption: this compound directly activates adenylyl cyclase, leading to cAMP production.
This compound cAMP Assay Workflow
Caption: A typical workflow for an this compound cAMP dose-response experiment.
Troubleshooting Logic for High Variability
Caption: A decision tree for troubleshooting high well-to-well variability.
References
Technical Support Center: Optimizing Nkh477 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nkh477 in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Colforsin dapropate hydrochloride, is a water-soluble derivative of forskolin.[1][2] Its primary mechanism of action is the direct activation of the enzyme adenylyl cyclase.[3][4] This activation leads to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3] this compound has shown some selectivity for the cardiac (type V) isoform of adenylyl cyclase.[5] The elevation in cAMP levels subsequently activates downstream signaling pathways, such as the Protein Kinase A (PKA) pathway, which can influence a variety of cellular processes including proliferation, apoptosis, and differentiation.
Q2: In which cell lines has this compound been shown to have anti-proliferative effects?
This compound has demonstrated significant anti-proliferative activity in a panel of human cancer cell lines. One study reported that this compound induced greater than 70% inhibition of proliferation in all tested cell lines.[1][2] These cell lines include:
-
Breast Cancer: MCF7
-
Colon Cancer: HT29, WiDr, RKO, SW480, SW620, H630
-
Skin Cancer: A431, A375 (melanoma)
-
Prostate Cancer: Du145
Q3: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and the biological endpoint being measured. For inducing apoptosis in cancer cell lines, concentrations in the range of 10 µM to 100 µM have been utilized.[2] For studies on smooth muscle relaxation, concentrations as low as 0.1 µM to 1.0 µM have been shown to be effective.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How should I prepare and store this compound solutions?
This compound is available as a water-soluble hydrochloride salt. It can be dissolved in sterile water or a buffer such as phosphate-buffered saline (PBS). It is important to note that this compound is reported to be unstable in solution, and it is recommended to prepare fresh solutions for each experiment.[3] If a stock solution is prepared, it should be stored at -20°C or -80°C and used promptly. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on various cancer cell lines. Please note that while a significant inhibition of proliferation has been reported, specific IC50 values from peer-reviewed literature are not widely available.
| Cell Line | Cancer Type | Observed Effect | Concentration Range for Apoptosis Induction |
| MCF7 | Breast Adenocarcinoma | >70% inhibition of proliferation | 10 µM, 50 µM, 100 µM |
| HT29 | Colorectal Adenocarcinoma | >70% inhibition of proliferation | 10 µM, 50 µM, 100 µM |
| A431 | Epidermoid Carcinoma | >70% inhibition of proliferation | 10 µM, 50 µM, 100 µM |
| WiDr | Colorectal Adenocarcinoma | >70% inhibition of proliferation | 10 µM, 50 µM, 100 µM |
| RKO | Colon Carcinoma | >70% inhibition of proliferation | 10 µM, 50 µM, 100 µM |
| A375 | Malignant Melanoma | >70% inhibition of proliferation | 10 µM, 50 µM, 100 µM |
| H630 | Colon Adenocarcinoma | >70% inhibition of proliferation | 10 µM, 50 µM, 100 µM |
| Du145 | Prostate Carcinoma | >70% inhibition of proliferation | 10 µM, 50 µM, 100 µM |
| SW480 | Colon Adenocarcinoma | >70% inhibition of proliferation | 10 µM, 50 µM, 100 µM |
| SW620 | Colon Adenocarcinoma | >70% inhibition of proliferation | 10 µM, 50 µM, 100 µM |
Data synthesized from a study by Al-Wadei, et al. (2016).[1][2]
Experimental Protocols
Determining the Optimal Concentration of this compound (IC50) using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cell lines.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile PBS or water for dissolving this compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a fresh stock solution of this compound in sterile water or PBS.
-
Perform a serial dilution of this compound in complete culture medium to achieve a range of concentrations. A starting range could be from 0.1 µM to 100 µM, with a vehicle control (medium with the same amount of solvent used to dissolve this compound, if any).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined time, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the experimental objective.[7]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low effect of this compound | - Incorrect concentration: The concentrations used may be too low for the specific cell line. - Compound degradation: this compound solution may have degraded. - Cell line resistance: The cell line may be insensitive to cAMP-mediated effects. | - Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 200 µM). - Always prepare fresh this compound solutions for each experiment. - Confirm the expression of adenylyl cyclase and downstream effectors in your cell line. Consider using a positive control for cAMP induction (e.g., forskolin). |
| High variability between replicates | - Uneven cell seeding: Inconsistent number of cells seeded in each well. - Pipetting errors: Inaccurate dilution or addition of this compound. - Edge effects: Evaporation from the outer wells of the 96-well plate. | - Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. - Calibrate pipettes regularly and use proper pipetting techniques. - Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium to minimize evaporation. |
| High cytotoxicity at all concentrations | - Concentrations are too high: The chosen concentration range is toxic to the cells. - Solvent toxicity: If a solvent other than water/PBS is used at a high concentration. | - Start with a much lower concentration range in your dose-response experiment. - Ensure the final concentration of any solvent (e.g., DMSO) is low (typically <0.1%) and include a vehicle control. |
| Inconsistent results between experiments | - Cell passage number: Cells at high passage numbers can have altered phenotypes and drug responses. - Variations in cell health: Cells may be stressed due to over-confluency or nutrient depletion. - Inconsistent incubation times. | - Use cells within a consistent and low passage number range. - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. - Strictly adhere to the planned incubation times for compound treatment and assays. |
Visualizations
Caption: this compound activates adenylyl cyclase, leading to the production of cAMP and subsequent PKA-mediated signaling.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. jpmi.org.pk [jpmi.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forskolin Sensitizes Human Acute Myeloid Leukemia Cells to H3K27me2/3 Demethylases GSKJ4 Inhibitor via Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.jp [promega.jp]
Nkh477 solution instability and degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting of Nkh477 solutions. This compound, a water-soluble forskolin (B1673556) derivative and a potent adenylyl cyclase activator, is known for its limited stability in solution, necessitating careful preparation and handling to ensure experimental reproducibility and accuracy.[1]
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in solution?
A1: No, this compound is unstable in solutions, and it is strongly recommended to use freshly prepared solutions for experiments.[1] If immediate use is not possible, stock solutions should be stored at -80°C for short-term storage, although fresh preparation is always optimal.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound has varying solubility in different solvents. The choice of solvent will depend on the specific experimental requirements. Commonly used solvents and their approximate solubilities are summarized in the table below. For in vivo experiments, specific formulations using co-solvents are often required.[1][2][3]
Q3: How should I prepare this compound solutions?
A3: Due to its instability, this compound solutions should be prepared immediately before use.[1] For aqueous solutions, it is recommended to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.[1] If using water as the primary solvent, the solution should be sterile-filtered through a 0.22 µm filter before use.[1] Sonication can be used to aid dissolution.[2]
Q4: What are the optimal storage conditions for this compound?
A4: Solid this compound should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in organic solvents should be stored at -80°C and are typically stable for up to one year when stored properly.[2] However, to ensure the highest activity, fresh preparation is always the best practice.[1]
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure which contains an ester linkage, hydrolysis is a probable degradation route, especially in aqueous solutions at non-neutral pH. Oxidation of the dimethylamino group could also potentially occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected experimental results. | Degradation of this compound in solution. | Always prepare this compound solutions fresh before each experiment. Avoid storing solutions, even for short periods at room temperature. For stock solutions, aliquot and store at -80°C and use each aliquot only once. |
| Precipitation observed when preparing aqueous solutions. | Poor solubility of this compound in aqueous buffers. | First, dissolve this compound in a minimal amount of a water-miscible organic solvent such as DMSO to create a concentrated stock solution. Then, slowly add the aqueous buffer to the stock solution while vortexing to achieve the desired final concentration. Refer to the solubility table for appropriate solvents. |
| Difficulty dissolving this compound powder. | Insufficient agitation or inappropriate solvent. | Use sonication to aid in the dissolution of this compound powder.[2] Ensure the chosen solvent is appropriate for the desired concentration by consulting the solubility data. |
| Variability between different batches of this compound. | Differences in purity or hydration state. | Always purchase this compound from a reputable supplier that provides a certificate of analysis with purity data (e.g., ≥98% by HPLC). Be aware that the molecular weight may vary slightly between batches due to hydration, which can affect the preparation of stock solutions. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Molarity (mM) | Reference |
| Water | 10 mg/mL (with sonication) | 18.31 | [2][4] |
| DMSO | 80 mg/mL (with sonication) | 146.5 | [2][4] |
| Ethanol | 2.5 mg/ml | - | [5] |
| DMF | 20 mg/ml | - | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 5 mg/mL | ≥ 9.16 | [3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | ≥ 9.16 | [3] |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [4] |
| In Solvent (Stock Solution) | -80°C | Up to 1 year | [4] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Solution Stability (Stability Indicating HPLC Method)
This protocol provides a general framework for assessing the stability of this compound in a specific solvent or formulation. A stability-indicating method is crucial to separate the intact drug from its degradation products.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
Preparation of Stability Samples: Dilute the stock solution with the desired experimental buffer or solvent to a final concentration (e.g., 100 µg/mL). Prepare multiple identical samples.
-
Initial Time Point (T=0) Analysis: Immediately after preparation, inject one of the samples into a High-Performance Liquid Chromatography (HPLC) system to determine the initial peak area of intact this compound.
-
Incubation: Store the remaining samples under the desired storage conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a sample and inject it into the HPLC system.
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Suggested HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 210 nm.[6]
-
Injection Volume: 10-20 µL.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the potential degradation pathways and for developing a robust stability-indicating analytical method.[7]
-
Sample Preparation: Prepare solutions of this compound (e.g., 100 µg/mL) in various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl.
-
Alkaline Hydrolysis: 0.1 M NaOH.
-
Oxidative Degradation: 3% H₂O₂.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose the solution to UV light.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24-48 hours), monitoring for significant degradation (typically 10-30%).
-
Analysis: Analyze the stressed samples by a stability-indicating method such as HPLC-UV or LC-MS.
-
Characterization of Degradants: For samples analyzed by LC-MS, the mass-to-charge ratio (m/z) of the degradation products can be determined, providing insights into their chemical structures and the degradation pathways.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for assessing this compound solution stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Forskolin derivative | Antidepressant | TargetMol [targetmol.com]
- 3. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forced degradation study: Topics by Science.gov [science.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. interscience.org.uk [interscience.org.uk]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
preventing Nkh477 precipitation in media
Welcome to the technical support center for Nkh477. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Colforsin dapropate hydrochloride, is a water-soluble derivative of forskolin (B1673556).[1] It is a potent activator of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] This increase in intracellular cAMP levels modulates various downstream signaling pathways.[3][4][5][6]
Q2: What are the primary solvents for dissolving this compound?
This compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[2][7][8]
Q3: I observed a precipitate after adding this compound to my cell culture medium. What could be the cause?
While this compound is water-soluble, precipitation can still occur in complex solutions like cell culture media due to several factors:
-
High Concentration: The final concentration of this compound in the medium may exceed its solubility limit under specific media conditions.
-
Temperature Effects: Adding a cold this compound solution to warm media or temperature fluctuations in the incubator can decrease its solubility.[9][10]
-
Media Components: Interactions with salts, proteins, or other components in the cell culture medium can sometimes lead to precipitation.[9][10]
-
pH of the Medium: The pH of the cell culture medium can influence the solubility of compounds.
Q4: How can I prevent this compound precipitation in my experiments?
To prevent precipitation, it is recommended to:
-
Prepare stock solutions in appropriate solvents and concentrations.
-
Always use pre-warmed cell culture media (37°C) when making dilutions.[11][12]
-
Add the this compound stock solution to the media while gently vortexing to ensure rapid and even dispersion.[11][12]
-
Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in cell culture media.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding this compound stock solution to media. | High final concentration: The concentration of this compound exceeds its solubility in the cell culture medium. | - Decrease the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols). |
| "Salting out" effect: High concentrations of salts or other components in the media may reduce the solubility of this compound. | - Prepare the final dilution in a drop-wise manner while vortexing the media to ensure rapid mixing and avoid localized high concentrations.[11][12] | |
| Temperature shock: Adding a cold stock solution to warm media. | - Always pre-warm your cell culture media to 37°C before adding the this compound stock solution.[11][12] | |
| Precipitate forms over time in the incubator. | Compound instability: this compound may be unstable in the complete media over longer incubation periods. | - Prepare fresh this compound-containing media for each experiment, especially for long-term studies. |
| Interaction with media components: this compound may interact with components in the media, such as proteins in serum, leading to precipitation over time. | - If possible, test the solubility and stability of this compound in the basal medium without serum or other supplements first. | |
| Temperature fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect solubility.[9][10] | - Minimize the time culture vessels are outside the incubator. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | 25 mM | |
| Water | 40 mM (21.84 mg/mL) | |
| Water | 10 mg/mL (18.31 mM) with sonication | [7] |
| Water | 3 mg/mL (warmed) | [8] |
| DMSO | 100 mg/mL (183.12 mM) with sonication | [2] |
| DMSO | 80 mg/mL (146.5 mM) with sonication | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO or sterile water
-
Sterile, conical tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO or water to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[2][7]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
To prepare each dilution, add the required volume of the this compound stock to the pre-warmed medium.
-
Vortex each tube or gently mix the plate immediately and thoroughly after adding the stock solution.
-
Incubate the tubes or plate at 37°C for a period that mimics your experimental conditions (e.g., 2, 6, 24, and 48 hours).
-
Visually inspect each sample for any signs of precipitation (cloudiness, crystals, or sediment) at each time point.
-
The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your experimental conditions.
-
Visualizations
This compound Signaling Pathway
Caption: this compound activates adenylyl cyclase, leading to cAMP production and downstream signaling.
Troubleshooting Workflow for this compound Precipitation
References
- 1. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 4. cusabio.com [cusabio.com]
- 5. news-medical.net [news-medical.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound | Forskolin derivative | Antidepressant | TargetMol [targetmol.com]
- 8. NKH 477 = 98 HPLC, powder 138605-00-2 [sigmaaldrich.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Nkh477 Technical Support Center: Troubleshooting Off-Target Effects at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Nkh477, a water-soluble forskolin (B1673556) analog and potent adenylyl cyclase activator. The focus is on identifying and mitigating potential off-target effects, particularly at high concentrations, to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent activator of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP). By directly stimulating AC, this compound leads to a rapid increase in intracellular cAMP levels, which in turn activates downstream signaling pathways, most notably Protein Kinase A (PKA). This compound has shown some selectivity for the cardiac (type V) isoform of adenylyl cyclase.[1]
Q2: At what concentrations are off-target effects of this compound likely to be observed?
While the effective concentration (EC50) for adenylyl cyclase activation is in the low micromolar to nanomolar range, off-target effects such as cytotoxicity and anti-proliferative effects have been observed at higher micromolar concentrations.[2][3] It is crucial to perform a dose-response curve for your specific cell type to distinguish between on-target and potential off-target effects.
Q3: What are the known off-target effects of this compound at high concentrations?
At concentrations significantly above those required for maximal adenylyl cyclase activation, this compound has been shown to:
-
Induce Apoptosis and Inhibit Proliferation: In various cancer cell lines, this compound has demonstrated dose-dependent inhibition of cell proliferation and induction of apoptosis.[2][3]
-
Modulate Intracellular Calcium: this compound can influence intracellular calcium levels, potentially through mechanisms independent of cAMP signaling.[4][5]
-
Potential for Ion Channel Modulation: As a derivative of forskolin, which has known off-target effects on ion channels (e.g., GABA-A receptors), this compound may also exhibit similar properties at high concentrations.
Q4: How can I be sure the observed effect in my experiment is due to cAMP elevation and not an off-target effect?
To confirm that the observed cellular response is mediated by the on-target activity of this compound, consider the following control experiments:
-
Use a Structurally Unrelated Adenylyl Cyclase Activator: If another AC activator (e.g., a specific GPCR agonist for a receptor endogenously expressed in your cells) phenocopies the effect of this compound, it is more likely to be a cAMP-mediated event.
-
Rescue with a PKA Inhibitor: Pre-treatment with a PKA inhibitor (e.g., H89 or KT5720) should block or attenuate the effect if it is downstream of cAMP/PKA signaling.
-
Use a Biologically Inactive Analog: The forskolin analog 1,9-dideoxyforskolin (B56874) does not activate adenylyl cyclase and can serve as a negative control to assess non-specific effects of the diterpene structure.
-
Directly Measure cAMP Levels: Quantify intracellular cAMP levels in response to this compound treatment to confirm adenylyl cyclase activation at the concentrations used in your primary assay.
Troubleshooting Guide
Problem 1: Unexpected Cell Death or Reduced Viability
Symptoms:
-
Increased number of floating cells in culture after this compound treatment.
-
Reduced cell confluence compared to vehicle-treated controls.
-
Positive staining with cell death markers (e.g., propidium (B1200493) iodide, Annexin V).
-
Decreased signal in cell viability assays (e.g., MTT, CellTiter-Glo).
Possible Cause: At high concentrations (typically in the micromolar range), this compound can induce apoptosis and inhibit cell proliferation.[2][3]
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which this compound becomes cytotoxic in your specific cell line using an MTT or similar viability assay (see Experimental Protocols).
-
Lower this compound Concentration: If possible, use a lower concentration of this compound that still elicits the desired on-target effect (cAMP increase) without causing significant cell death.
-
Reduce Treatment Duration: A shorter incubation time with this compound may be sufficient to activate cAMP signaling without triggering cytotoxic pathways.
-
Confirm Apoptosis: Use an apoptosis-specific assay, such as caspase-3/7 activity or Annexin V staining, to confirm the mechanism of cell death.
Problem 2: Inconsistent or No Effect on cAMP-Mediated Processes
Symptoms:
-
Lack of expected downstream effects of cAMP elevation (e.g., no change in PKA substrate phosphorylation, gene expression, or cell morphology).
-
High variability in results between experiments.
Possible Causes:
-
Suboptimal this compound Concentration: The concentration used may be too low to sufficiently elevate cAMP.
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs rapidly degrade cAMP, potentially masking the effect of this compound.
-
Cell Health and Passage Number: Poor cell health or high passage number can lead to altered signaling responses.
-
This compound Degradation: Improper storage or handling of this compound can lead to loss of activity.
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response curve measuring intracellular cAMP levels to determine the EC50 in your cell system (see Experimental Protocols).
-
Inhibit PDE Activity: Co-incubate with a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent cAMP degradation and potentiate the effect of this compound.
-
Monitor Cell Health: Ensure cells are healthy, within a low passage number range, and plated at a consistent density.
-
Proper this compound Handling: Prepare fresh stock solutions of this compound and store them appropriately, protected from light and moisture.
Problem 3: Observed Cellular Response is Independent of PKA Activation
Symptoms:
-
The observed effect of this compound is not blocked by PKA inhibitors.
-
The cellular response does not correlate with the magnitude of the cAMP increase.
Possible Causes:
-
Activation of EPAC: cAMP can also signal through Exchange Protein Directly Activated by cAMP (EPAC), a PKA-independent pathway.
-
Off-Target Effects on Calcium Signaling: this compound may be directly or indirectly modulating intracellular calcium levels.[4][5]
-
Direct Modulation of Ion Channels: At high concentrations, this compound may interact with ion channels.
Troubleshooting Steps:
-
Investigate EPAC Involvement: Use an EPAC-specific agonist (e.g., 8-pCPT-2'-O-Me-cAMP) to see if it mimics the effect of this compound.
-
Measure Intracellular Calcium: Perform a calcium imaging experiment using a fluorescent indicator like Fura-2 to determine if this compound alters calcium dynamics in your cells (see Experimental Protocols).
-
Use Control Compounds: Compare the effects of this compound to agents that specifically modulate calcium signaling or the suspected ion channel to dissect the signaling pathway.
Quantitative Data Summary
Table 1: Concentration Ranges for On-Target and Off-Target Effects of this compound
| Effect | Concentration Range | Cell Type/System | Reference |
| On-Target: Adenylyl Cyclase Activation | |||
| EC50 for cAMP Increase | 5 - 10 µM (forskolin) | Rat Cerebral Cortical Membranes | [6] |
| cAMP Increase | 0.1 - 1.0 µM | Porcine Coronary Artery | [4] |
| Off-Target: Cytotoxicity/Anti-Proliferation | |||
| >70% Inhibition of Proliferation | 10 - 100 µM | Various Cancer Cell Lines | [2][3] |
| Induction of Apoptosis | 10 - 100 µM | SCC Cells | [3] |
| Off-Target: Calcium Mobilization | |||
| Attenuation of ACh-induced Ca2+ Increase | 0.1 µM | Porcine Coronary Artery Smooth Muscle | [4] |
| Attenuation of NA-induced Ca2+ Increase | 0.01 - 0.3 µM | Rabbit Mesenteric Artery Smooth Muscle | [5] |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
0.1 M HCl
-
cAMP ELISA kit (commercially available)
-
Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen ELISA kit.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Cell Treatment: a. Wash cells once with warm PBS. b. (Optional but recommended) Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) in serum-free medium for 15-30 minutes at 37°C. c. Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO or water). d. Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: a. Aspirate the treatment medium. b. Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity. c. Incubate for 10 minutes at room temperature with gentle shaking.
-
cAMP Quantification: a. Centrifuge the plate to pellet cell debris. b. Follow the manufacturer's instructions for the cAMP ELISA kit to measure the cAMP concentration in the supernatant. c. Normalize the cAMP concentration to the total protein content in each well, determined by a separate protein assay (e.g., BCA assay) performed on parallel wells.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Cell Treatment: a. Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control. b. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: a. Add 100 µL of solubilization solution to each well. b. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration.
Materials:
-
This compound
-
Cell line of interest
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fura-2 AM
-
Pluronic F-127
-
Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
Procedure:
-
Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: a. Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. b. Wash cells once with HBSS. c. Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark. d. Wash cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for 15-30 minutes.
-
Calcium Measurement: a. Place the coverslip or plate in the imaging setup and perfuse with HBSS. b. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. c. Add this compound at the desired concentration and continue to record the fluorescence ratio (F340/F380). d. An increase in the 340/380 ratio indicates an increase in intracellular calcium concentration.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpmi.org.pk [jpmi.org.pk]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a water-soluble forskolin derivative (this compound) and a membrane-permeable cyclic AMP analogue on noradrenaline-induced Ca2+ mobilization in smooth muscle of rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Forskolin-Induced Receptor Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing forskolin-induced receptor desensitization during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is forskolin (B1673556) and how does it cause receptor desensitization?
Forskolin is a natural compound extracted from the roots of the Coleus forskohlii plant.[1] In a research setting, it is widely used as a tool to directly activate adenylyl cyclase, the enzyme that converts ATP into cyclic AMP (cAMP).[1][2][3] This leads to a rapid increase in intracellular cAMP levels.[4] As a crucial second messenger, cAMP is involved in numerous signaling pathways, including the activation of Protein Kinase A (PKA).[3] Activated PKA can then phosphorylate various proteins, including G protein-coupled receptors (GPCRs). This phosphorylation can uncouple the receptor from its signaling machinery, leading to a state of reduced responsiveness to its specific agonist, a phenomenon known as heterologous desensitization.[5]
Q2: What are the typical indicators of forskolin-induced receptor desensitization in my experimental results?
The most common sign is a diminished or attenuated response of the target receptor to its agonist following pre-treatment with forskolin.[6] This can be observed in several ways:
-
A reduction in the maximum possible response (Emax) that the agonist can elicit.
-
A shift to the right in the agonist's dose-response curve, which signifies a decrease in the agonist's potency (a higher EC50 value is required to achieve half-maximal response).
-
A noticeable decrease in downstream signaling events that are normally triggered by the agonist, such as calcium mobilization or the phosphorylation of ERK.
Q3: What strategies can I employ to minimize or prevent forskolin-induced receptor desensitization?
Several experimental strategies can be implemented to mitigate this issue:
-
Optimize Forskolin Concentration and Incubation Time: It is crucial to use the lowest possible concentration of forskolin and the shortest incubation period that is sufficient to produce the desired increase in cAMP without causing excessive receptor desensitization.[7]
-
Utilize a Phosphodiesterase (PDE) Inhibitor: Co-treatment with a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), can prevent the degradation of cAMP.[8] This allows for the use of lower forskolin concentrations to achieve the same level of intracellular cAMP, thereby reducing off-target effects.[9]
-
Implement a Washout Step: A thorough washing of the cells after forskolin treatment and prior to agonist stimulation can help to remove forskolin from the experimental system. This may allow for some degree of receptor resensitization to occur.[6][9]
-
Consider a PKA Inhibitor: If the desensitization is confirmed to be mediated by PKA, the use of a specific PKA inhibitor, such as H-89 or KT5720, can block the phosphorylation of the receptor and potentially rescue the agonist response.[10][11]
Q4: Is it possible to reverse forskolin-induced desensitization?
Yes, in many cellular systems, this form of desensitization is reversible.[4][6] The process of resensitization typically involves the removal of the desensitizing agent (forskolin), followed by the action of cellular phosphatases which dephosphorylate the receptor.[12] Additionally, if the receptor has been internalized (removed from the cell surface), it may be recycled back to the plasma membrane, restoring its availability to bind with its agonist.[13] The rate and completeness of this recovery process are often receptor-specific.[6]
Troubleshooting Guides
Problem 1: The response to my agonist is completely absent after treating the cells with forskolin.
| Possible Cause | Troubleshooting Step |
| Excessive Forskolin Concentration. | Conduct a dose-response experiment with forskolin to identify the lowest concentration that effectively increases cAMP to the desired level without causing complete receptor desensitization. |
| Prolonged Incubation with Forskolin. | Reduce the duration of forskolin exposure. A time-course experiment can help determine the optimal incubation time. |
| High Levels of PKA Activation. | To test for PKA involvement, co-incubate the cells with a PKA inhibitor (e.g., H-89) and observe if the agonist response is restored.[10][11] |
| Significant Receptor Internalization. | Use techniques like immunofluorescence microscopy or cell-surface ELISA to visualize and quantify the location of the receptor on the cell surface before and after forskolin treatment.[14][15] |
Problem 2: I am observing high variability in my results between different experimental runs.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions. | Standardize cell culture parameters such as cell passage number, confluency at the time of the experiment, and the duration of serum starvation. |
| Incomplete Removal of Forskolin. | Optimize the cell washing procedure. Increase the number of washes and the volume of the washing buffer to ensure complete removal of forskolin. |
| Degradation of Experimental Reagents. | Prepare fresh stock solutions of forskolin, agonists, and any inhibitors immediately before each experiment to ensure their potency. |
Experimental Protocols & Data
Protocol 1: Assessment of Receptor Desensitization via cAMP Assay
This protocol provides a method to quantify the degree of desensitization of a Gs-coupled GPCR induced by forskolin pre-treatment.
Methodology:
-
Cell Seeding: Plate cells expressing the target GPCR in a 96-well plate and allow them to grow to a confluency of 80-90%.
-
Pre-treatment: Treat the cells with a range of forskolin concentrations (e.g., 0.1 µM to 100 µM) or a vehicle control for a predetermined time (e.g., 30 minutes).
-
Washout: Carefully wash the cells three times with warm, serum-free medium to remove the forskolin.
-
Agonist Stimulation: Add the specific agonist for the GPCR at a concentration known to elicit a robust response (e.g., EC80) and incubate for 15 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based assays).[16][17][18]
-
Data Analysis: Calculate the cAMP response in the forskolin-pre-treated cells and express it as a percentage of the response observed in the vehicle-treated (control) cells.
Representative Quantitative Data:
| Forskolin Pre-treatment Concentration (µM) | Agonist-Induced cAMP Response (% of Control) |
| 0 (Vehicle) | 100% |
| 1 | 82% |
| 10 | 45% |
| 100 | 18% |
| Note: This data is illustrative and the actual results will depend on the specific receptor, cell type, and experimental conditions. |
Visualizations
Caption: Forskolin-induced GPCR desensitization pathway.
References
- 1. goldbio.com [goldbio.com]
- 2. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptors: heterologous regulation of homologous desensitization and its implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forskolin increases the rate of acetylcholine receptor desensitization at rat soleus endplates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of forskolin and the role of Epac2A during activation, activity, and deactivation of beta cell networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Forskolin increases the rate of acetylcholine receptor desensitization at rat soleus endplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Homologous desensitization - Wikipedia [en.wikipedia.org]
- 13. Heterologous desensitisation - Wikipedia [en.wikipedia.org]
- 14. Discovery of Regulators of Receptor Internalization with High-Throughput Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Surface Protein Detection to Assess Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 17. researchgate.net [researchgate.net]
- 18. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
Technical Support Center: Nkh477 and G-Protein Coupled Receptor (GPCR) Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nkh477, a water-soluble forskolin (B1673556) analog, in studies related to G-protein coupled receptor (GPCR) signaling and the potential for heterologous desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, water-soluble derivative of forskolin.[1][2] It functions as a direct activator of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP).[3][4] By directly stimulating the catalytic subunit of AC, this compound increases intracellular cAMP levels, bypassing the need for G-protein activation.[3] It has been shown to exhibit some selectivity for the cardiac (type V) isoform of adenylyl cyclase.[1]
Q2: What is heterologous desensitization?
Heterologous desensitization is a process where the activation of one type of receptor leads to the reduced responsiveness of a different receptor.[5] This phenomenon is typically mediated by downstream signaling molecules, such as protein kinases (e.g., PKA and PKC), that are activated by the initial stimulus. These kinases can then phosphorylate and functionally uncouple other receptors from their signaling pathways.
Q3: Can this compound induce heterologous desensitization of GPCRs?
Yes, it is plausible. Since this compound elevates intracellular cAMP levels, it will activate cAMP-dependent protein kinase (PKA). PKA is a key mediator of heterologous desensitization for many GPCRs. Activated PKA can phosphorylate various GPCRs (that were not the original target of stimulation), leading to their uncoupling from G-proteins and subsequent attenuation of their signaling.
Q4: What is the difference between homologous and heterologous desensitization?
Homologous desensitization is receptor-specific. It occurs when a receptor becomes less responsive to its own agonist after prolonged or repeated exposure.[5] This process is often mediated by G-protein coupled receptor kinases (GRKs) that specifically phosphorylate the activated receptor, leading to arrestin binding and receptor internalization.[5] In contrast, heterologous desensitization is not receptor-specific and results from the activation of a common downstream signaling pathway that affects multiple receptor types.[5]
Troubleshooting Guides
Problem 1: Unexpected decrease in GPCR responsiveness after this compound treatment.
Possible Cause: You may be observing this compound-induced heterologous desensitization of your GPCR of interest. The elevated cAMP and subsequent PKA activation caused by this compound can lead to the phosphorylation and inactivation of other GPCRs.
Troubleshooting Steps:
-
Time-Course Experiment: Determine the onset and duration of the desensitization. Measure the response of your target GPCR to its agonist at various time points after this compound treatment.
-
PKA Inhibition: Pre-treat your cells with a PKA inhibitor (e.g., H-89) before adding this compound. If the desensitization of your target GPCR is prevented or reduced, it strongly suggests a PKA-dependent mechanism.
-
Measure cAMP Levels: Directly quantify intracellular cAMP levels to confirm that this compound is acting as expected in your experimental system.
-
Control with Inactive Analog: Use 1,9-dideoxyforskolin, an inactive analog of forskolin that does not activate adenylyl cyclase, as a negative control.[6] This will help rule out any non-cAMP-mediated effects of the forskolin scaffold.
Problem 2: Variability in the magnitude of this compound-induced cAMP accumulation.
Possible Cause: Several factors can contribute to variability in experimental results with this compound.
Troubleshooting Steps:
-
Cell Passage Number: Use cells with a consistent and low passage number. Prolonged cell culture can alter the expression levels of adenylyl cyclase isoforms and other signaling components.
-
Compound Stability: this compound can be unstable in solution.[3] Always prepare fresh solutions of this compound for each experiment.
-
Phosphodiesterase (PDE) Activity: The magnitude of the cAMP signal is determined by the balance between its synthesis by adenylyl cyclase and its degradation by PDEs. If PDE activity is high in your cell type, consider co-incubating with a broad-spectrum PDE inhibitor like IBMX to potentiate the cAMP signal. Note that this compound itself does not inhibit PDE activity.[2]
-
Adenylyl Cyclase Isoform Expression: Different cell types express different isoforms of adenylyl cyclase, which may have varying sensitivities to this compound. Be aware of the specific isoforms present in your experimental model.
Data Summary
Table 1: Potency of this compound in Different Systems
| Parameter | Value | System | Reference |
| EC50 (Bronchodilation) | 32.6 nM | Guinea pig tracheal smooth muscle | [1] |
| Relative Potency vs. Forskolin (Type V AC) | ~1.87-fold more potent | In vitro adenylyl cyclase assay | |
| Relative Potency vs. Forskolin (Type II AC) | ~1.04-fold | In vitro adenylyl cyclase assay | |
| Relative Potency vs. Forskolin (Type III AC) | ~0.89-fold | In vitro adenylyl cyclase assay |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Heterologous Desensitization of a Gs-Coupled Receptor
-
Cell Culture: Plate cells (e.g., HEK293 expressing the Gs-coupled receptor of interest) in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment:
-
Wash cells once with serum-free media.
-
Add serum-free media containing either vehicle or varying concentrations of this compound (e.g., 10 nM - 10 µM).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Without washing, add the specific agonist for your Gs-coupled receptor of interest at its EC80 concentration.
-
Incubate for 15 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Normalize the cAMP response to the vehicle-pre-treated control.
-
Plot the agonist-induced cAMP response as a function of the this compound pre-treatment concentration. A decrease in the agonist response with increasing this compound concentration indicates heterologous desensitization.
-
Protocol 2: Investigating the Role of PKA in this compound-Induced Heterologous Desensitization
-
Cell Culture: Follow the same procedure as in Protocol 1.
-
Inhibitor Pre-incubation:
-
Wash cells once with serum-free media.
-
Add serum-free media containing a PKA inhibitor (e.g., 10 µM H-89) or vehicle.
-
Incubate for 30 minutes at 37°C.
-
-
This compound Pre-treatment:
-
Add this compound (at a concentration shown to cause desensitization from Protocol 1) or vehicle to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation and cAMP Measurement: Follow steps 3 and 4 from Protocol 1.
-
Data Analysis: Compare the agonist-induced cAMP response in cells pre-treated with this compound alone versus those pre-treated with the PKA inhibitor and this compound. A rescue of the agonist response in the presence of the PKA inhibitor indicates a PKA-dependent desensitization mechanism.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous desensitisation - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
Nkh477 Technical Support Center: Interpreting Dose-Response Curve Shifts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nkh477. The information is designed to help interpret dose-response curve shifts and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Colforsin dapropate hydrochloride, is a water-soluble derivative of forskolin (B1673556).[1][2] Its primary mechanism of action is the direct activation of adenylyl cyclase (AC), the enzyme responsible for converting ATP into cyclic AMP (cAMP).[1] This action is independent of G-protein coupled receptors (GPCRs), as this compound directly stimulates the catalytic subunit of most adenylyl cyclase isoforms.[1]
Q2: How does this compound's activity on different adenylyl cyclase isoforms vary?
This compound exhibits some selectivity for different adenylyl cyclase isoforms. For instance, it has been shown to be more potent in stimulating the cardiac (type V) adenylyl cyclase compared to other isoforms like type II and III.[3] This selectivity can be a crucial factor in its tissue-specific effects.
Q3: What are the expected downstream effects of this compound treatment?
By increasing intracellular cAMP levels, this compound activates downstream signaling pathways. The primary effector of cAMP is Protein Kinase A (PKA), which, upon activation, phosphorylates a multitude of substrate proteins, leading to various cellular responses. These can include changes in gene expression, metabolism, and cell proliferation and apoptosis in cancer cell lines.
Q4: Is this compound stable in solution? What are the recommended handling and storage conditions?
This compound is known to be unstable in solutions, and it is highly recommended to use freshly prepared solutions for experiments. If a stock solution is prepared, it should be stored appropriately, and for in vivo experiments, it is best to prepare the working solution on the day of use. This compound is water-soluble, but care should be taken with solvents like DMSO, as hygroscopic DMSO can negatively impact its solubility. For aqueous stock solutions, filtration and sterilization are advised before use.
Interpreting this compound Dose-Response Curve Shifts
A shift in the this compound dose-response curve can indicate various underlying biological or experimental factors. Understanding these potential causes is critical for accurate data interpretation.
A typical dose-response curve is sigmoidal, characterized by a bottom plateau, a top plateau, the EC50 (the concentration that elicits 50% of the maximal response), and the Hill slope (steepness of the curve).
Leftward Shift (Increased Potency)
A leftward shift in the dose-response curve signifies an increase in the potency of this compound (a lower EC50 is required to achieve the same effect).
| Possible Cause | Explanation | Troubleshooting/Verification |
| Heterologous Sensitization of Adenylyl Cyclase | Prolonged stimulation of Gαi/o-coupled receptors can lead to a paradoxical enhancement of adenylyl cyclase activity, a phenomenon known as "superactivation" or "sensitization". This makes the enzyme more responsive to direct activators like this compound. | - Pre-treat cells with a Gαi/o agonist and observe the this compound dose-response. - Measure basal adenylyl cyclase activity. |
| Decreased Phosphodiesterase (PDE) Activity | PDEs are enzymes that degrade cAMP. Inhibition of PDE activity will lead to an accumulation of cAMP for a given level of adenylyl cyclase activation, thus appearing as increased potency of this compound. | - Use a broad-spectrum PDE inhibitor (e.g., IBMX) as a positive control. - Measure PDE activity in your experimental system. |
| Changes in Adenylyl Cyclase Isoform Expression | An upregulation of a more this compound-sensitive adenylyl cyclase isoform (e.g., type V) could lead to a leftward shift. | - Analyze the expression profile of adenylyl cyclase isoforms in your cells using techniques like qPCR or Western blotting. |
Rightward Shift (Decreased Potency)
A rightward shift indicates a decrease in the potency of this compound (a higher EC50 is needed).
| Possible Cause | Explanation | Troubleshooting/Verification |
| Desensitization of Gs-coupled pathways | Although this compound acts downstream of G-proteins, prolonged activation of Gαs-coupled receptors can lead to desensitization of the entire signaling cascade, potentially affecting the overall cAMP output. This can occur through receptor phosphorylation and β-arrestin recruitment. | - Pre-treat cells with a Gαs agonist and assess the this compound response. - Investigate the phosphorylation status of relevant GPCRs. |
| Increased Phosphodiesterase (PDE) Activity | Upregulation or increased activity of PDEs will lead to faster degradation of cAMP, requiring a higher concentration of this compound to achieve the same intracellular cAMP levels. Prolonged noradrenaline infusion has been shown to increase cardiac PDE activity.[4] | - Measure PDE activity in your experimental system. - Test the effect of PDE inhibitors on the this compound dose-response. |
| This compound Degradation | As this compound is unstable in solution, its degradation over time will result in a lower effective concentration, leading to a rightward shift. | - Always use freshly prepared this compound solutions. - Perform a time-course experiment to assess the stability of this compound in your experimental buffer. |
| Experimental Artifacts | Incorrect dilutions, pipetting errors, or issues with the compound's solubility can lead to an apparent decrease in potency. | - Verify the concentration of your stock solution. - Ensure complete solubilization of this compound. - Review and validate your dilution series preparation. |
Change in Maximal Response (Efficacy)
A change in the top plateau of the dose-response curve reflects an alteration in the maximal effect (efficacy) of this compound.
| Possible Cause | Explanation | Troubleshooting/Verification |
| Altered Adenylyl Cyclase Expression Levels | A change in the total amount of adenylyl cyclase enzyme will directly impact the maximum amount of cAMP that can be produced. | - Quantify the expression levels of adenylyl cyclase isoforms. |
| Substrate (ATP) Limitation | In experiments with very high adenylyl cyclase activation, the availability of ATP as a substrate could become a limiting factor, capping the maximal cAMP production. | - Ensure adequate ATP levels in your assay buffer, especially for cell-free assays. |
| Feedback Inhibition | High levels of cAMP can activate PKA, which in turn can phosphorylate and inhibit certain adenylyl cyclase isoforms (e.g., types V and VI), creating a negative feedback loop that limits the maximal response. | - Use PKA inhibitors to see if the maximal response is altered. |
| Cell Health and Viability | A decrease in cell viability or overall cell health can lead to a reduced capacity to produce cAMP, resulting in a lower maximal response. | - Perform a cell viability assay in parallel with your dose-response experiment. |
Quantitative Data
The potency of this compound can vary significantly depending on the biological system and the measured endpoint.
| Parameter | Value | System | Response Measured |
| Relative Potency | 1.87-fold more potent than forskolin | Insect cell membranes overexpressing type V adenylyl cyclase | Adenylyl cyclase stimulation |
| Relative Potency | 1.04-fold relative to forskolin | Insect cell membranes overexpressing type II adenylyl cyclase | Adenylyl cyclase stimulation |
| Relative Potency | 0.89-fold relative to forskolin | Insect cell membranes overexpressing type III adenylyl cyclase | Adenylyl cyclase stimulation |
| cAMP Accumulation | 1.57-fold greater than forskolin | HEK293 cells stably overexpressing type V adenylyl cyclase | cAMP accumulation[3] |
Experimental Protocols
Measuring this compound-Induced cAMP Accumulation in Cultured Cells
This protocol provides a general framework for determining the dose-response of this compound in a cell-based cAMP assay.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
This compound hydrochloride
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well or 384-well plate at a predetermined density to achieve approximately 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) on the day of the experiment.
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve. Include a vehicle control.
-
-
Cell Treatment:
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 10-15 minutes at 37°C to inhibit cAMP degradation.
-
Add the this compound serial dilutions to the respective wells.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50, maximal response, and Hill slope.
-
Mandatory Visualizations
Caption: this compound directly activates adenylyl cyclase, increasing cAMP and activating PKA.
Caption: Workflow for an this compound dose-response experiment to measure cAMP accumulation.
References
- 1. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effectiveness of this compound, a novel forskolin derivative, in rat cardiac preparations with desensitized beta-adrenoceptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Nkh477 In Vitro Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vitro assessment of Nkh477 cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Colforsin dapropate hydrochloride, is a water-soluble analog of forskolin. Its primary mechanism of action is the direct activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] This leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways, such as Protein Kinase A (PKA). This pathway is involved in regulating a wide range of cellular processes, including cell proliferation and apoptosis.
Q2: How should I prepare a stock solution of this compound for my experiments?
A2: this compound is water-soluble.[1] You can prepare a stock solution in sterile, nuclease-free water or a buffered solution like PBS. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound powder in sterile water with the aid of sonication if necessary. It is recommended to store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q3: What is the expected cytotoxic effect of this compound on cancer cell lines?
A3: this compound has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines. One study reported that this compound induced greater than 70% inhibition of proliferation in a panel of ten different cancer cell lines, including MCF7 (breast), HT29 (colon), and A541 (lung).[1] Another study on high-grade serous ovarian carcinoma (HGSOC) cells found IC50 values to be between 10 and 15 µM.[3] The cytotoxic effects are often dose-dependent and can manifest as cell cycle arrest, typically at the G1 phase, followed by apoptosis.[1]
Q4: Which cytotoxicity assays are recommended for use with this compound?
A4: Standard colorimetric or fluorometric assays are suitable for assessing this compound cytotoxicity. Commonly used methods include:
-
MTT or XTT assays: These measure cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
LDH assay: This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Apoptosis assays: Methods such as Annexin V/PI staining can be used to specifically detect and quantify apoptotic and necrotic cells.
Q5: Are there any known interferences of this compound with common cytotoxicity assays?
A5: As this compound's mechanism involves the modulation of cellular metabolism via cAMP, there is a theoretical possibility of interference with metabolic assays like MTT or XTT. It is crucial to include proper controls to account for any potential effects of this compound on the assay chemistry itself. For example, a cell-free control with this compound and the assay reagents can help identify any direct chemical interactions.
Data Presentation
Summary of this compound Anti-proliferative and Cytotoxic Effects
| Cell Line Type | Cell Line(s) | Observed Effect | IC50 Value (µM) | Reference |
| High-Grade Serous Ovarian Carcinoma (HGSOC) | Patient-Derived Xenograft (PDX) cell lines | Cytotoxic | 10 - 15 | [3] |
| Breast, Colon, Skin, Prostate, Pancreatic Cancer | MCF7, HT29, A431, WiDr, RKO, A375, H630, Du145, SW480, SW620 | >70% Inhibition of Proliferation | Not Reported | [1] |
| Non-tumorigenic Fallopian Tube and Ovarian Surface Epithelial Cells | Immortalized, non-tumorigenic cells | Negligible Cytotoxicity | Not Reported | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying LDH release from damaged cells.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low cytotoxicity observed | 1. This compound concentration is too low. 2. Incubation time is too short. 3. Cell density is too high. 4. The cell line is resistant to cAMP-mediated apoptosis. | 1. Perform a dose-response experiment with a wider concentration range. 2. Increase the incubation time (e.g., up to 72 hours). 3. Optimize the cell seeding density. 4. Consider using a different cell line or a positive control for apoptosis induction. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| High background in LDH assay | 1. High LDH activity in the serum of the culture medium. 2. Cell damage during handling. | 1. Use heat-inactivated serum or reduce the serum concentration. Include a medium-only background control. 2. Handle cells gently during seeding and medium changes. |
| Precipitation of this compound in the medium | 1. Although water-soluble, high concentrations might exceed solubility in complex media. 2. Interaction with components in the culture medium. | 1. Ensure the stock solution is fully dissolved before diluting in the medium. 2. Prepare fresh dilutions for each experiment. |
| Unexpected increase in cell viability at certain this compound concentrations | 1. Hormetic effect (biphasic dose-response). 2. Off-target effects of this compound. | 1. Test a wider range of concentrations to fully characterize the dose-response curve. 2. Investigate downstream markers of the cAMP pathway to confirm on-target activity. |
Visualizations
References
Technical Support Center: Controlling for Nkh477 Effects on Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the effects of Nkh477, a water-soluble forskolin (B1673556) analog, in cell viability experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, water-soluble derivative of forskolin. Its primary mechanism of action is the direct activation of the enzyme adenylyl cyclase (AC). This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] this compound is reported to be a more potent activator of type V adenylyl cyclase compared to its parent compound, forskolin.
Q2: How does this compound affect cell viability and proliferation?
The effect of this compound on cell viability is context-dependent and can vary significantly based on the cell type, concentration used, and duration of exposure. As an activator of the cAMP signaling pathway, this compound can have pleiotropic effects, including:
-
Inhibition of proliferation and induction of apoptosis: In several cancer cell lines, this compound has been shown to inhibit cell proliferation and trigger apoptosis.
-
Anti-proliferative effects: It has also been observed to have anti-proliferative effects on lymphocytes.[2]
-
Increased proliferation and survival: Conversely, its parent compound, forskolin, has been shown to enhance cell proliferation and survival in other cell types, such as in mouse embryonic stem cell differentiation models.[3]
Given these varied effects, it is crucial to empirically determine the impact of this compound on your specific cell line of interest.
Q3: What are the key considerations before starting an experiment with this compound?
Before using this compound, researchers should consider the following:
-
Compound Stability: this compound is unstable in solution. It is highly recommended to prepare fresh solutions for each experiment.[1]
-
Solubility: this compound is water-soluble, which simplifies its use in aqueous cell culture media.
-
Concentration Range: The effective concentration of this compound can vary widely. A dose-response experiment is essential to determine the optimal concentration for your desired effect. Based on studies with its parent compound forskolin, a starting range of 5 µM to 50 µM could be considered.[3]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent effects on cell viability.
-
Question: I am observing variable results in my cell viability assay after treating with this compound. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Compound Degradation: As this compound is unstable in solution, using previously prepared or improperly stored stock solutions can lead to variability. Always use freshly prepared this compound.[1]
-
Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines, altering their response to stimuli. Ensure you are using cells within a consistent and low passage number range.
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded per well can lead to significant differences in viability readouts. Ensure a homogenous cell suspension and careful pipetting.
-
Issue 2: My cell viability assay shows increased viability, but I expect a cytotoxic effect.
-
Question: I am using a tetrazolium-based assay (e.g., MTT, XTT) and see an increase in signal, suggesting higher viability, which contradicts my hypothesis. How can I troubleshoot this?
-
Answer: This is a critical issue related to the assay's mechanism. Tetrazolium assays measure metabolic activity, not cell death directly.[4] An increase in cAMP levels by this compound can stimulate cellular metabolism, leading to enhanced reduction of the tetrazolium dye to formazan (B1609692).[5] This can be misinterpreted as an increase in cell number or viability.
-
Solution:
-
Run a Cell-Free Control: To check for direct chemical interference, incubate this compound with the assay reagent in cell-free media.
-
Use an Alternative Assay: Switch to a viability assay with a different detection principle. Good alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure ATP levels, which are a more direct indicator of viable cells.[6]
-
Dye exclusion assays (e.g., Trypan Blue): These directly count cells with intact membranes.
-
Protease-based viability assays: These measure the activity of proteases found only in live cells.
-
-
-
Issue 3: I am not observing any effect of this compound on my cells.
-
Question: I have treated my cells with this compound but see no change in cell viability. What should I check?
-
Answer: A lack of response could be due to several reasons:
-
Cell Line Resistance: Your cell line may not express the specific adenylyl cyclase isoforms that are sensitive to this compound, or the downstream cAMP signaling pathway may be inactive.
-
Incorrect Concentration: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations.
-
Insufficient Incubation Time: The effect of this compound may be time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.[7]
-
Compound Inactivity: Ensure your this compound is from a reliable source and has been stored correctly. As a positive control, you can measure cAMP levels in a responsive cell line after treatment.
-
Data Presentation
Table 1: Properties of this compound
| Property | Description | Source |
| Synonyms | Colforsin dapropate hydrochloride | [8] |
| Mechanism | Direct Adenylyl Cyclase Activator | [1] |
| Molecular Weight | 546.1 g/mol | |
| Solubility | Water (up to 25 mM), DMSO (up to 80 mg/mL) | [8] |
| Storage | Store powder at +4°C under desiccating conditions. Prepare solutions fresh. | [1] |
Table 2: Recommended Controls for this compound Cell Viability Experiments
| Control Type | Purpose | Rationale |
| Untreated Cells | Baseline cell viability | To establish the normal viability of the cells under standard culture conditions. |
| Vehicle Control | To account for effects of the solvent | This compound is often dissolved in a solvent (e.g., water or DMSO) before being added to the culture medium. This control ensures that any observed effects are due to this compound and not the solvent. |
| Positive Control | To confirm assay performance | A known cytotoxic agent (e.g., staurosporine) should be used to ensure the assay can detect a decrease in cell viability. |
| Cell-Free Control | To test for compound interference | This compound is added to culture medium without cells, followed by the viability assay reagent, to check for direct chemical reactions that could alter the readout. |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing cell viability. Optimization of cell number, this compound concentration, and incubation times is essential.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water). Immediately before use, perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4][6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Control Experiment for Assay Interference
This protocol is designed to determine if this compound directly interferes with the chosen viability assay chemistry.
-
Plate Setup: In a 96-well plate, add 100 µL of complete culture medium to several wells. Do not add any cells.
-
Compound Addition: Add the same concentrations of this compound used in your experiment to the cell-free wells. Include vehicle-only wells.
-
Incubation: Incubate the plate under the same conditions as your main experiment.
-
Reagent Addition: Add the viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®) to all wells according to the manufacturer's protocol.
-
Measurement: After the appropriate incubation time for the assay, measure the signal (absorbance or luminescence).
-
Analysis: If you observe a significant signal in the this compound-containing wells compared to the vehicle-only wells, this indicates direct interference with the assay. In this case, an alternative viability assay should be used.
Visualizations
Caption: this compound activates adenylyl cyclase, increasing cAMP and activating PKA.
Caption: Workflow for controlling this compound effects in cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Different Concentrations of Forskolin Along with Mature Granulosa Cell Co-Culturing on Mouse Embryonic Stem Cell Differentiation into Germ-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Forskolin derivative | Antidepressant | TargetMol [targetmol.com]
Technical Support Center: NKH477 Activity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the adenylyl cyclase activator, NKH477. The information addresses common issues encountered during in vitro experiments, with a focus on the impact of serum on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a water-soluble analog of forskolin (B1673556) that functions as a direct activator of adenylyl cyclase.[1][2] By directly stimulating the catalytic unit of adenylyl cyclase, this compound increases the intracellular concentration of cyclic AMP (cAMP).[3] This mechanism of action is independent of G protein-coupled receptors (GPCRs). This compound is utilized in research to study cAMP signaling pathways and has been investigated for its potential therapeutic effects, including in cardiovascular conditions.[4]
Q2: How does serum potentially affect the activity of this compound in my cell culture experiments?
The presence of serum in cell culture media can impact the observed activity of this compound through several mechanisms:
-
Protein Binding: Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules like this compound. This binding can reduce the free concentration of this compound available to interact with adenylyl cyclase in the cells, potentially leading to a decrease in its apparent potency (a higher EC50 value).
-
Bioactive Factors: Serum contains various growth factors, hormones, and other bioactive molecules. These components can modulate intracellular signaling pathways, including those that interact with the cAMP pathway. In some cases, factors in serum have been shown to "sensitize" cells to forskolin, a related compound, potentially increasing the cAMP response.
-
Assay Interference: Components in serum can directly interfere with the reagents used in downstream assays, such as cAMP immunoassays or cell viability assays. This can lead to inaccurate measurements of this compound's effect.
Q3: I am observing a lower-than-expected potency for this compound in my experiments. Could serum be the cause?
Yes, a decrease in this compound potency is a potential consequence of serum in the culture medium. The primary reason for this is the binding of this compound to serum proteins, which reduces the effective concentration of the compound that can reach its intracellular target. To confirm if serum is affecting the potency, it is recommended to perform a dose-response experiment comparing the effects of this compound in serum-containing and serum-free media.
Q4: My cAMP assay results are inconsistent when using this compound in serum-containing media. What could be the problem?
Inconsistent cAMP assay results in the presence of serum can be due to several factors:
-
Variability in Serum Composition: Different lots of serum can have varying compositions of proteins and bioactive molecules, leading to batch-to-batch variability in your experimental outcomes.
-
Interference with Assay Reagents: Serum components can interfere with the antibodies or enzymes used in cAMP immunoassays, leading to unreliable readings.[5]
-
Inconsistent Cell Health: The presence of serum can influence cell proliferation and health. Variations in cell number or metabolic activity at the time of the assay can contribute to inconsistent results.[6]
Troubleshooting Guides
Issue 1: Reduced Potency of this compound
Symptoms:
-
The EC50 value of this compound is significantly higher than expected from literature values.
-
A higher concentration of this compound is required to achieve the desired biological effect.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Serum Protein Binding | Perform a dose-response curve for this compound in both serum-containing and serum-free media. | This will directly assess the impact of serum on the potency of this compound. A rightward shift in the dose-response curve in the presence of serum indicates reduced potency. |
| Reduce the serum concentration in your culture medium during the this compound treatment period. | A lower serum concentration will decrease the amount of protein available to bind to this compound, potentially increasing its effective concentration. | |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. This compound is known to be unstable in solution. | Ensuring the compound is not degraded is crucial for obtaining accurate and reproducible results. |
| Inaccurate Compound Concentration | Verify the concentration of your this compound stock solution. | Errors in stock solution preparation can lead to inaccurate final concentrations in your experiments. |
Issue 2: High Variability in Experimental Replicates
Symptoms:
-
Large error bars in your data.
-
Poor reproducibility between identical wells or experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique.[7] | Even small variations in the initial number of cells per well can lead to significant differences in the final readout.[7] |
| "Edge Effect" in Microplates | Avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile media or PBS.[7] | Wells on the periphery of the plate are more prone to evaporation, which can alter the concentration of media components and this compound.[7] |
| Pipetting Errors | Prepare a master mix of reagents (e.g., this compound dilutions, assay reagents) to be added to all relevant wells. | This minimizes well-to-well variability that can arise from individual pipetting of small volumes. |
| Serum Lot-to-Lot Variability | If possible, use the same lot of serum for a series of related experiments. | Different serum lots can have different compositions, leading to variability in experimental results. |
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on this compound Potency using a cAMP Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional but Recommended): The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours. This helps to establish a baseline with minimal influence from serum growth factors.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in both serum-free medium and medium containing the desired concentration of serum (e.g., 10%).
-
Cell Treatment: Remove the medium from the cells and add the this compound dilutions (in either serum-free or serum-containing medium). Include appropriate vehicle controls for both media conditions.
-
Incubation: Incubate the plate at 37°C for the desired time to allow for cAMP production (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF). Follow the manufacturer's instructions for the specific kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration for both serum-free and serum-containing conditions. Use a non-linear regression model to determine the EC50 value for each condition.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (with or without serum). Include vehicle-treated and untreated controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[8]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[1][8]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with medium only.
Visualizations
Caption: this compound directly activates adenylyl cyclase, increasing intracellular cAMP levels.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. NKH 477 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT (Assay protocol [protocols.io]
Nkh477 experimental controls and best practices
Welcome to the technical support center for Nkh477. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Colforsin dapropate hydrochloride, is a water-soluble analog of forskolin (B1673556).[1][2] Its primary mechanism of action is the direct activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] This leads to an increase in intracellular cAMP levels, a crucial second messenger involved in various cellular signaling pathways.[4][5][6] Unlike receptor-mediated agonists, this compound bypasses the need for G protein-coupled receptor (GPCR) stimulation to activate adenylyl cyclase.[4]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is a water-soluble derivative of forskolin.[1][2] It can be dissolved in water, with warming, at concentrations around 3-25 mg/mL. For higher concentrations, DMSO can be used.[3] It is important to note that stock solutions of this compound can be unstable, and it is recommended to prepare them freshly.[3] If preparing a stock in DMSO, it can be stored at -20°C for up to a year, while aqueous solutions are not recommended for storage for more than a day.[7][8] Solid this compound should be stored at -20°C for long-term stability (≥ 4 years).[1]
Q3: What are the key differences between this compound and forskolin?
A3: The primary difference is solubility. This compound is a water-soluble analog of forskolin, which is poorly soluble in aqueous solutions.[1][2] This property makes this compound easier to use in many experimental settings. Both compounds activate adenylyl cyclase, but some studies suggest that this compound may exhibit some selectivity for certain adenylyl cyclase isoforms, such as the cardiac (type V) isoform.[1]
Q4: Are there any known off-target effects of this compound?
A4: While the primary target of this compound is adenylyl cyclase, its parent compound, forskolin, has been reported to have cAMP-independent effects. These include the inhibition of some membrane transport and channel proteins.[9] It is advisable to include appropriate controls to account for potential off-target effects in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low cellular response (e.g., no increase in cAMP) | 1. Degraded this compound: this compound solutions can be unstable.[3] 2. Incorrect concentration: The effective concentration can vary between cell types. 3. Cell health: Poor cell viability or high passage number can affect cellular responses. 4. Presence of phosphodiesterase (PDE) activity: PDEs degrade cAMP, reducing its accumulation. | 1. Prepare fresh this compound solutions for each experiment.[3] 2. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Effective concentrations in vitro have been reported in the range of 0.1 µM to 10 µM.[10][11] 3. Ensure cells are healthy and within a low passage number. Perform a cell viability assay. 4. Consider using a broad-spectrum PDE inhibitor , such as IBMX, to potentiate the this compound-induced cAMP increase. |
| High background signal in control group | 1. Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) may have effects on the cells. 2. Basal adenylyl cyclase activity: Some cell types have high basal adenylyl cyclase activity. | 1. Include a vehicle control in your experimental design. This should be the solvent used to dissolve this compound at the same final concentration.[12] 2. Establish a baseline for your specific cell type and subtract this from your experimental values. |
| Inconsistent results between experiments | 1. Variability in this compound solution: Due to its instability, the effective concentration of this compound may vary if solutions are not prepared freshly.[3] 2. Differences in cell culture conditions: Variations in cell density, passage number, or media components can alter cellular responses. | 1. Always prepare this compound solutions fresh from a solid stock.[3] 2. Standardize all cell culture parameters including seeding density, passage number, and media composition. |
| Unexpected cell toxicity | 1. High concentration of this compound: Excessive concentrations can lead to cytotoxicity in some cell lines. 2. Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. 2. Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.1% for DMSO). |
Experimental Protocols
Key Experiment 1: Measurement of Intracellular cAMP Levels
Objective: To quantify the increase in intracellular cAMP levels following treatment with this compound.
Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment (Optional): To inhibit phosphodiesterase activity, pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes.
-
This compound Treatment: Prepare fresh serial dilutions of this compound in serum-free media. Remove the existing media from the cells and add the this compound solutions. Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay kit.
-
Data Analysis: Normalize the cAMP levels to the protein concentration of each well. Plot the cAMP concentration against the this compound concentration to generate a dose-response curve.
Key Experiment 2: Western Blot Analysis of Downstream Targets
Objective: To assess the activation of downstream signaling pathways by measuring the phosphorylation of target proteins (e.g., CREB).
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with the desired concentration of this compound for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of the target protein (e.g., anti-phospho-CREB) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels or a housekeeping protein (e.g., β-actin or GAPDH).
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. goldbio.com [goldbio.com]
- 5. Forskolin - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Action - ForsLean® [forslean.com]
- 7. Forskolin | 66575-29-9 [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Forskolin: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of forskolin and the role of Epac2A during activation, activity, and deactivation of beta cell networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Nkh477-Stimulated cAMP Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in Nkh477-stimulated cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it increase intracellular cAMP?
This compound, also known as Colforsin dapropate hydrochloride, is a water-soluble analog of forskolin (B1673556). It is a potent activator of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[1][2] By directly activating adenylyl cyclase, this compound leads to a rapid increase in intracellular cAMP levels.[1] This makes it a useful tool for studying signaling pathways regulated by cAMP. This compound has shown some selectivity for the cardiac (type V) isoform of adenylyl cyclase.[2][3]
Q2: What are the main advantages of using this compound over forskolin?
The primary advantage of this compound is its enhanced water solubility compared to forskolin, which simplifies its use in aqueous buffers for cell-based assays.[4] This improved solubility reduces the need for organic solvents like DMSO, which can have independent effects on cells and assays.
Q3: Is this compound known to have off-target effects that could interfere with my cAMP assay?
Like its parent compound forskolin, this compound's primary target is adenylyl cyclase. Studies have shown that this compound does not inhibit Na+, K+-ATPase or phosphodiesterase (PDE) activity, ruling out these common off-target effects.[3] However, forskolin and its analogs have been reported to interact with other cellular components, including certain ion channels and transporters, and may also influence intracellular calcium mobilization.[5][6][7][8][9] While direct interference with cAMP assay detection technologies (e.g., fluorescence, luminescence) by this compound has not been reported, it is crucial to include proper controls to rule out any compound-specific artifacts.
Q4: How stable is this compound in solution?
This compound is a stable compound, and its water solubility contributes to its stability in aqueous solutions used for cell culture and biochemical assays.[4][10] However, it is always recommended to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C for long-term use to prevent degradation. Some suppliers recommend preparing solutions fresh for each use as the compound may be unstable in certain solutions over time.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound-stimulated cAMP assays, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Signal (High basal cAMP) | 1. Cell Health Issues: Over-confluent, stressed, or unhealthy cells can have dysregulated basal signaling. 2. Constitutive Adenylyl Cyclase Activity: Some cell lines may have high endogenous adenylyl cyclase activity. 3. Reagent Contamination: Contamination of cell culture media or assay buffers with cAMP or other activators. | 1. Optimize Cell Culture: Ensure cells are healthy, within a consistent passage number, and plated at an optimal density. 2. Serum Starvation: Serum-starve cells for a few hours before the assay to reduce basal signaling. 3. Use Fresh Reagents: Prepare fresh media and buffers for each experiment. |
| High Variability Between Replicates | 1. Inconsistent Cell Plating: Uneven cell distribution across wells. 2. Inaccurate Pipetting: Errors in dispensing this compound or other reagents. 3. Edge Effects: Evaporation or temperature gradients across the assay plate. 4. This compound Precipitation: Poor solubility at high concentrations or in certain buffers. | 1. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating. 2. Calibrate Pipettes: Regularly check and calibrate pipettes. 3. Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with sterile buffer. 4. Confirm this compound Solubility: Visually inspect for any precipitation in the stock and working solutions. |
| Lower than Expected cAMP Signal | 1. Suboptimal this compound Concentration: The concentration used may be too low to elicit a maximal response. 2. Short Stimulation Time: The incubation time with this compound may be insufficient. 3. Phosphodiesterase (PDE) Activity: High PDE activity in the cells can rapidly degrade cAMP. 4. Low Adenylyl Cyclase Expression: The cell line may not express sufficient levels of adenylyl cyclase. 5. ATP Depletion: High concentrations of this compound could lead to excessive adenylyl cyclase activity and deplete the ATP substrate.[11][12][13][14] | 1. Perform a Dose-Response Curve: Determine the optimal concentration of this compound for your cell type. 2. Optimize Incubation Time: Conduct a time-course experiment to find the peak of cAMP production. 3. Use a PDE Inhibitor: Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer. 4. Select an Appropriate Cell Line: Choose a cell line known to have a robust cAMP response. 5. Monitor Cell Viability: Assess cell health at high this compound concentrations and consider measuring intracellular ATP levels if depletion is suspected. |
| Inconsistent or Unexpected Results | 1. Off-Target Effects of this compound: As a forskolin analog, this compound could potentially interact with ion channels or affect intracellular calcium levels, indirectly influencing cAMP signaling.[5][6][7][8][9] 2. Cytotoxicity: High concentrations of this compound or prolonged exposure may be toxic to some cell types.[15][16][17][18] 3. Interference with Assay Detection: Although not reported, there is a theoretical possibility of this compound interfering with the assay's detection system (e.g., fluorescence quenching/enhancement or luciferase inhibition).[19][20][21][22][23] | 1. Use an Adenylyl Cyclase Inactive Analog: As a negative control, use an inactive analog of forskolin (if available) to confirm that the observed effects are due to adenylyl cyclase activation. 2. Perform a Cytotoxicity Assay: Assess cell viability in the presence of the working concentration of this compound. 3. Run an Assay Interference Control: Test this compound in a cell-free assay system to check for direct interference with the detection reagents. |
Experimental Protocols
Protocol 1: this compound-Stimulated cAMP Accumulation Assay using ELISA
This protocol describes a general procedure for measuring this compound-stimulated cAMP accumulation in adherent cells using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Adherent cells expressing the target of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in water or DMSO)
-
Phosphodiesterase (PDE) inhibitor stock solution (e.g., 100 mM IBMX in DMSO)
-
Lysis buffer (e.g., 0.1 M HCl)
-
cAMP ELISA kit (follow manufacturer's instructions)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment. Incubate overnight.
-
Pre-treatment:
-
Wash the cells once with warm PBS.
-
Add 100 µL of stimulation buffer (e.g., serum-free media or HBSS) containing a PDE inhibitor (e.g., 500 µM IBMX) to each well.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Prepare serial dilutions of this compound in stimulation buffer (also containing the PDE inhibitor).
-
Add the desired volume of the this compound dilutions to the corresponding wells. Include a vehicle control (stimulation buffer with PDE inhibitor only).
-
Incubate for the predetermined optimal time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the stimulation buffer.
-
Add 100 µL of lysis buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
cAMP Quantification:
-
Proceed with the cAMP ELISA according to the manufacturer's protocol. This typically involves transferring the cell lysates to the ELISA plate, adding detection reagents, and measuring the signal on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Forskolin, this compound [sigmaaldrich.com]
- 5. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a water-soluble forskolin derivative (this compound) and a membrane-permeable cyclic AMP analogue on noradrenaline-induced Ca2+ mobilization in smooth muscle of rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of forskolin and analogues on nicotinic receptor-mediated sodium flux, voltage-dependent calcium flux, and voltage-dependent rubidium efflux in pheochromocytoma PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of forskolin on voltage-gated K+ channels is independent of adenylate cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of forskolin and analogues on nicotinic receptor-mediated sodium flux, voltage-dependent calcium flux, and voltage-dependent rubidium efflux in pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NKH 477 (Colforsin daropate), an adenylyl cyclase activator (CAS 138605-00-2) | Abcam [abcam.com]
- 11. Low intracellular ATP levels exacerbate carcinogen-induced inflammatory stress response and inhibit in vitro tubulogenesis in human brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low intracellular ATP levels exacerbate carcinogen-induced inflammatory stress response and inhibit in vitro tubulogenesis in human brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Low intracellular ATP levels exacerbate carcinogen-induced inflammatory stress response and inhibit in vitro tubulogenesis in human brain endothelial cells | Semantic Scholar [semanticscholar.org]
- 14. Pentachlorophenol decreases ATP levels in human natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forskolin affects proliferation, migration and Paclitaxel-mediated cytotoxicity in non-small-cell lung cancer cell lines via adenylyl cyclase/cAMP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Forskolin Sensitizes Human Acute Myeloid Leukemia Cells to H3K27me2/3 Demethylases GSKJ4 Inhibitor via Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forskolin Sensitizes Human Acute Myeloid Leukemia Cells to H3K27me2/3 Demethylases GSKJ4 Inhibitor via Protein Kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. luciferase-based reporter assays: Topics by Science.gov [science.gov]
- 23. scienceopen.com [scienceopen.com]
Nkh477 incubation time optimization for maximal response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Nkh477 incubation time to achieve a maximal response in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a water-soluble derivative of forskolin (B1673556) that directly activates the catalytic unit of adenylyl cyclase.[1][2] This activation leads to an increase in the intracellular concentration of cyclic AMP (cAMP).[1] The elevated cAMP levels then engage various downstream signaling pathways.
Q2: How does this compound's mechanism of action influence the selection of an optimal incubation time?
A2: The optimal incubation time for this compound is dependent on the time required to achieve a significant increase in intracellular cAMP and observe the subsequent downstream cellular response. This can vary widely depending on the cell type, the specific endpoint being measured (e.g., protein phosphorylation, gene expression, physiological response), and the concentration of this compound used.
Q3: Are there any critical considerations for preparing and handling this compound solutions?
A3: Yes, it is highly recommended to use freshly prepared solutions of this compound as the compound can be unstable in solution.[1] If a stock solution in water is prepared, it should be sterile-filtered through a 0.22 µm filter before use.[1] For storage, powdered this compound should be kept at -20°C for long-term stability (up to 3 years), while solutions should be stored at -80°C for shorter periods (up to 1 year).[3]
Q4: What are some typical concentration ranges for this compound in in vitro experiments?
A4: In studies on porcine coronary artery smooth muscle, this compound has been shown to be effective in the concentration range of 0.1 to 1.0 µM.[4] For relaxation of guinea pig tracheal smooth muscle, the EC50 value was reported as 32.6 nM.[5] The optimal concentration will be system-dependent and should be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low response to this compound treatment. | Degraded this compound solution: The compound is known to be unstable in solution.[1] | Always prepare this compound solutions fresh before each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Suboptimal incubation time: The incubation period may be too short for the desired downstream effect to manifest. | Perform a time-course experiment to determine the optimal incubation time for your specific cell type and endpoint. (See Experimental Protocols section). | |
| Inappropriate concentration: The concentration of this compound may be too low to elicit a significant response. | Conduct a dose-response experiment to identify the optimal concentration range for your experimental system. | |
| High background signal or off-target effects. | Excessively high concentration of this compound: High concentrations may lead to non-specific effects. | Titrate down the concentration of this compound to the lowest effective concentration based on your dose-response curve. |
| Prolonged incubation time: Long incubation periods can sometimes lead to cellular stress or activation of compensatory pathways. | Shorten the incubation time based on the results of your time-course experiment. The optimal time is often the shortest duration that produces a robust and reproducible response. | |
| Inconsistent results between experiments. | Variability in this compound solution preparation: Inconsistent weighing or dissolution of this compound powder. | Ensure accurate and consistent preparation of this compound solutions. Sonication is recommended for dissolving the compound.[3] |
| Cell passage number and health: Cellular responses can vary with cell passage number and overall health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
Experimental Protocols
Optimization of this compound Incubation Time
This protocol provides a general framework for determining the optimal incubation time for this compound in a cell-based assay.
1. Objective: To identify the incubation time that yields the maximal biological response for a given concentration of this compound.
2. Materials:
- This compound (powder form)
- Appropriate solvent (e.g., DMSO, water)[3]
- Cell culture medium and supplements
- The cell line of interest
- Assay-specific reagents for measuring the desired endpoint (e.g., cAMP assay kit, antibodies for Western blotting, etc.)
- Multi-well cell culture plates
- Standard cell culture equipment (incubator, biosafety cabinet, etc.)
3. Methodology:
Data Presentation
Table 1: Illustrative Data for Optimization of this compound Incubation Time
This table provides a hypothetical example of data that could be generated from a time-course experiment.
| Incubation Time (minutes) | Mean cAMP Concentration (nM) | Standard Deviation |
| 0 | 1.2 | 0.3 |
| 5 | 15.8 | 2.1 |
| 15 | 45.3 | 4.7 |
| 30 | 88.9 | 9.2 |
| 60 | 92.1 | 8.5 |
| 120 | 85.4 | 7.9 |
| 240 | 65.7 | 6.8 |
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Forskolin derivative | Antidepressant | TargetMol [targetmol.com]
- 4. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Nkh477 compatibility with other pharmacological agents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the compatibility of Nkh477 with other pharmacological agents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a water-soluble derivative of forskolin (B1673556) that functions as a potent activator of adenylyl cyclase.[1] It directly stimulates the catalytic unit of the enzyme, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This elevation in cAMP mediates a wide range of cellular responses.
Q2: Are there known interactions between this compound and beta-adrenergic receptor antagonists (beta-blockers)?
A2: Yes, co-administration of this compound with beta-blockers requires caution. In a study using a dog heart-lung preparation, this compound was shown to improve cardiac function that had been depressed by the beta-blocker propranolol. While this suggests a potential for this compound to counteract the effects of beta-blockers, it also indicates a direct interaction that could lead to unpredictable physiological responses. Researchers should carefully titrate doses and monitor relevant cardiovascular parameters when using these agents in combination.
Q3: Can this compound be used in conjunction with calcium channel blockers?
A3: Caution is advised when using this compound with calcium channel blockers. An in vivo study demonstrated that this compound could restore cardiac function depressed by verapamil, a calcium channel blocker. This indicates a functional interaction. As both agents can have significant cardiovascular effects, including vasodilation and changes in heart rate, their combined use could lead to additive or synergistic effects on blood pressure and cardiac function. Careful dose-response studies are recommended. There are no specific interaction data available for this compound with dihydropyridine (B1217469) calcium channel blockers like amlodipine.[2][3][4]
Q4: What is the compatibility of this compound with phosphodiesterase (PDE) inhibitors?
A4: Co-administration of this compound with PDE inhibitors, such as rolipram (B1679513), has been shown to have synergistic effects. Both this compound (by activating adenylyl cyclase) and PDE inhibitors increase intracellular cAMP levels. Studies with forskolin, the parent compound of this compound, and rolipram have demonstrated that their combined use is more effective in stimulating lipolysis and preventing weight gain than either agent alone.[5] This synergistic action is attributed to their complementary mechanisms of elevating cAMP.
Q5: Are there any known interactions between this compound and anticoagulants?
A5: Direct interaction studies with this compound and anticoagulants are limited. However, based on data from its parent compound, forskolin, there is a potential for interaction. Forskolin may enhance the effects of anti-clotting medications like warfarin, potentially increasing the risk of bleeding.[6][7][8] The proposed mechanism involves interference with platelet function and potential effects on the metabolism of warfarin.[6] Researchers should exercise caution and consider performing in vitro coagulation assays when combining this compound with anticoagulants.
Q6: Does this compound interact with immunosuppressive agents like Cyclosporine A?
Q7: How does this compound affect the metabolism of other drugs, particularly through Cytochrome P450 (CYP) enzymes?
A7: this compound's parent compound, forskolin, has been shown to induce the expression of CYP3A4, a key enzyme in drug metabolism.[10] This induction occurs through the activation of the pregnane-X-receptor.[10] Therefore, it is plausible that this compound could also induce CYP3A4, potentially accelerating the metabolism and reducing the efficacy of co-administered drugs that are substrates for this enzyme. It is recommended to perform in vitro CYP450 induction and inhibition assays to assess the specific effects of this compound on relevant CYP isoforms.
Troubleshooting Guides
Problem: Unexpectedly high or low cellular response when co-administering this compound with another agent.
-
Possible Cause: Pharmacodynamic interaction. The co-administered agent may be acting on the same signaling pathway as this compound (the cAMP pathway) or a converging pathway, leading to synergistic or antagonistic effects.
-
Troubleshooting Steps:
-
Review the known mechanisms of action of both agents to identify potential points of interaction.
-
Perform dose-response curves for each agent individually and in combination to characterize the nature of the interaction (additive, synergistic, or antagonistic).
-
Measure intracellular cAMP levels to confirm if the observed effect is mediated through modulation of the cAMP pathway.
-
Problem: Inconsistent results in in vivo experiments involving this compound and another pharmacological agent.
-
Possible Cause: Pharmacokinetic interaction. This compound, or the co-administered agent, may be altering the absorption, distribution, metabolism, or excretion (ADME) of the other. As forskolin is known to induce CYP3A4, this compound might share this property.
-
Troubleshooting Steps:
-
Conduct in vitro CYP450 inhibition and induction assays to determine if this compound affects the metabolism of the co-administered drug.
-
If a pharmacokinetic interaction is suspected, measure the plasma concentrations of both drugs over time to determine if there are any changes in their pharmacokinetic profiles when administered together compared to alone.
-
Quantitative Data Summary
| Interacting Agent Class | Specific Agent(s) | This compound/Forskolin Concentration | Observed Effect | Quantitative Change | Reference(s) |
| Beta-Blocker | Propranolol | 10-100 µg (this compound) | Improved depressed cardiac output | Dose-dependent restoration of cardiac performance | |
| Calcium Channel Blocker | Verapamil | 10-100 µg (this compound) | Improved depressed cardiac output | Dose-dependent restoration of cardiac performance | |
| PDE Inhibitor | Rolipram | 50 µM (Forskolin) | Synergistic increase in cAMP and inhibition of weight gain | Significantly higher cAMP and lower weight gain in combination vs. either agent alone | [5] |
| Immunosuppressant | Cyclosporine A | 10⁻⁸ M (PACAP38) | Ameliorated CsA-induced nephrotoxicity | Reduced serum creatinine (B1669602) from 3.39 to 1.01 mg/dL | [5] |
| Anticoagulant | Warfarin | - | Potentiated anticoagulant effect (inferred from Forskolin) | Increased risk of bleeding | [6][7][8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Compatibility with a Test Compound in a Cell-Based cAMP Assay
-
Cell Culture: Plate cells of interest in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and the test compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment:
-
Add the test compound at various concentrations to the designated wells and incubate for a predetermined time (e.g., 30 minutes).
-
Add this compound at a fixed concentration (e.g., its EC50) to all wells except the negative control.
-
Include wells with this compound alone and vehicle control.
-
-
cAMP Measurement: After the desired incubation time with this compound (e.g., 15-30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP concentration against the concentration of the test compound to determine its effect on this compound-induced cAMP production. Calculate IC50 or EC50 values if applicable.
Protocol 2: In Vitro CYP450 Inhibition Assay for this compound
-
Reagents: Human liver microsomes, NADPH regenerating system, specific CYP450 probe substrates, and this compound.
-
Incubation:
-
Prepare a reaction mixture containing human liver microsomes, phosphate (B84403) buffer, and this compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the specific CYP450 probe substrate and the NADPH regenerating system.
-
Include positive control inhibitors and vehicle controls.
-
-
Reaction Termination: After a specific incubation time (e.g., 10-60 minutes), stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of this compound. Calculate the IC50 value by plotting the percent inhibition versus the this compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound via adenylyl cyclase activation.
Caption: Workflow for in vitro CYP450 inhibition assay of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amlodipine interactions: Alcohol, supplements, and more [medicalnewstoday.com]
- 3. Amlodipine and Interactions: Other Drugs, Supplements, and More [healthline.com]
- 4. drugs.com [drugs.com]
- 5. Renoprotection with pituitary adenylate cyclase-activating polypeptide in cyclosporine A-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Updates on the Clinical Evidenced Herb-Warfarin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Warfarin and food, herbal or dietary supplement interactions: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Food and Supplement Interactions with Warfarin | UC San Diego Health [health.ucsd.edu]
- 9. Clinically significant drug interactions with cyclosporin. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclic AMP-independent activation of CYP3A4 gene expression by forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nkh477 and Forskolin: Potency and Efficacy in Adenylyl Cyclase Activation
For researchers and professionals in drug development, understanding the nuanced differences between adenylyl cyclase activators is paramount for targeted therapeutic design. This guide provides a detailed comparison of Nkh477 and forskolin (B1673556), focusing on their relative potency and efficacy, supported by experimental data.
This compound, a water-soluble derivative of forskolin, has emerged as a significant compound of interest, particularly for its potential in cardiovascular applications.[1] Both this compound and its parent compound, forskolin, exert their primary biological effects through the direct activation of adenylyl cyclase, an enzyme crucial for the production of the second messenger cyclic AMP (cAMP).[2][3] This guide will delve into the quantitative differences in their ability to activate various isoforms of adenylyl cyclase and provide an overview of the experimental methodologies used to determine these properties.
Quantitative Comparison of Potency and Efficacy
The potency and efficacy of this compound and forskolin have been directly compared in studies utilizing specific isoforms of adenylyl cyclase. Notably, this compound exhibits a degree of selectivity, particularly for the cardiac isoform, adenylyl cyclase type V.
| Compound | Adenylyl Cyclase Isoform | Relative Potency (vs. Forskolin) | Relative Efficacy (cAMP Accumulation vs. Forskolin) | Reference |
| This compound | Type V | 1.87 ± 0.02-fold | 1.57 ± 0.13-fold (in HEK293 cells) | [4] |
| This compound | Type II | 1.04 ± 0.02-fold | Not explicitly stated | [4] |
| This compound | Type III | 0.89 ± 0.03-fold | Not explicitly stated | [4] |
| Forskolin | Rat Cerebral Cortical Membranes | EC50: 5-10 µM | - | [5] |
| Forskolin | C6-2B Rat Astrocytoma Cells (direct activation) | EC50: >50 µM | - | [5] |
| Forskolin | C6-2B Rat Astrocytoma Cells (potentiation of isoproterenol) | EC50: 22 nM | - | [5] |
| This compound | Guinea Pig Tracheal Smooth Muscle Relaxation | EC50: 32.6 nM | - | [6] |
Signaling Pathway and Mechanism of Action
Both this compound and forskolin directly bind to and activate the catalytic subunit of adenylyl cyclase. This activation leads to the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various cellular proteins, leading to a physiological response.
Experimental Protocols
The determination of the potency and efficacy of compounds like this compound and forskolin relies on robust and standardized experimental protocols. Below are outlines of key methodologies.
Adenylyl Cyclase Activity Assay in Cell Membranes
This assay directly measures the enzymatic activity of adenylyl cyclase in isolated cell membranes.
a. Membrane Preparation:
-
Culture cells expressing the adenylyl cyclase isoform of interest (e.g., HEK293 cells stably overexpressing a specific AC isoform).
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
b. Adenylyl Cyclase Reaction:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, ATP, and an ATP regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine).
-
Add a radiolabeled ATP tracer, such as [α-³²P]ATP, to the reaction mixture.
-
Prepare serial dilutions of the test compounds (this compound and forskolin).
-
In separate reaction tubes, combine the cell membranes, reaction mixture, and varying concentrations of the test compounds.
-
Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-20 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA and unlabeled cAMP).
c. Quantification of cAMP:
-
Separate the newly synthesized radiolabeled cAMP from the unreacted radiolabeled ATP. This is commonly achieved through sequential column chromatography using Dowex and alumina (B75360) resins.
-
Quantify the amount of radiolabeled cAMP using a scintillation counter.
-
Calculate the percentage of adenylyl cyclase activation for each compound concentration relative to a baseline control.
-
Plot the data as a dose-response curve and determine the EC50 value for each compound.
Intact Cell cAMP Accumulation Assay
This assay measures the accumulation of cAMP within whole cells in response to compound stimulation.
-
Seed cells expressing the adenylyl cyclase isoform of interest into a multi-well plate.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of this compound or forskolin to the cells.
-
Incubate for a defined period at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Normalize the cAMP levels to the protein concentration in each well.
-
Generate dose-response curves and calculate EC50 values.
Conclusion
The available data indicates that this compound is a potent, water-soluble activator of adenylyl cyclase with a notable selectivity for the type V isoform, which is predominantly expressed in the heart. This makes this compound a valuable tool for studying cardiac function and a potential therapeutic agent for conditions such as heart failure.[7] While forskolin remains a widely used research tool for broadly activating adenylyl cyclase, its poor water solubility can be a limitation in certain experimental and clinical settings. The enhanced potency and selectivity of this compound for specific adenylyl cyclase isoforms highlight the potential for developing more targeted pharmacological interventions. Researchers should consider these differences in potency, efficacy, and physicochemical properties when selecting an adenylyl cyclase activator for their specific experimental needs.
References
- 1. Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Effect of this compound, a new water-soluble forskolin derivative, on arterial-ventricular coupling and mechanical energy transduction in patients with left ventricular systolic dysfunction: comparison with dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Nkh477: A Comparative Guide to its Selectivity for Adenylyl Cyclase Isoforms
For researchers and drug development professionals navigating the complexities of cyclic AMP (cAMP) signaling, the choice of an adenylyl cyclase (AC) activator is critical. Nkh477, a water-soluble derivative of forskolin (B1673556), has emerged as a potent activator of adenylyl cyclase, the enzyme responsible for cAMP synthesis.[1][2] This guide provides a comprehensive comparison of this compound's selectivity for various adenylyl cyclase isoforms, supported by experimental data and detailed protocols to aid in its effective application.
Performance Comparison: this compound vs. Forskolin
This compound distinguishes itself from its parent compound, forskolin, by exhibiting a degree of selectivity for specific adenylyl cyclase isoforms. This selectivity is particularly pronounced for the cardiac isoform, AC type V.[3][4]
Quantitative Data Summary
The following table summarizes the available quantitative data on the selectivity of this compound for different adenylyl cyclase isoforms, primarily in comparison to forskolin. The data is presented as the fold-stimulation of a specific isoform by this compound relative to the stimulation by forskolin.
| Adenylyl Cyclase Isoform | This compound Stimulation (relative to Forskolin) | Reference |
| Type II | 1.04 ± 0.02-fold | [4] |
| Type III | 0.89 ± 0.03-fold | [4] |
| Type V (cardiac) | 1.87 ± 0.02-fold | [4] |
Note: This data was obtained using insect cell membranes overexpressing the respective adenylyl cyclase isoforms.[4]
In functional assays, this compound has been shown to stimulate bronchodilation with an EC50 value of 32.6 nM, indicating its potent effect on adenylyl cyclase isoforms present in smooth muscle tissue.[3]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is essential to visualize the adenylyl cyclase signaling pathway and the experimental workflow for determining isoform selectivity.
The diagram above illustrates how this compound directly activates adenylyl cyclase, leading to the conversion of ATP to cAMP. This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets like CREB, ultimately leading to changes in gene transcription.
This workflow outlines the key steps in assessing the selectivity of a compound like this compound. It begins with the preparation of cell membranes expressing specific adenylyl cyclase isoforms, followed by an activity assay to measure cAMP production in the presence of the compound, and concludes with data analysis to determine its potency and selectivity.
Experimental Protocols
A detailed protocol for determining the adenylyl cyclase isoform selectivity of this compound is provided below. This protocol is based on methods described in the literature for assessing adenylyl cyclase activity in response to activators.[5][6]
Preparation of Cell Membranes Expressing Adenylyl Cyclase Isoforms
-
Cell Culture: Culture insect cells (e.g., Sf9) or mammalian cells (e.g., HEK293) engineered to overexpress a specific human adenylyl cyclase isoform.
-
Cell Lysis: Harvest the cells and resuspend them in a lysis buffer (e.g., 20 mM HEPES, pH 8.0, 10 mM MgCl₂, 1 mM EDTA, and protease inhibitors).
-
Homogenization: Disrupt the cells using a Dounce homogenizer or sonication on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and unbroken cells.
-
Membrane Isolation: Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Washing and Storage: Wash the membrane pellet with a suitable buffer and resuspend it in a storage buffer containing a cryoprotectant (e.g., glycerol). Store the membrane preparations at -80°C until use.
Adenylyl Cyclase Activity Assay
This assay measures the conversion of [α-³²P]ATP to [³²P]cAMP.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 0.1 mM EDTA, 5 mM MgCl₂), an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX), and [α-³²P]ATP.
-
Incubation: In a reaction tube, combine the membrane preparation (containing a specific AC isoform), varying concentrations of this compound (or other activators/controls), and the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding the membranes and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-20 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP).
-
Separation of [³²P]cAMP: Separate the produced [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.
-
Quantification: Quantify the amount of [³²P]cAMP using a scintillation counter.
Data Analysis
-
Calculate Specific Activity: Determine the specific activity of adenylyl cyclase (pmol of cAMP/mg of protein/min).
-
Dose-Response Curves: Plot the adenylyl cyclase activity against the logarithm of the this compound concentration.
-
Determine EC₅₀: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response.
-
Compare Selectivity: Compare the EC₅₀ values of this compound across the different adenylyl cyclase isoforms to determine its selectivity profile.
By following these protocols and utilizing the provided comparative data, researchers can effectively leverage this compound as a tool to investigate the roles of specific adenylyl cyclase isoforms in various physiological and pathological processes.
References
- 1. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NKH 477 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 4. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenylyl Cyclase 5 Regulation by Gβγ Involves Isoform-Specific Use of Multiple Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
Nkh477: A Potent and Selective Activator of Cardiac Type V Adenylyl Cyclase
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cardiovascular research and drug development, the modulation of intracellular signaling pathways holds immense therapeutic potential. One key enzyme in cardiac cell signaling is type V adenylyl cyclase (AC5), which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels in cardiomyocytes lead to increased contractility and heart rate. Nkh477, a water-soluble derivative of forskolin (B1673556), has emerged as a potent and selective activator of AC5, offering advantages over its parent compound and other adenylyl cyclase activators. This guide provides an objective comparison of this compound's performance with its primary alternative, forskolin, supported by experimental data, detailed protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Comparative Efficacy: this compound vs. Forskolin
Experimental evidence demonstrates that this compound exhibits enhanced potency and selectivity for cardiac type V adenylyl cyclase compared to forskolin. This increased selectivity is a significant advantage, as it may translate to more targeted therapeutic effects with a reduced potential for off-target effects mediated by other adenylyl cyclase isoforms.
A study using insect cell membranes overexpressing different adenylyl cyclase isoforms revealed that this compound stimulated type V adenylyl cyclase approximately 1.87-fold more potently than forskolin.[1] In contrast, its stimulatory effect on type II and type III adenylyl cyclase was comparable to that of forskolin.[1] Furthermore, in HEK293 cells stably overexpressing type V adenylyl cyclase, this compound was found to increase cAMP accumulation 1.57-fold more than forskolin.[1]
The table below summarizes the comparative stimulation of different adenylyl cyclase isoforms by this compound relative to forskolin.
| Adenylyl Cyclase Isoform | Relative Stimulation by this compound (compared to Forskolin) | Cell/Membrane System | Reference |
| Type V | 1.87 ± 0.02-fold | Insect cell membranes | [1] |
| Type II | 1.04 ± 0.02-fold | Insect cell membranes | [1] |
| Type III | 0.89 ± 0.03-fold | Insect cell membranes | [1] |
| Type V | 1.57 ± 0.13-fold | HEK293 cells | [1] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is crucial to visualize the signaling pathway it modulates and the experimental workflow used to measure its effects.
Adenylyl Cyclase V Activation Pathway
Cardiac type V adenylyl cyclase is typically activated downstream of Gs-protein coupled receptors (GPCRs), such as the β-adrenergic receptor. Ligand binding to the receptor triggers a conformational change, leading to the activation of the Gs protein. The activated α-subunit of the Gs protein (Gsα) then directly binds to and activates adenylyl cyclase V, initiating the production of cAMP. This compound and forskolin bypass the receptor and G-protein, directly activating the adenylyl cyclase enzyme.
Caption: Signaling pathway of Adenylyl Cyclase V activation.
Experimental Workflow for Adenylyl Cyclase Activity Assay
The following diagram outlines a typical workflow for measuring the activity of adenylyl cyclase in response to activators like this compound.
Caption: Experimental workflow for an adenylyl cyclase activity assay.
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reproducible and comparable data. The following is a synthesized protocol for a typical adenylyl cyclase activity assay based on established methods.
Protocol: In Vitro Adenylyl Cyclase Activity Assay
1. Membrane Preparation:
-
Culture cells expressing the cardiac type V adenylyl cyclase isoform of interest.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend cells in a hypotonic lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice.
-
Homogenize the cell suspension using a Dounce homogenizer or by sonication.
-
Centrifuge the homogenate at a low speed to remove nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with a suitable buffer and resuspend in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
2. Adenylyl Cyclase Reaction:
-
Prepare a reaction mixture containing:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
MgCl₂ (e.g., 5 mM)
-
ATP (e.g., 1 mM)
-
An ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase) to maintain constant ATP concentration.
-
A phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
-
-
Prepare serial dilutions of this compound, forskolin, or other test compounds in the assay buffer. A vehicle control (e.g., DMSO for forskolin) should also be prepared.
-
In a microcentrifuge tube or a 96-well plate, combine the membrane preparation with the reaction mixture.
-
Add the different concentrations of the activators or the vehicle control to initiate the reaction.
-
Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 10-30 minutes).
3. Reaction Termination and cAMP Quantification:
-
Terminate the reaction by adding a stop solution, such as a solution containing EDTA to chelate Mg²⁺, or by boiling the samples.
-
Quantify the amount of cAMP produced using a validated method. Common methods include:
-
Enzyme Immunoassay (EIA): A competitive immunoassay that uses antibodies specific for cAMP.
-
High-Performance Liquid Chromatography (HPLC): Separates and quantifies cAMP from other nucleotides.
-
Fluorescence-based assays: Utilize fluorescent probes that bind to cAMP.
-
Radiometric assays: Involve the use of [α-³²P]ATP and subsequent separation of the resulting [³²P]cAMP.
-
4. Data Analysis:
-
Generate a standard curve if using an EIA or fluorescence-based assay.
-
Calculate the amount of cAMP produced per milligram of membrane protein per minute.
-
Plot the adenylyl cyclase activity against the logarithm of the activator concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and the maximum activation (Emax) for each compound.
Conclusion
This compound represents a valuable tool for researchers studying cardiac adenylyl cyclase and a promising lead compound for the development of novel cardiovascular therapeutics. Its enhanced potency and selectivity for the cardiac type V isoform over forskolin offer the potential for more targeted pharmacological interventions. The provided experimental protocols and workflow diagrams serve as a guide for the objective comparison of this compound with other adenylyl cyclase activators, facilitating reproducible and robust scientific inquiry in this critical area of signal transduction research.
References
Nkh477 vs. Other Adenylyl Cyclase Activators: A Comparative Guide
For researchers and professionals in drug development, selecting the appropriate tool to modulate the adenylyl cyclase (AC) signaling pathway is critical. This guide provides an objective comparison of Nkh477 with other adenylyl cyclase activators, supported by experimental data, detailed protocols, and clear visual aids to facilitate informed decisions in experimental design.
Introduction to Adenylyl Cyclase Activation
Adenylyl cyclase is a key enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger crucial for numerous cellular processes.[1][2] The activation of AC is a central point of control in signal transduction. While it is physiologically activated by G-protein-coupled receptors (GPCRs) via the Gαs subunit, direct activators are invaluable pharmacological tools.[3][4] Among these, the diterpene forskolin (B1673556) is the most widely recognized. This compound, a water-soluble derivative of forskolin, has emerged as a potent alternative with distinct advantages.[5][6]
Mechanism of Action: Direct vs. Indirect Activation
Adenylyl cyclase activity is primarily regulated through the Gs protein pathway. Upon ligand binding to a GPCR, the associated Gs protein is activated, leading to the stimulation of AC.[7][8] However, compounds like forskolin and its derivatives, including this compound, bypass the receptor and G-protein complex, interacting directly with the catalytic subunit of the enzyme to activate it.[9][10][11] This direct activation is a key feature that makes them powerful research tools for studying downstream cAMP signaling independently of GPCRs.
In contrast, P-site inhibitors, which are adenosine (B11128) or adenine (B156593) nucleotide analogues, bind to a regulatory site distinct from the catalytic site, leading to non-competitive or uncompetitive inhibition of the enzyme's activity.[1][12]
Quantitative Comparison of AC Activators
The selection of an AC activator often depends on its potency, isoform selectivity, and physicochemical properties such as solubility. This compound distinguishes itself primarily through its enhanced water solubility and selectivity for the cardiac isoform of adenylyl cyclase (Type V).[5][13][14]
| Compound | Class/Type | Potency | Selectivity | Key Characteristics |
| This compound | Forskolin Derivative | EC50 = 32.6 nM (tracheal relaxation)[5][13] | Selective for Type V (cardiac) AC; ~1.87-fold more potent than Forskolin on Type V[14] | Water-soluble, cell-permeable[5] |
| Forskolin | Diterpene | EC50 = 0.5 µM (Type I AC)[15][16] | Broadly activates most AC isoforms (Types I-VIII)[10] | Poorly soluble in aqueous solutions[5] |
| Isoforskolin | Forskolin Isomer | Stimulates AC with activity nearly equal to Forskolin[10] | Potently activates AC1 and AC2 isoforms[10] | Similar physicochemical properties to Forskolin |
| 2',5'-dd-3'-ATP | P-site Inhibitor | IC50 = 40 nM (rat brain AC)[12][17] | N/A (Inhibitor) | Potent, non-competitive inhibitor[12] |
In-Depth Performance Analysis
This compound (Colforsin Dapropate)
This compound is a water-soluble forskolin analog developed to overcome the solubility limitations of its parent compound.[5] Its primary advantage is this improved solubility, which facilitates its use in aqueous experimental systems. Furthermore, studies have demonstrated that this compound is a potent activator of adenylyl cyclase with notable selectivity.[13][18] Specifically, it stimulates the cardiac (Type V) adenylyl cyclase isoform more potently than other isoforms like Type II and Type III.[14] This enhanced potency and selectivity for the cardiac isoform make this compound a valuable tool for cardiovascular research.[5][14]
Forskolin
Forskolin is a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii. It is one of the most widely used biochemical tools for raising intracellular cAMP levels due to its ability to directly activate most isoforms of adenylyl cyclase.[11][19][20] While highly effective, its utility can be limited by its poor water solubility, often requiring the use of solvents like DMSO.[5] Its broad-spectrum activity makes it an excellent positive control in general cAMP assays but less suitable for studies requiring isoform specificity.[10][21]
Other Adenylyl Cyclase Modulators
Beyond direct activators, the AC pathway can be modulated by other means. GPCR agonists that couple to Gs proteins provide a more physiological, albeit indirect, method of activation. Conversely, P-site inhibitors like 2'-deoxyadenosine (B1664071) 3'-monophosphate (2'-d-3'-AMP) and 2',5'-dideoxyadenosine (B1206784) 3'-triphosphate (2',5'-dd-3'-ATP) serve as valuable tools for inhibiting AC activity and studying the consequences of reduced cAMP signaling.[12][22]
Experimental Protocols
Adenylyl Cyclase Activity Assay (Radioisotopic Method)
The accurate determination of AC activity is fundamental to comparing activators. The classical method measures the conversion of radiolabeled ATP to cAMP.[23]
1. Membrane Preparation:
-
Homogenize cells or tissues in a cold lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
2. Reaction Mixture:
-
Prepare a reaction mix containing:
- Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Cofactors: MgCl₂ (5-10 mM)
- ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase) to prevent ATP depletion and ADP accumulation.
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- [α-³²P]ATP as the substrate.
- The adenylyl cyclase activator (e.g., this compound, Forskolin) at various concentrations.
3. Incubation and Termination:
-
Initiate the reaction by adding the prepared cell membranes (10-50 µg protein) to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding a stopping solution (e.g., a solution containing SDS, ATP, and [³H]cAMP for recovery tracking) and boiling for 3-5 minutes.
4. cAMP Quantification:
-
Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina (B75360) column chromatography.[23]
-
Quantify the [³²P]cAMP using liquid scintillation counting.
-
Calculate the specific activity of adenylyl cyclase (e.g., in pmol cAMP/min/mg protein).
5. Data Analysis:
-
Plot the enzyme activity against the logarithm of the activator concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NKH 477 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 14. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Forskolin | Coleonol | adenylate cyclase activator | TargetMol [targetmol.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. medkoo.com [medkoo.com]
- 19. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellagentech.com [cellagentech.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Molecular basis for P-site inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nkh477 and PACAP in cAMP Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nkh477 and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) in the context of cyclic AMP (cAMP) signaling research. The information presented herein is curated from experimental data to assist in the selection of appropriate tools for studying adenylyl cyclase activation and downstream signaling pathways.
Introduction
Understanding the intricacies of cAMP signaling is pivotal for numerous areas of biomedical research, from fundamental cell biology to therapeutic drug development. The second messenger cAMP is a critical regulator of diverse physiological processes, and its synthesis is catalyzed by the enzyme adenylyl cyclase (AC). Two key agents utilized to elevate intracellular cAMP levels are this compound and PACAP. While both ultimately lead to an increase in cAMP, their mechanisms of action are fundamentally distinct. This compound is a direct, receptor-independent activator of adenylyl cyclase, whereas PACAP is a neuropeptide that activates specific G-protein coupled receptors (GPCRs) to initiate the signaling cascade that leads to AC activation. This guide will delve into their respective mechanisms, present available quantitative data, and provide detailed experimental protocols for their comparative analysis.
Mechanism of Action
This compound: The Direct Activator
This compound is a water-soluble derivative of forskolin (B1673556), a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii.[1][2][3][4][5] Its primary mechanism of action is the direct activation of the catalytic subunit of transmembrane adenylyl cyclases, thereby increasing the rate of ATP conversion to cAMP.[6][7] This activation is independent of G-proteins and cell surface receptors. This compound has been shown to exhibit some selectivity for different isoforms of adenylyl cyclase, with a notable potency for the cardiac-specific type V isoform.[2][3][4]
PACAP: The Receptor-Mediated Modulator
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that belongs to the vasoactive intestinal peptide (VIP)-glucagon-secretin superfamily of peptides.[8] PACAP exerts its effects by binding to and activating specific GPCRs, primarily the PAC1 receptor, but also the VPAC1 and VPAC2 receptors.[8][9][10][11][12] The PAC1 receptor, in particular, couples predominantly to the Gs alpha subunit of heterotrimeric G-proteins. Upon activation, Gs stimulates adenylyl cyclase, leading to a robust increase in intracellular cAMP levels.[8][9][10][11][13][14] The signaling cascade initiated by PACAP is more complex than that of this compound, as PACAP receptors can also couple to other G-proteins, such as Gq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[9][10][11][14][15]
Signaling Pathways
The distinct mechanisms of this compound and PACAP result in the activation of the cAMP signaling pathway through different upstream events.
Quantitative Data Comparison
Table 1: Potency of this compound and PACAP in cAMP Signaling
| Compound | Parameter | Value | Cell Type / System | Reference |
| This compound | EC50 (Bronchodilation) | 32.6 nM | Guinea pig tracheal smooth muscle | [3][16] |
| Effective Concentration (cAMP increase) | 0.1 - 1.0 µM | Porcine coronary artery smooth muscle | [1] | |
| PACAP | EC50 (cAMP accumulation) | 3 nM | MC3T3-E1 osteoblast-like cells | [9] |
| Effective Concentration (cAMP increase) | 10-7 M | E10.5 hindbrain neuroepithelial cells | [17][18] |
Experimental Protocols
To facilitate a direct comparison of this compound and PACAP in their ability to induce cAMP accumulation, a standardized experimental workflow is essential. The following section outlines a general protocol that can be adapted for this purpose.
Detailed Methodologies
1. Cell Culture and Seeding:
-
Select a cell line that endogenously expresses PACAP receptors (e.g., PC12, SH-SY5Y) or a cell line that can be transiently or stably transfected to express a specific PACAP receptor subtype (e.g., HEK293, CHO).
-
Culture cells in appropriate growth medium until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).[4]
-
Prepare a stock solution of PACAP (e.g., PACAP-38 or PACAP-27) in a suitable buffer, aliquoted to avoid repeated freeze-thaw cycles.
-
Prepare serial dilutions of both compounds in serum-free medium or an appropriate assay buffer.
3. cAMP Accumulation Assay:
-
Wash the cells with a buffered salt solution (e.g., PBS or HBSS).
-
To prevent the degradation of newly synthesized cAMP, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for a specified time (e.g., 15-30 minutes) at 37°C.
-
Remove the pre-incubation solution and add the different concentrations of this compound or PACAP to the respective wells. Include a vehicle control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. A time-course experiment should be performed initially to determine the optimal incubation time for maximal cAMP accumulation for each compound.
-
Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.
4. cAMP Quantification:
-
Quantify the intracellular cAMP levels using a commercially available assay kit. Common methods include:
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This method relies on the competition between cAMP in the sample and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody binding sites.
-
Homogeneous Time-Resolved Fluorescence (HTRF): This assay is based on the competition between native cAMP and a d2-labeled cAMP for binding to an anti-cAMP antibody labeled with a Europium cryptate.
-
Radioimmunoassay (RIA): A highly sensitive method involving the competition of unlabeled cAMP with a fixed quantity of radiolabeled cAMP for binding to a limited amount of anti-cAMP antibody.[17]
-
Luminescence-based assays (e.g., cAMP-Glo™): These assays often utilize a genetically engineered luciferase that is activated by cAMP, with the light output being proportional to the cAMP concentration.
-
5. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the agonist (this compound or PACAP) concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 (potency) and Emax (maximal efficacy) for each compound.
Conclusion
This compound and PACAP are both valuable tools for investigating cAMP signaling, but their distinct mechanisms of action dictate their appropriate applications. This compound, as a direct adenylyl cyclase activator, is an excellent choice for studying the downstream effects of cAMP elevation in a receptor-independent manner or for investigating the regulation of adenylyl cyclase itself. PACAP, on the other hand, is ideal for studying receptor-mediated signaling, including the intricacies of GPCR activation, G-protein coupling, and the potential for biased agonism and signaling through multiple pathways.
The choice between this compound and PACAP will ultimately depend on the specific research question. For a comprehensive understanding of a cellular response to elevated cAMP, employing both agents can provide complementary and insightful data, distinguishing between receptor-initiated events and the direct consequences of increased intracellular cAMP. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, enabling researchers to make informed decisions in their exploration of the multifaceted world of cAMP signaling.
References
- 1. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct cAMP Signaling through G-Protein-Coupled Receptors Mediates Growth Cone Attraction Induced by Pituitary Adenylate Cyclase-Activating Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Forskolin derivative | Antidepressant | TargetMol [targetmol.com]
- 5. Coincident elevation of cAMP and calcium influx by PACAP-27 synergistically regulates vasoactive intestinal polypeptide gene transcription through a novel PKA-independent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of this compound, a forskolin derivative, and dibutyryl-cyclic AMP on adrenal catecholamine release in response to splanchnic nerve stimulation, acetylcholine, DMPP and muscarine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pituitary adenylate cyclase-activating polypeptide induces cAMP production independently from vasoactive intestinal polypeptide in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Coincident Elevation of cAMP and Calcium Influx by PACAP-27 Synergistically Regulates Vasoactive Intestinal Polypeptide Gene Transcription through a Novel PKA-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. NKH 477 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 17. pnas.org [pnas.org]
- 18. Neural tube expression of pituitary adenylate cyclase-activating peptide (PACAP) and receptor: Potential role in patterning and neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Nkh477 Adenylate Cyclase Activation vs. Phosphodiesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nkh477, a direct adenylate cyclase activator, and various phosphodiesterase (PDE) inhibitors. While both classes of compounds ultimately lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), their distinct mechanisms of action result in different physiological and therapeutic profiles. This document outlines their comparative effects, supported by experimental data, and provides detailed methodologies for key experiments.
Introduction: Two Paths to Elevating cAMP
Cyclic AMP is a critical second messenger involved in a myriad of cellular processes, including cardiac muscle contraction (inotropy), smooth muscle relaxation (vasodilation), and inflammation. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylate cyclase and its degradation by phosphodiesterases.
This compound , a water-soluble derivative of forskolin (B1673556), directly activates adenylate cyclase, the enzyme responsible for synthesizing cAMP from ATP.[1][2] This mechanism is independent of upstream signaling pathways, such as G-protein coupled receptors.
Phosphodiesterase (PDE) inhibitors , on the other hand, prevent the breakdown of cAMP.[3] The PDE superfamily consists of multiple enzyme families (PDE1-11), and inhibitors can be selective for specific families, leading to more targeted therapeutic effects. For instance, PDE3 inhibitors like milrinone (B1677136) are primarily used for their inotropic effects in heart failure, while PDE5 inhibitors like sildenafil (B151) are known for their vasodilatory effects in erectile dysfunction and pulmonary hypertension.[4][5]
This guide will delve into the functional consequences of these different mechanisms, comparing this compound with representative PDE inhibitors.
Comparative Data Presentation
The following tables summarize quantitative data from various studies, comparing the effects of this compound with those of different PDE inhibitors.
Table 1: Inotropic and Chronotropic Effects
| Compound | Mechanism | Model | Concentration/Dose | Change in Inotropy (LV dP/dtmax) | Change in Chronotropy (Heart Rate) | Citation(s) |
| This compound | Adenylate Cyclase Activator | Anesthetized Dogs | 1-30 µg/kg (i.v.) | Dose-dependent increase | Dose-dependent increase | [1] |
| This compound | Adenylate Cyclase Activator | Isolated Rat Heart | 1 or 10 µmol/l | Increased | Increased | [6] |
| Dobutamine | β1-Adrenergic Agonist | Isolated Rat Heart | 50 or 500 nmol/l | Increased | No significant change | [6] |
| Milrinone | PDE3 Inhibitor | Patients with AHF after AMI | N/A | Increase in LVEF (MD 5.69) | No significant difference | [4] |
| Isoproterenol (B85558) | Non-selective β-agonist | Isolated Dog Heart | N/A | Increased | Increased | [7] |
| 3-isobutyl-1-methylxanthine (IBMX) | Non-selective PDE inhibitor | Rat Cardiac Preparations | N/A | Reduced potency in failing hearts | N/A | [3] |
LV dP/dtmax: Maximum rate of rise of left ventricular pressure; LVEF: Left Ventricular Ejection Fraction; MD: Mean Difference; AHF: Acute Heart Failure; AMI: Acute Myocardial Infarction.
Table 2: Vasodilatory Effects
| Compound | Mechanism | Model | Concentration/Dose | Vasodilatory Effect | Citation(s) |
| This compound | Adenylate Cyclase Activator | Anesthetized Dogs | 1-30 µg/kg (i.v.) | Dose-dependent decrease in Blood Pressure | [1] |
| Sildenafil | PDE5 Inhibitor | Healthy Male Volunteers | 50 mg (oral) | Limited impairment of flow-mediated dilatation after ischemia-reperfusion | [8] |
| Sildenafil | PDE5 Inhibitor | Patients with PAH | 50 mg (oral) | Significant pulmonary vasorelaxation | [9] |
| Vardenafil | PDE5 Inhibitor | Patients with PAH | 10 or 20 mg (oral) | Significant pulmonary vasorelaxation (most rapid effect) | [9] |
| Tadalafil | PDE5 Inhibitor | Patients with PAH | 20, 40, or 60 mg (oral) | Significant pulmonary vasorelaxation | [9] |
PAH: Pulmonary Arterial Hypertension.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound and PDE inhibitors.
Caption: this compound directly activates adenylate cyclase to increase cAMP synthesis.
Caption: PDE inhibitors block the degradation of cAMP, increasing its concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Measurement of Inotropic Effects in Isolated Cardiomyocytes
Objective: To characterize the positive inotropic action of a compound on isolated cardiomyocytes.[10]
Protocol:
-
Cardiomyocyte Isolation: Adult rat hearts are perfused via the Langendorff apparatus and digested with collagenase to isolate individual cardiomyocytes.
-
Cellular Contraction and Intracellular Calcium Measurement:
-
Isolated cardiomyocytes are placed on a stage of an inverted microscope equipped with a video-based edge detection system to measure cell shortening (contraction).
-
Cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Simultaneous measurements of cell contraction and intracellular calcium concentration ([Ca2+]i) are performed using a dual-excitation spectrofluorometer.
-
-
Experimental Groups:
-
Control (vehicle-treated) cells.
-
This compound-treated cells (various concentrations).
-
PDE inhibitor-treated cells (e.g., milrinone, various concentrations).
-
Positive control (e.g., isoproterenol, various concentrations).
-
-
Data Analysis:
-
Parameters measured include: peak shortening, shortening velocity, time to peak shortening, maximum and minimum [Ca2+]i, rate of increase in [Ca2+]i, and time to maximum [Ca2+]i.
-
Concentration-response curves are generated to determine the potency and efficacy of each compound.
-
Assessment of Vasodilatory Effects in Anesthetized Animals
Objective: To investigate the cardiovascular effects of a compound in vivo.[1]
Protocol:
-
Animal Preparation:
-
Dogs are anesthetized, and catheters are inserted to measure various hemodynamic parameters.
-
Aortic blood pressure, left ventricular pressure (and its derivative, dP/dtmax), heart rate, and coronary and femoral artery blood flow are continuously monitored.
-
-
Drug Administration:
-
Compounds (this compound, PDE inhibitors, or vehicle) are administered intravenously (i.v.) as a bolus injection or continuous infusion at various doses.
-
-
Hemodynamic Measurements:
-
All hemodynamic parameters are recorded before, during, and after drug administration.
-
-
Data Analysis:
-
Dose-response relationships for changes in blood pressure, heart rate, dP/dtmax, and regional blood flow are determined.
-
Total peripheral resistance is calculated from mean arterial pressure and cardiac output.
-
Adenylate Cyclase Activity Assay
Objective: To measure the direct effect of a compound on adenylate cyclase activity in membrane preparations.[1]
Protocol:
-
Membrane Preparation:
-
Ventricular muscle from guinea pigs is homogenized, and the membrane fraction is isolated by differential centrifugation.
-
-
Assay Reaction:
-
Membrane preparations are incubated with a reaction mixture containing ATP (the substrate for adenylate cyclase), MgCl2, a phosphodiesterase inhibitor (to prevent cAMP degradation during the assay), and the test compound (this compound or a PDE inhibitor as a negative control) at various concentrations.
-
-
cAMP Quantification:
-
The reaction is stopped, and the amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The adenylate cyclase activity is expressed as pmol of cAMP formed per mg of protein per minute.
-
Concentration-response curves are generated to determine the EC50 for adenylate cyclase activation.
-
Phosphodiesterase (PDE) Activity Assay
Objective: To determine the inhibitory effect of a compound on PDE activity.[11]
Protocol:
-
Enzyme and Substrate Preparation:
-
Purified recombinant PDE enzyme (e.g., PDE3 or PDE5) is used.
-
The substrate, cyclic AMP (cAMP) or cyclic GMP (cGMP), is typically radiolabeled (e.g., [3H]-cAMP) or fluorescently labeled.
-
-
Inhibition Assay:
-
The PDE enzyme is incubated with the substrate in the presence of various concentrations of the test compound (a known PDE inhibitor as a positive control, and this compound as a negative control).
-
-
Quantification of Product Formation:
-
The reaction is terminated, and the product (e.g., [3H]-AMP) is separated from the unreacted substrate using techniques like anion-exchange chromatography.
-
The amount of product formed is quantified by scintillation counting or fluorescence measurement.
-
-
Data Analysis:
-
The percentage of PDE inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of PDE activity) is determined from the concentration-response curve.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for comparing this compound and PDE inhibitors.
Caption: Logical workflow for the comparative validation of this compound and PDE inhibitors.
Conclusion
This compound and phosphodiesterase inhibitors both increase intracellular cAMP levels, but through fundamentally different mechanisms. This compound acts as a direct activator of adenylate cyclase, promoting the synthesis of cAMP, whereas PDE inhibitors prevent its degradation. This distinction has important therapeutic implications.
The data presented suggest that this compound exhibits both potent inotropic and vasodilatory effects. In contrast, the effects of PDE inhibitors are often more selective depending on the specific PDE family being targeted. For example, PDE3 inhibitors have prominent inotropic effects, while PDE5 inhibitors are primarily vasodilators.
A key advantage of this compound's mechanism may lie in its ability to bypass desensitized beta-adrenergic receptors in conditions like chronic heart failure, a setting where the efficacy of beta-agonists and, to some extent, PDE inhibitors can be diminished.[3] The choice between an adenylate cyclase activator like this compound and a specific PDE inhibitor will ultimately depend on the desired therapeutic outcome and the underlying pathophysiology of the disease being treated. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the comparative pharmacology of these two important classes of drugs.
References
- 1. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Effectiveness of this compound, a novel forskolin derivative, in rat cardiac preparations with desensitized beta-adrenoceptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Milrinone for the Treatment of Acute Heart Failure After Acute Myocardial Infarction: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Positive inotropic effect of the novel forskolin derivative 6-(3-dimethylaminopropionyl)forskolin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profile of cardiovascular effects of this compound, a novel forskolin derivative, assessed in isolated, blood-perfused dog heart preparations: comparison with isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sildenafil prevents endothelial dysfunction induced by ischemia and reperfusion via opening of adenosine triphosphate-sensitive potassium channels: a human in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences in hemodynamic and oxygenation responses to three different phosphodiesterase-5 inhibitors in patients with pulmonary arterial hypertension: a randomized prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of positive inotropic effect of colforsin daropate [correction of dapropate] hydrochloride, a water-soluble forskolin derivative, in isolated adult rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Nkh477 Results with Genetic Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nkh477, a water-soluble derivative of forskolin (B1673556), is a potent activator of adenylyl cyclase (AC), a key enzyme in cellular signaling that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration modulates a wide array of physiological processes, making adenylyl cyclase a critical target in drug discovery and biomedical research. Pharmacological activation of AC by agents like this compound provides a powerful tool to study these pathways. However, to ensure the specificity of the observed effects and to validate the on-target action of such compounds, it is crucial to cross-validate these findings using genetic methods. This guide provides a comprehensive comparison of the pharmacological activation of adenylyl cyclase by this compound with genetic methods such as CRISPR/Cas9-mediated knockout and siRNA-mediated knockdown of adenylyl cyclase isoforms.
Mechanism of Action: this compound vs. Genetic Methods
This compound directly binds to and activates the catalytic subunit of most adenylyl cyclase isoforms, leading to a rapid increase in intracellular cAMP levels. This pharmacological approach is advantageous for its temporal control and dose-dependent effects. In contrast, genetic methods provide a more definitive way to establish the role of a specific adenylyl cyclase isoform in a given cellular response.
-
CRISPR/Cas9 Knockout: This technique allows for the permanent and complete removal of a specific adenylyl cyclase gene, thereby eliminating the expression of the corresponding protein. This is the gold standard for validating the on-target effects of a pharmacological activator.
-
siRNA Knockdown: Small interfering RNAs (siRNAs) can be used to transiently reduce the expression of a specific adenylyl cyclase isoform by targeting its mRNA for degradation. This method is useful for studying the effects of reduced, but not completely absent, enzyme levels and for experiments where permanent genetic modification is not desirable.
Comparative Data: Pharmacological vs. Genetic Approaches
| Method | Target | Cell Line | Effect on Forskolin-Stimulated cAMP Production | Reference |
| Pharmacological Activation | Adenylyl Cyclase (multiple isoforms) | Wild-type HEK293 | Baseline for comparison | |
| CRISPR/Cas9 Knockout | Adenylyl Cyclase Isoform 6 (AC6) | HEK293 | 85% reduction | |
| CRISPR/Cas9 Double Knockout | Adenylyl Cyclase Isoforms 3 and 6 (AC3 & AC6) | HEK293 | 95% reduction | |
| siRNA Knockdown (Hypothetical) | Adenylyl Cyclase Isoform (e.g., AC6) | HEK293 | Variable (typically 70-90% reduction in mRNA) | - |
Table 1: Comparison of Forskolin-Stimulated cAMP Production.
| Parameter | This compound (Pharmacological) | Genetic Methods (CRISPR/siRNA) |
| Target Specificity | Broad-spectrum activator of most AC isoforms, with some isoform preference (e.g., higher potency for type V). | Highly specific to the targeted AC isoform(s). |
| Temporal Control | Rapid and reversible. | Long-term (CRISPR) or transient (siRNA). |
| Dose-Response | Allows for the study of concentration-dependent effects. | "On" vs. "Off" (CRISPR) or reduced expression (siRNA). |
| Off-Target Effects | Possible, though this compound is considered a direct AC activator. | Off-target gene editing (CRISPR) or off-target mRNA silencing (siRNA) are potential concerns. |
| Validation | Requires cross-validation with genetic methods. | Considered a validation method for pharmacological tools. |
Table 2: Qualitative Comparison of Pharmacological and Genetic Methods.
Signaling Pathways and Experimental Workflows
Adenylyl Cyclase Signaling Pathway
The following diagram illustrates the central role of adenylyl cyclase in the cAMP signaling pathway and the points of intervention for this compound and genetic methods.
Caption: The cAMP signaling pathway and points of intervention.
Experimental Workflow for Cross-Validation
This workflow outlines the key steps for cross-validating the effects of this compound with genetic methods.
Caption: A typical workflow for cross-validation experiments.
Experimental Protocols
Generation of Adenylyl Cyclase Knockout HEK293 Cells using CRISPR/Cas9
This protocol is adapted from a study that successfully knocked out AC3 and AC6 in HEK293 cells.
Materials:
-
HEK293 cells
-
pSpCas9(BB)-2A-Puro (PX459) vector
-
sgRNA sequences targeting the adenylyl cyclase isoform of interest
-
Lipofectamine 2000
-
Puromycin
-
Cell culture reagents
Procedure:
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting the desired adenylyl cyclase isoform into the pSpCas9(BB)-2A-Puro vector.
Nkh477: A Promising Alternative in Beta-Adrenoceptor Downregulated Heart Failure
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Nkh477's efficacy in preclinical models of heart failure characterized by beta-adrenoceptor downregulation. We will delve into the experimental data, showcasing this compound's performance against conventional beta-agonists like dobutamine (B195870) and isoproterenol (B85558), and present detailed experimental protocols for key studies.
This compound (also known as colforsin daropate) is a water-soluble forskolin (B1673556) derivative that directly activates adenylate cyclase, the enzyme responsible for the production of cyclic AMP (cAMP).[1][2] This mechanism of action is particularly relevant in the context of chronic heart failure, where prolonged stimulation by catecholamines leads to the desensitization and downregulation of beta-adrenergic receptors.[3] This reduction in receptor density and signaling efficacy often renders traditional beta-agonists, which rely on these receptors to exert their effects, less effective.[2] this compound, by bypassing the beta-adrenoceptor, offers a potential therapeutic advantage in these challenging patient populations.
Comparative Efficacy in Preclinical Models
Studies in various animal models of heart failure with downregulated beta-adrenoceptors have demonstrated the superior or maintained efficacy of this compound compared to beta-agonists and other inotropic agents.
In Vitro and Ex Vivo Findings
In a rat model of beta-adrenoceptor desensitization induced by a 7-day infusion of noradrenaline, the positive inotropic and chronotropic potencies of this compound were unaffected.[4] In contrast, the effectiveness of the beta-agonist isoproterenol and the phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine (B1674149) was significantly diminished.[4] This suggests that this compound can effectively stimulate cardiac function even when the beta-adrenergic signaling pathway is compromised.
Further comparative studies in canine isolated, blood-perfused heart preparations have shown that while this compound is less potent than isoproterenol in its cardiac effects, it exhibits a distinct profile with more pronounced coronary vasodilation.[5] Importantly, this compound and other direct adenylate cyclase activators like colforsin daropate demonstrate a significantly greater ability to increase adenylate cyclase activity compared to catecholamines such as isoproterenol, dopamine (B1211576), and dobutamine.[6][7]
| Drug Class | Compound | Mechanism of Action | Efficacy in Beta-Adrenoceptor Downregulated Models | Reference |
| Adenylate Cyclase Activator | This compound (Colforsin Daropate) | Directly stimulates adenylate cyclase, increasing cAMP levels independent of beta-adrenoceptors. | Maintained efficacy . Positive inotropic and chronotropic effects are not reduced. Superior to beta-agonists and PDE inhibitors in desensitized models. | [2][4] |
| Beta-Adrenergic Agonist | Dobutamine | Primarily stimulates beta-1 adrenergic receptors to increase cAMP. | Reduced efficacy . Continuous treatment can induce beta-adrenoceptor downregulation, leading to blunted hemodynamic responses. | [8][9] |
| Beta-Adrenergic Agonist | Isoproterenol | Non-selective beta-adrenergic agonist. | Reduced efficacy . Positive inotropic potency is significantly reduced in beta-adrenoceptor desensitized models. | [4] |
| Phosphodiesterase Inhibitor | 3-isobutyl-1-methylxanthine (IBMX) | Inhibits the breakdown of cAMP. | Reduced efficacy . Positive inotropic potency is significantly reduced in beta-adrenoceptor desensitized models. | [4] |
In Vivo Hemodynamic Effects
In dog heart-lung preparations with cardiac function depressed by the beta-blocker propranolol, this compound dose-dependently improved cardiac output and other hemodynamic parameters, achieving almost complete restoration of cardiac performance at a dose of 100 micrograms.[10][11] This demonstrates its effectiveness in a model where beta-adrenoceptors are pharmacologically blocked.
Clinical studies in pediatric patients following cardiac surgery have shown that colforsin daropate infusion significantly increased the cardiac index and heart rate while decreasing systemic vascular resistance, indicating improved cardiac output and reduced afterload.[1]
Signaling Pathway and Experimental Workflow
The distinct mechanism of action of this compound circumvents the compromised beta-adrenergic signaling pathway in downregulated states.
Figure 1. Signaling pathways of beta-agonists and this compound.
The experimental workflow to assess the efficacy of this compound in a beta-adrenoceptor downregulated model typically involves inducing the downregulated state, followed by treatment and functional assessment.
Figure 2. Experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Induction of Beta-Adrenoceptor Downregulation in Rats (Noradrenaline Infusion Model)
This protocol is based on a study that successfully induced beta-adrenoceptor downregulation to test the efficacy of this compound.[4]
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Implant osmotic minipumps subcutaneously for continuous infusion.
-
Infuse noradrenaline at a rate of 400 µg/kg/hr for 7 days to induce beta-adrenoceptor downregulation.
-
A control group receives a saline infusion.
-
-
Verification of Downregulation:
-
At the end of the infusion period, sacrifice the animals and isolate cardiac tissue.
-
Perform radioligand binding assays to quantify beta-adrenoceptor density (Bmax) and binding affinity (Kd). A significant decrease in Bmax confirms downregulation.
-
Induction of Cardiac Failure in Dogs (Propranolol Model)
This protocol describes a method to induce acute cardiac failure through beta-blockade.[11]
-
Animals: Mongrel dogs of either sex.
-
Procedure:
-
Anesthetize the dogs and prepare them for hemodynamic monitoring (e.g., heart-lung preparation).
-
Induce cardiac failure by administering the beta-blocker propranolol. The dosage is titrated to achieve a significant reduction in cardiac output (e.g., 40-50% of control).
-
-
Assessment of Drug Efficacy:
-
Once a stable state of cardiac failure is achieved, administer this compound or a comparator drug (e.g., dobutamine) in a dose-dependent manner.
-
Continuously monitor hemodynamic parameters such as cardiac output, left ventricular dP/dtmax, heart rate, and blood pressure to assess the inotropic and chronotropic responses.
-
Conclusion
The available experimental data strongly suggest that this compound is a highly effective inotropic agent in preclinical models of heart failure characterized by beta-adrenoceptor downregulation. Its unique mechanism of directly activating adenylate cyclase allows it to bypass the compromised beta-adrenergic signaling pathway, offering a significant advantage over traditional beta-agonists. This makes this compound a compelling candidate for further investigation and development as a therapeutic option for patients with advanced heart failure who have become refractory to standard treatments. The provided experimental protocols can serve as a foundation for researchers aiming to further explore the therapeutic potential of this compound and other adenylate cyclase activators.
References
- 1. researchgate.net [researchgate.net]
- 2. [Cardiovascular effects of colforsin daropate hydrochloride, a novel drug for the treatment of acute heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-adrenoceptor blocker treatment and the cardiac beta-adrenoceptor-G-protein(s)-adenylyl cyclase system in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effectiveness of this compound, a novel forskolin derivative, in rat cardiac preparations with desensitized beta-adrenoceptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profile of cardiovascular effects of this compound, a novel forskolin derivative, assessed in isolated, blood-perfused dog heart preparations: comparison with isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular and adenylate cyclase stimulating effects of colforsin daropate, a water-soluble forskolin derivative, compared with those of isoproterenol, dopamine and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Down-regulation of beta-adrenergic receptors on mononuclear leukocytes induced by dobutamine treatment in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Improvement of drug-induced cardiac failure by this compound, a novel forskolin derivative, in the dog heart-lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of NKH477
For Researchers, Scientists, and Drug Development Professionals
NKH477, a water-soluble forskolin (B1673556) derivative, has demonstrated significant therapeutic potential through its direct activation of adenylyl cyclase. This guide provides a comprehensive comparison of its effects observed in laboratory settings (in vitro) and in living organisms (in vivo), supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, offering a clear comparison of its potency and efficacy in different experimental contexts.
Table 1: In Vitro Effects of this compound
| Assay | System | Key Findings | Reference |
| Adenylyl Cyclase Activation | Insect cell membranes overexpressing adenylyl cyclase isoforms | Stimulated type V (cardiac) isoform 1.87-fold more potently than type II and 0.89-fold relative to forskolin.[1] | |
| HEK293 cells overexpressing type V adenylyl cyclase | Increased cAMP accumulation 1.57-fold more than forskolin.[1] | ||
| Guinea pig ventricular membranes | Showed adenylyl cyclase stimulant activity.[2] | ||
| Bronchodilation | Not specified | EC50 = 32.6 nM. | |
| Cancer Cell Proliferation | Panel of 10 human cancer cell lines (including MCF7, HT29, A431) | Induced >70% inhibition of proliferation in all cell lines tested.[3][4] | |
| Apoptosis Induction | Human cancer cell lines | Induced dose-dependent apoptosis, causing G1 arrest.[3][4] | |
| Vasodilation | Porcine coronary artery smooth muscle strips | Attenuated acetylcholine-induced contraction in a concentration-dependent manner (0.1-1.0 µM).[5] | |
| Calcium Mobilization | Rabbit mesenteric artery smooth muscle strips | Attenuated noradrenaline-induced increases in intracellular Ca2+ and force in a concentration-dependent manner (0.01-0.3 µM).[6] | |
| T-Cell Function | Mixed lymphocyte reaction (MLR) | Suppressed generation of cytotoxic T lymphocytes (CTLs), T-cell proliferation, and IL-2 production.[7] |
Table 2: In Vivo Effects of this compound
| Model | Route of Administration | Dosage | Key Cardiovascular Effects | Other Effects | Reference |
| Anesthetized Dogs | Intravenous (i.v.) injection | 1-30 µg/kg | Dose-dependent increase in LVdP/dtmax, coronary and femoral artery blood flow, and heart rate; dose-dependent decrease in blood pressure.[2] | ||
| i.v. infusion | 0.15-0.6 µg/kg/min | Increased LVdP/dtmax, cardiac output, and heart rate; decreased blood pressure and total peripheral resistance.[2] | |||
| Intraduodenal | 0.05-0.2 mg/kg | Exhibited clear cardiovascular actions. | Orally active. | [2] | |
| Oral | 0.15 and 0.3 mg/kg | Exhibited clear cardiovascular actions. | Orally active. | [2] | |
| Dog Heart-Lung Preparation (Drug-Induced Cardiac Failure) | Not specified | 10-100 µg | Dose-dependently improved cardiac function depressed by pentobarbital, propranolol, or verapamil.[8] | Almost complete restoration of cardiac performance at 100 µg. | [8] |
| Canine Ventricular Arrhythmia Models | Not specified | Not specified | Did not worsen arrhythmias induced by two-stage coronary ligation; suppressed digitalis- and epinephrine-induced arrhythmias.[9] | ||
| Mice (Cardiac Allograft) | Not specified | 1 and 3 mg/kg/day | Prolonged median graft survival time to 12 and 15 days, respectively, compared to 10 days in the control group. | Immunosuppressive effects. | [7] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound is the direct activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This initiates a cascade of downstream signaling events.
References
- 1. Adenylyl Cyclase Type VI Increases Akt Activity and Phospholamban Phosphorylation in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpmi.org.pk [jpmi.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a water-soluble forskolin derivative (this compound) and a membrane-permeable cyclic AMP analogue on noradrenaline-induced Ca2+ mobilization in smooth muscle of rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of drug-induced cardiac failure by this compound, a novel forskolin derivative, in the dog heart-lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a new forskolin derivative, this compound, on canine ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of Nkh477 (Colforsin Daropate)
Disclaimer: This document provides essential guidance on the safe handling and disposal of Nkh477. However, it is not a substitute for the official Safety Data Sheet (SDS) provided by your chemical supplier. Always consult the manufacturer-specific SDS before handling, storing, or disposing of this compound. The information herein is intended for use by trained laboratory professionals.
This compound (also known as Colforsin daropate hydrochloride) is a potent, water-soluble analog of forskolin (B1673556) used in research to activate adenylyl cyclase.[1][2] Due to its high physiological activity and potential hazards, strict adherence to safety and disposal protocols is mandatory. One supplier classifies this compound as "Fatal if swallowed" (Acute Toxicity 2, Oral), underscoring the need for careful handling.
Key Compound Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 138605-00-2 | [2] |
| Molecular Formula | C₂₇H₄₄ClNO₈ | |
| Molecular Weight | 546.1 Da | [2] |
| Form | Crystalline solid; powder | [1] |
| Solubility (Water) | Up to 25 mM | |
| Purity | ≥98% (HPLC) | [2] |
| Storage Temperature | 2-8°C, desiccated | [2] |
Immediate Safety and Disposal Plan
Disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous chemical waste. The precautionary statement P501, "Dispose of contents/ container to an approved waste disposal plant," is associated with this compound, indicating that it should not be disposed of via standard drain or trash.[3]
Operational Protocol: Waste Collection and Disposal
This protocol provides step-by-step guidance for the routine collection and disposal of this compound waste.
Personnel Protective Equipment (PPE) Required:
-
Standard laboratory coat
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety glasses or goggles
Procedure:
-
Designate a Waste Container:
-
Use a clearly labeled, sealable container for all this compound solid waste.
-
The label should include "Hazardous Waste," "this compound," and the associated hazard pictograms (e.g., GHS06 Skull and Crossbones).
-
-
Collect Solid Waste:
-
Place all contaminated disposables, such as weigh boats, pipette tips, and contaminated wipes, directly into the designated hazardous waste container.
-
For cleanup of spills, carefully sweep up the solid material to avoid generating dust.[4] Do not use air hoses for cleaning.[4] Place the collected powder into a sealed bag before adding it to the waste container.
-
-
Manage Aqueous Waste:
-
Container Management:
-
Keep the waste container sealed when not in use.
-
Store the container in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management service.
-
Follow all institutional guidelines for waste manifest and pickup scheduling.
-
Mechanism of Action: Adenylyl Cyclase Activation
This compound functions as a direct activator of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP).[1][2][7] This increase in intracellular cAMP levels leads to the activation of downstream signaling pathways, most notably through Protein Kinase A (PKA).[8][9]
Caption: this compound signaling pathway via direct activation of adenylyl cyclase.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tocris.com [tocris.com]
- 3. store.reprocell.com [store.reprocell.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 9. reprocell.com [reprocell.com]
Essential Safety and Operational Guide for Handling NKH477
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational plans, and disposal guidelines for the handling of NKH477, a potent, water-soluble adenylyl cyclase activator. Adherence to these procedures is imperative to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance and must be handled with care. It is classified as acutely toxic if swallowed. All personnel must be familiar with the potential hazards and wear appropriate personal protective equipment as outlined below.
Hazard Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 2, Oral | ☠️ | Danger | H300: Fatal if swallowed |
Precautionary Statements:
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P270: Do not eat, drink, or smoke when using this product.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound in solid or solution form.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised. | Prevents skin contact and absorption. Given the lack of specific glove compatibility data for this compound, selecting gloves with broad chemical resistance is a prudent measure. Always inspect gloves for integrity before use and change them immediately if contact with the compound is suspected. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes of solutions containing this compound. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. If weighing or handling the powder outside of a fume hood, a NIOSH-approved N95 or higher-rated respirator is required. | Minimizes the risk of inhaling the powdered compound. |
| Body Protection | A fully buttoned laboratory coat. | Protects against contamination of personal clothing. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.
Storage
-
Solid Form: Store desiccated at -20°C for long-term stability (stable for at least two years).[1] It is hygroscopic and should be protected from light.
-
Solutions:
-
Stock solutions in organic solvents (e.g., DMSO, ethanol) should be stored at -20°C and are stable for up to three months. It is recommended to purge the solvent with an inert gas before preparing the stock solution.
-
Aqueous solutions are not recommended for storage for more than one day.[1]
-
Preparation of Solutions
This compound is a crystalline solid.[1] Due to its acute oral toxicity, weighing and initial dissolution should be performed in a chemical fume hood.
Solubility Data:
| Solvent | Solubility |
| DMSO | ~20-30 mg/mL |
| Ethanol | ~2.5 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Water | Sparingly soluble |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1]
Disposal Plan
Do not dispose of this compound down the drain. All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles) must be disposed of in a designated sharps container for hazardous chemical waste.
Labeling and Storage of Waste
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Acute Toxicity).
-
Store waste containers in a designated, secure area away from incompatible materials, and in accordance with your institution's environmental health and safety guidelines.
Final Disposal
Arrange for the collection and disposal of hazardous waste through your institution's licensed chemical waste disposal service. Follow all local, state, and federal regulations for the disposal of toxic organic chemicals.
Experimental Protocols
This compound is a direct activator of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Below is a representative protocol for an in vitro adenylyl cyclase activation assay.
In Vitro Adenylyl Cyclase Activation Assay
This protocol outlines the measurement of cAMP accumulation in cultured cells upon stimulation with this compound.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 cells) in a suitable multi-well plate and grow to the desired confluency.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in an appropriate assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Treatment:
-
Wash the cells with a pre-warmed buffer (e.g., PBS).
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., forskolin).
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis: After incubation, remove the treatment solutions and lyse the cells using a suitable lysis buffer provided with a cAMP assay kit.
-
cAMP Measurement: Quantify the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay), following the manufacturer's instructions.
-
Data Analysis: Normalize the cAMP levels to the protein concentration in each well. Plot the dose-response curve to determine the EC50 of this compound.
Signaling Pathway and Experimental Workflow Visualization
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: this compound activates adenylyl cyclase, increasing intracellular cAMP and activating PKA.
Experimental Workflow for In Vitro Assay
The diagram below outlines the key steps of the in vitro adenylyl cyclase activation assay.
Caption: Workflow for determining the in vitro potency of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
